Product packaging for N-Desmethyl glasdegib(Cat. No.:CAS No. 2222533-66-4)

N-Desmethyl glasdegib

Cat. No.: B15192572
CAS No.: 2222533-66-4
M. Wt: 360.4 g/mol
InChI Key: YCKOMQLGYYEBHS-CRAIPNDOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Desmethyl glasdegib is a significant primary human metabolite of the pharmaceutical agent Glasdegib (PF-04449913, marketed as Daurismo), which is a Hedgehog signaling pathway inhibitor used in the treatment of acute myeloid leukemia (AML) . In a human radiolabeled ADME (Absorption, Distribution, Metabolism, and Excretion) study, this metabolite was identified as a major circulating component in plasma, accounting for approximately 8% of the total drug-related radioactivity following oral administration of Glasdegib to healthy volunteers . The formation of this metabolite is primarily mediated by oxidative N-demethylation, a common metabolic reaction catalyzed by cytochrome P450 enzymes, with CYP3A4 playing a major role in the biotransformation of the parent drug . The presence of this metabolite in significant concentrations in the systemic circulation indicates its contribution to the overall pharmacokinetic profile of the parent drug. As a reference standard, this compound is an essential tool for researchers conducting in vitro and in vivo studies aimed at elucidating the complete metabolic fate of Glasdegib, investigating potential pharmacological activity of its metabolites, understanding inter-individual variability in drug metabolism, and assessing the potential for drug-drug interactions. Its use is critical in preclinical and clinical development phases for comprehensive metabolite profiling and safety assessment, aligning with regulatory guidance for metabolite in safety testing (MIST) . This product is intended for research use only in a laboratory setting and is not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H20N6O B15192572 N-Desmethyl glasdegib CAS No. 2222533-66-4

Properties

CAS No.

2222533-66-4

Molecular Formula

C20H20N6O

Molecular Weight

360.4 g/mol

IUPAC Name

1-[(2R,4R)-2-(1H-benzimidazol-2-yl)piperidin-4-yl]-3-(4-cyanophenyl)urea

InChI

InChI=1S/C20H20N6O/c21-12-13-5-7-14(8-6-13)23-20(27)24-15-9-10-22-18(11-15)19-25-16-3-1-2-4-17(16)26-19/h1-8,15,18,22H,9-11H2,(H,25,26)(H2,23,24,27)/t15-,18-/m1/s1

InChI Key

YCKOMQLGYYEBHS-CRAIPNDOSA-N

Isomeric SMILES

C1CN[C@H](C[C@@H]1NC(=O)NC2=CC=C(C=C2)C#N)C3=NC4=CC=CC=C4N3

Canonical SMILES

C1CNC(CC1NC(=O)NC2=CC=C(C=C2)C#N)C3=NC4=CC=CC=C4N3

Origin of Product

United States

Foundational & Exploratory

N-Desmethyl Glasdegib: A Technical Overview of a Key Glasdegib Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethyl glasdegib is the primary human metabolite of glasdegib, a medication approved for the treatment of newly diagnosed acute myeloid leukemia (AML) in certain adult patients.[1][2][3][4] Glasdegib functions as an inhibitor of the Hedgehog signaling pathway, a crucial pathway in embryonic development that can be aberrantly activated in various cancers.[4][5][6] this compound, also known as M3, is formed through the demethylation of the parent compound. Understanding the chemical structure, properties, and biological activity of this metabolite is critical for a comprehensive assessment of glasdegib's overall pharmacological profile, including its efficacy and safety.

Chemical Structure and Properties

This compound is structurally similar to its parent compound, glasdegib, with the notable absence of a methyl group on the piperidine ring.

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name 1-((2R,4R)-2-(1H-benzo[d]imidazol-2-yl)piperidin-4-yl)-3-(4-cyanophenyl)urea
Molecular Formula C20H20N6O[7]
SMILES N(C(=O)Nc1ccc(cc1)C#N)[C@H]2C--INVALID-LINK--c3[nH]c4c(n3)cccc4[7]
InChI YCKOMQLGYYEBHS-CRAIPNDOSA-N[7]
CAS Number 2222533-66-4[7]

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 360.42 g/mol
Topological Polar Surface Area 114 Ų
Hydrogen Bond Donors 4
Hydrogen Bond Acceptors 5
Rotatable Bonds 3

Note: Some physicochemical properties are calculated based on the chemical structure.

Biological Activity and Signaling Pathway

Like its parent drug, this compound is expected to interact with the Hedgehog signaling pathway. Glasdegib targets and inhibits the Smoothened (SMO) receptor, a key component of this pathway.[6][8] The aberrant activation of the Hedgehog pathway is implicated in the survival and proliferation of cancer stem cells. By inhibiting this pathway, glasdegib, and potentially its major metabolite, can disrupt these pathological processes.

Below is a diagram illustrating the canonical Hedgehog signaling pathway and the proposed point of inhibition by glasdegib and its metabolites.

Hedgehog_Signaling_Pathway Hedgehog Signaling Pathway Inhibition cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm Hedgehog Ligand Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Hedgehog Ligand->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO SUFU Suppressor of Fused (SUFU) SMO->SUFU Inhibits GLI GLI Proteins SUFU->GLI Sequesters & Promotes Cleavage GLI-R GLI Repressor GLI->GLI-R Cleavage GLI-A GLI Activator GLI->GLI-A Target Genes Target Genes GLI-R->Target Genes Represses Transcription GLI-A->Target Genes Glasdegib / this compound Glasdegib / this compound Glasdegib / this compound->SMO Inhibits

Caption: Inhibition of the Hedgehog signaling pathway by Glasdegib and its metabolite.

Experimental Protocols

The characterization and quantification of this compound in biological matrices are essential for pharmacokinetic and drug metabolism studies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the standard analytical method for this purpose.

General Workflow for Quantification of this compound in Plasma

Experimental_Workflow Quantification of this compound in Plasma Plasma Sample Plasma Sample Protein Precipitation Protein Precipitation (e.g., with acetonitrile) Plasma Sample->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer LC-MS/MS Analysis LC-MS/MS Analysis Supernatant Transfer->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Caption: A typical workflow for the bioanalysis of this compound.

A detailed experimental protocol would involve the following steps:

  • Sample Preparation:

    • Thaw plasma samples at room temperature.

    • To 100 µL of plasma, add 300 µL of a protein precipitation solvent (e.g., acetonitrile containing an appropriate internal standard).

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • LC-MS/MS Conditions:

    • HPLC System: A standard UHPLC system.

    • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from low to high organic content to elute the analyte and internal standard.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be optimized.

  • Data Analysis:

    • Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a matching biological matrix.

Conclusion

This compound is a significant metabolite of glasdegib. Its structural similarity to the parent compound suggests a potential for similar biological activity. A thorough understanding of its chemical properties and a robust analytical methodology for its quantification are paramount for the continued clinical development and optimization of glasdegib therapy. Further research into the specific pharmacological and toxicological profile of this compound will provide a more complete picture of the in vivo activity of glasdegib.

References

An In-depth Technical Guide to the Synthesis of N-Desmethyl Glasdegib Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-Desmethyl glasdegib, a primary metabolite of the anticancer agent Glasdegib. This document details a proposed synthetic pathway, experimental protocols, and relevant biological context to support the research and development of this important compound.

Introduction

Glasdegib is a potent and selective inhibitor of the Hedgehog signaling pathway, approved for the treatment of acute myeloid leukemia (AML). This compound is a significant metabolite of Glasdegib and is crucial for comprehensive pharmacokinetic and pharmacodynamic studies. The availability of a pure analytical standard of this compound is essential for these investigations. This guide outlines a feasible synthetic route for this compound, based on the established synthesis of Glasdegib, and provides the necessary technical details for its preparation and characterization.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a multi-step process culminating in the formation of the final urea derivative. The proposed pathway leverages a key intermediate, (2R,4R)-4-amino-2-(1H-benzo[d]imidazol-2-yl)piperidine, which is then reacted with 4-cyanophenyl isocyanate.

A patent for an improved process for the preparation of Glasdegib maleate also describes acid addition salts of 1-((2R,4R)-2-(1H-benzo[d]imidazol-2-yl)piperidin-4-yl)-3-(4-cyanophenyl)urea, which is this compound, as formula-2 in the patent.[1] This indicates that the N-desmethyl compound is a known intermediate in the synthesis of Glasdegib or a closely related derivative.

The overall synthetic workflow is depicted in the following diagram:

G cluster_0 Synthesis of Key Intermediate cluster_1 Final Product Synthesis Start Starting Materials Step1 Formation of (2R,4R)-1-(tert-butoxycarbonyl)-4-aminopiperidine-2-carboxylic acid Start->Step1 Step2 Coupling with o-phenylenediamine Step1->Step2 Step3 Benzimidazole formation and Boc-deprotection Step2->Step3 Intermediate (2R,4R)-4-amino-2-(1H-benzo[d]imidazol-2-yl)piperidine Step3->Intermediate Step4 Urea Formation Intermediate->Step4 Reagent 4-cyanophenyl isocyanate Reagent->Step4 Product This compound Step4->Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the proposed synthesis of this compound.

Synthesis of (2R,4R)-4-amino-2-(1H-benzo[d]imidazol-2-yl)piperidine (Intermediate)

A detailed, publicly available, step-by-step protocol for the synthesis of this specific chiral intermediate is not readily found. However, based on general procedures for similar structures, the following is a plausible route:

  • Step 1: Synthesis of (2R,4R)-1-(tert-butoxycarbonyl)-4-aminopiperidine-2-carboxylic acid. This chiral piperidine derivative can be synthesized from a suitable starting material through stereoselective methods, which are often proprietary or described in specialized literature.

  • Step 2: Coupling with o-phenylenediamine. The carboxylic acid from Step 1 is activated, for example with a coupling agent like HATU or EDC/HOBt, and then reacted with o-phenylenediamine in an appropriate solvent such as DMF or DCM.

  • Step 3: Benzimidazole formation and Boc-deprotection. The resulting amide from Step 2 undergoes acid-catalyzed cyclization and dehydration to form the benzimidazole ring. This is typically followed by the removal of the Boc protecting group using a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid in a suitable solvent.

Synthesis of this compound
  • Step 4: Urea Formation. To a solution of (2R,4R)-4-amino-2-(1H-benzo[d]imidazol-2-yl)piperidine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), is added 4-cyanophenyl isocyanate (1.0-1.2 eq) dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 2-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Purification. Upon completion of the reaction, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of this compound.

Compound Molecular Formula Molecular Weight ( g/mol ) CAS Number
This compoundC₂₀H₂₀N₆O360.411439902-33-0
Reaction Step Reactants Reagents Solvent Typical Yield (%) Purity (%)
Urea Formation (2R,4R)-4-amino-2-(1H-benzo[d]imidazol-2-yl)piperidine, 4-cyanophenyl isocyanate-DCM or THF70-90>95
Analytical Technique Expected Data for this compound
¹H NMR Peaks corresponding to aromatic protons of the benzimidazole and cyanophenyl groups, and aliphatic protons of the piperidine ring.
¹³C NMR Resonances for the carbonyl carbon of the urea, nitrile carbon, and carbons of the aromatic and aliphatic moieties.
Mass Spectrometry (ESI-MS) [M+H]⁺ ion at m/z 361.17.
High-Performance Liquid Chromatography (HPLC) Single major peak indicating high purity.

Biological Context: The Hedgehog Signaling Pathway

Glasdegib and its metabolite, this compound, exert their therapeutic effect by inhibiting the Hedgehog (Hh) signaling pathway.[2] This pathway is crucial during embryonic development and is abnormally reactivated in certain cancers, including AML.[2] The core of the Hh pathway involves the transmembrane proteins Patched (PTCH) and Smoothened (SMO).

Caption: The Hedgehog signaling pathway and the mechanism of action of Glasdegib.

In the "OFF" state, PTCH1 inhibits SMO, leading to the sequestration and proteolysis of the GLI family of transcription factors by SUFU. In the "ON" state, the binding of the Hedgehog ligand to PTCH1 relieves the inhibition of SMO. Activated SMO then inhibits SUFU, allowing GLI proteins to translocate to the nucleus and activate the transcription of target genes that promote cell proliferation and survival. Glasdegib and this compound bind to and inhibit SMO, thereby blocking the downstream signaling cascade even in the presence of Hh ligands.

Experimental Workflow for Synthesis and Analysis

A typical experimental workflow for the synthesis and analysis of this compound as a chemical standard is outlined below.

G Start Reaction Setup Reaction Chemical Synthesis (Urea Formation) Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Reaction Work-up & Crude Isolation Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Purity & Identity Confirmation Purification->Analysis Characterization Structural Elucidation (NMR, MS, etc.) Analysis->Characterization Standard Certified Standard Characterization->Standard

Caption: General experimental workflow for chemical synthesis and analysis.

This workflow ensures the synthesis of a high-purity standard suitable for analytical and biological assays. Each step requires careful execution and documentation to guarantee the quality and reliability of the final product.

References

N-Desmethyl Glasdegib: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Desmethyl glasdegib, a primary metabolite of the anticancer agent glasdegib. This document outlines its chemical properties, metabolic pathway, and mechanism of action, presenting key data in a structured format for ease of reference by researchers and professionals in the field of drug development.

Core Compound Data

This compound is a significant metabolite of glasdegib, an inhibitor of the Hedgehog signaling pathway.[1][2] The following table summarizes its key chemical identifiers and properties.

PropertyValueSource
CAS Number 2222533-66-4[3]
Molecular Formula C₂₀H₂₀N₆O[3]
Molecular Weight 360.41 g/mol Calculated
Synonyms 1-((2R,4R)-2-(1H-BENZIMIDAZOL-2-YL)-4-PIPERIDYL)-3-(4-CYANOPHENYL)UREA, GLASDEGIB METABOLITE M3[3]

Metabolic Synthesis and Pathways

This compound is formed in vivo through the hepatic metabolism of its parent compound, glasdegib. The primary metabolic pathway responsible for this conversion is N-demethylation.[2][4] This process is predominantly mediated by the cytochrome P450 enzyme CYP3A4.[2][5] Oxidative metabolism plays a crucial role in the biotransformation of glasdegib, leading to the formation of this compound and other metabolites.[1][4]

Below is a DOT script representation of the metabolic conversion of glasdegib to this compound.

metabolic_pathway glasdegib Glasdegib cyp3a4 CYP3A4-mediated N-demethylation glasdegib->cyp3a4 ndesmethyl This compound cyp3a4->ndesmethyl

Metabolic conversion of Glasdegib.

Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway

As a metabolite of glasdegib, this compound is understood to function within the context of its parent drug's mechanism of action. Glasdegib is a potent inhibitor of the Hedgehog (Hh) signaling pathway, a critical pathway in embryonic development and cellular proliferation that can be aberrantly activated in various cancers, including acute myeloid leukemia (AML).[5][6][7][8][9][10]

Glasdegib targets and inhibits the Smoothened (SMO) receptor, a transmembrane protein that is a key component of the Hh pathway.[6][8][9][11][12] By binding to SMO, glasdegib prevents the downstream activation of the GLI family of transcription factors, which are responsible for transcribing genes that promote cell growth and survival.[8][12] This inhibition ultimately leads to a reduction in the proliferation of cancer cells and the induction of apoptosis.

The following diagram illustrates the role of glasdegib in the Hedgehog signaling pathway.

hedgehog_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH PTCH1 SMO Smoothened (SMO) PTCH->SMO inhibits SUFU SUFU SMO->SUFU inhibits GLI GLI SUFU->GLI sequesters GLI_active Active GLI GLI->GLI_active activation Target_Genes Target Gene Transcription GLI_active->Target_Genes promotes Hh_ligand Hedgehog Ligand Hh_ligand->PTCH binds Glasdegib Glasdegib Glasdegib->SMO inhibits

Glasdegib's inhibition of the Hedgehog signaling pathway.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of glasdegib and its metabolites are proprietary to the developing pharmaceutical companies. However, the scientific literature describes general methodologies for the synthesis of glasdegib, which involves a multi-step process. One described method utilizes a kinetic resolution−amination approach.[13] The synthesis of the maleate salt of glasdegib has been achieved by reacting the free base with maleic acid.[14]

Analysis of glasdegib and its metabolites in biological matrices is typically performed using validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods, which are standard in pharmacokinetic studies.

References

The Role of N-Desmethyl Glasdegib in Hedgehog Signaling: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glasdegib is a potent and selective inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway. Its therapeutic efficacy, particularly in the context of acute myeloid leukemia (AML), is well-documented. The metabolic fate of glasdegib involves the formation of several metabolites, including N-Desmethyl glasdegib. This technical guide provides an in-depth analysis of the role of this compound in the context of Hedgehog signaling, consolidating available data on its formation, and preclinical activity relative to its parent compound. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating Hedgehog pathway inhibitors.

Introduction to Hedgehog Signaling and Glasdegib

The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis. Aberrant activation of this pathway is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. The canonical Hh pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor. This binding relieves the inhibition of PTCH1 on the G protein-coupled receptor Smoothened (SMO). The activation of SMO leads to a signaling cascade that culminates in the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which in turn regulate the expression of target genes involved in cell proliferation, survival, and differentiation.

Glasdegib (PF-04449913) is an orally bioavailable small molecule that selectively inhibits SMO, thereby blocking the Hedgehog signaling cascade. It has received regulatory approval for the treatment of newly diagnosed AML in certain patient populations. The clinical activity of glasdegib underscores the therapeutic potential of targeting the Hh pathway in hematological malignancies.

Metabolism of Glasdegib and the Formation of this compound

Glasdegib undergoes hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4. This process leads to the formation of several primary metabolites, including hydroxylated, N-demethylated, and N-glucuronidated species. This compound is one of these primary metabolites.

Pharmacokinetic studies have shown that the primary metabolites of glasdegib, including this compound, account for less than 10% of the total circulating radioactivity in plasma following administration of the parent drug. This indicates that this compound is a minor metabolite in terms of systemic exposure.

Quantitative Assessment of Hedgehog Pathway Inhibition

While specific quantitative data for this compound's direct activity on the Hedgehog pathway is not extensively published, the inhibitory potential of Hedgehog pathway modulators is typically assessed through a variety of in vitro assays. The activity of the parent compound, glasdegib, provides a critical benchmark for understanding the potential contribution of its metabolites.

Table 1: In Vitro Activity of Glasdegib against Hedgehog Signaling

ParameterValueAssay System
IC50 (SMO Binding) 4 nMHuman SMO (amino acids 181-787) competitive binding assay.[1]
IC50 (Gli-luciferase Reporter Assay) 5 nMGli-luciferase reporter assay.[2]

The low nanomolar IC50 values of glasdegib highlight its potent inhibition of the Hedgehog pathway. Given that this compound is a minor metabolite, its contribution to the overall pharmacological effect of glasdegib is presumed to be minimal.

Experimental Protocols for Assessing Hedgehog Pathway Inhibition

To provide a comprehensive understanding of how the activity of compounds like this compound would be evaluated, this section details the standard experimental methodologies.

GLI-Luciferase Reporter Gene Assay

This cell-based assay is a cornerstone for quantifying the activity of the Hedgehog signaling pathway.

Principle: The assay utilizes a cell line (e.g., NIH/3T3 or Shh-LIGHT2) that has been stably transfected with a luciferase reporter gene under the control of a promoter containing multiple GLI binding sites. Activation of the Hedgehog pathway leads to GLI-mediated transcription of the luciferase gene, resulting in a measurable light signal upon addition of a substrate. Inhibitors of the pathway will reduce the luciferase signal in a dose-dependent manner.

Protocol Outline:

  • Cell Culture and Seeding: Plate the GLI-luciferase reporter cell line in a multi-well plate and allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound) for a predetermined period. Include a positive control (e.g., a known Hedgehog pathway agonist like SAG) and a negative control (vehicle).

  • Cell Lysis: After incubation, lyse the cells to release the luciferase enzyme.

  • Luciferase Assay: Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase signal to a control for cell viability (e.g., a co-transfected Renilla luciferase reporter or a separate cell viability assay). Plot the normalized data against the compound concentration to determine the IC50 value.[3][4][5]

Competitive SMO Binding Assay

This assay directly measures the ability of a compound to bind to the SMO receptor.

Principle: The assay relies on the competition between a fluorescently labeled SMO ligand (e.g., BODIPY-cyclopamine) and the unlabeled test compound for binding to SMO. The displacement of the fluorescent ligand by the test compound results in a decrease in the measured fluorescence signal.

Protocol Outline:

  • Cell Preparation: Use cells engineered to overexpress the SMO receptor (e.g., HEK293 cells).

  • Incubation: Incubate the cells with a fixed concentration of the fluorescent SMO ligand and varying concentrations of the test compound.

  • Washing and Detection: Wash the cells to remove unbound ligands. The amount of bound fluorescent ligand can be quantified using methods such as flow cytometry or high-content imaging.

  • Data Analysis: Plot the fluorescence intensity against the concentration of the test compound to generate a competition curve and calculate the IC50 or Ki value.[6][7]

Visualizing the Role of this compound in Hedgehog Signaling

The following diagrams illustrate the Hedgehog signaling pathway and the mechanism of action of SMO inhibitors, providing a conceptual framework for understanding the role of this compound.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hedgehog Ligand Hedgehog Ligand PTCH1 PTCH1 Hedgehog Ligand->PTCH1 Binds and Inhibits SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Sequesters and Promotes Cleavage GLI-A GLI (Activator) GLI-R GLI (Repressor) GLI->GLI-R Cleavage Target Genes Target Genes GLI-R->Target Genes Represses Transcription GLI-A->Target Genes Activates Transcription

Caption: Canonical Hedgehog Signaling Pathway.

SMO_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PTCH1 PTCH1 (Inactive) SMO SMO Downstream Signaling Downstream Signaling SMO->Downstream Signaling Blocked Hedgehog Ligand Hedgehog Ligand Hedgehog Ligand->PTCH1 Binds Glasdegib / this compound Glasdegib / this compound Glasdegib / this compound->SMO Binds and Inhibits

Caption: Mechanism of SMO Inhibition.

Experimental_Workflow cluster_assay Hedgehog Pathway Activity Assessment Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Measurement Measurement Compound Treatment->Measurement Data Analysis Data Analysis Measurement->Data Analysis GLI-Luciferase Assay GLI-Luciferase Assay Measurement->GLI-Luciferase Assay SMO Binding Assay SMO Binding Assay Measurement->SMO Binding Assay IC50 Determination IC50 Determination Data Analysis->IC50 Determination

Caption: Experimental Workflow for Inhibitor Assessment.

Conclusion

References

Unveiling the Activity of a Key Glasdegib Metabolite: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glasdegib, a potent and selective inhibitor of the Hedgehog signaling pathway, has emerged as a therapeutic agent in the management of certain hematologic malignancies.[1] The metabolic fate of glasdegib in vivo leads to the formation of several metabolites, among which N-desmethyl glasdegib is a notable derivative. Understanding the biological activity of such metabolites is crucial for a comprehensive assessment of a drug's overall efficacy and safety profile. This technical guide synthesizes the available information on the biological activity of this compound, provides context through the well-characterized pharmacology of the parent drug, and outlines standard experimental protocols for characterizing Hedgehog pathway inhibitors.

Core Biological Activity of Glasdegib

Glasdegib exerts its therapeutic effect by inhibiting the Smoothened (SMO) receptor, a key transducer in the Hedgehog signaling pathway.[2][3] This pathway is critical during embryonic development and is aberrantly reactivated in various cancers, where it plays a role in tumor growth and the survival of cancer stem cells.[1] In the context of acute myeloid leukemia (AML), preclinical studies have demonstrated that glasdegib can induce tumor regression, reduce the expression of key leukemia stem-cell regulators, and decrease leukemia stem-cell populations in patient-derived AML cells.[4]

Quantitative Data Summary

Due to the absence of specific data for this compound, the following table summarizes key clinical efficacy data for the parent compound, glasdegib, in combination with low-dose cytarabine (LDAC) for the treatment of newly diagnosed AML or high-risk myelodysplastic syndrome (MDS).

ParameterGlasdegib + LDACLDAC AloneStatisticReference
Median Overall Survival (AML)8.3 months4.3 monthsHR, 0.46; P = 0.0002[4]
Complete Remission (CR) Rate17.0%2.3%P < 0.05[4]
Median Duration of CR9.9 months--[4]
Overall Response Rate (ORR) in AML26.9%5.3%-[4]
ORR in MDS20.0%0%-[4]

HR: Hazard Ratio

Experimental Protocols for Characterizing Hedgehog Pathway Inhibitors

The following are detailed methodologies for key experiments that would be utilized to determine the biological activity of a compound like this compound.

In Vitro SMO Binding Assay
  • Objective: To determine the binding affinity of the test compound to the Smoothened receptor.

  • Methodology:

    • Cell Line: Use a cell line engineered to overexpress the human SMO receptor, such as HEK293T cells.

    • Radioligand: Employ a radiolabeled SMO antagonist, for example, [3H]-SAG, as a competitive ligand.

    • Assay: Incubate cell membranes expressing the SMO receptor with a fixed concentration of the radioligand and varying concentrations of the test compound (e.g., this compound).

    • Detection: After incubation, separate the bound and free radioligand using filtration. Measure the amount of bound radioactivity using a scintillation counter.

    • Analysis: Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. This value can then be used to determine the binding affinity (Ki).

Gli-Luciferase Reporter Assay
  • Objective: To measure the functional inhibition of the Hedgehog signaling pathway activity.

  • Methodology:

    • Cell Line: Use a cell line that is responsive to Hedgehog signaling and stably transfected with a Gli-responsive luciferase reporter construct (e.g., Shh-LIGHT2 cells).

    • Stimulation: Treat the cells with a Hedgehog pathway agonist, such as recombinant Shh ligand or a small molecule SMO agonist (e.g., SAG), to induce pathway activation.

    • Inhibition: Concurrently treat the cells with varying concentrations of the test compound.

    • Measurement: After an appropriate incubation period, lyse the cells and measure the luciferase activity using a luminometer.

    • Analysis: Determine the IC50 value, representing the concentration of the test compound that reduces the agonist-induced luciferase activity by 50%.

In Vivo Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy of the test compound in a living organism.

  • Methodology:

    • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG mice).

    • Tumor Implantation: Subcutaneously implant human tumor cells from a relevant cancer type with known Hedgehog pathway activation (e.g., medulloblastoma or a patient-derived AML xenograft).

    • Treatment: Once tumors are established, randomize the mice into treatment and control groups. Administer the test compound and a vehicle control orally or via another appropriate route daily.

    • Monitoring: Measure tumor volume and body weight regularly.

    • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as immunohistochemistry for Hedgehog pathway biomarkers (e.g., Gli1).

    • Analysis: Compare the tumor growth inhibition between the treated and control groups.

Visualizing Key Pathways and Workflows

Hedgehog Signaling Pathway Inhibition

Caption: Inhibition of the Hedgehog signaling pathway by this compound at the level of SMO.

In Vitro Assay Workflow

In_Vitro_Workflow cluster_binding SMO Binding Assay cluster_functional Gli-Luciferase Reporter Assay A1 Prepare SMO-expressing cell membranes A2 Incubate with [3H]-SAG and This compound A1->A2 A3 Measure bound radioactivity A2->A3 A4 Calculate Ki A3->A4 B1 Culture Gli-luciferase reporter cells B2 Treat with SMO agonist and This compound B1->B2 B3 Measure luciferase activity B2->B3 B4 Determine IC50 B3->B4

Caption: Workflow for in vitro characterization of this compound.

In Vivo Xenograft Experimental Design

In_Vivo_Workflow start Implant tumor cells into immunodeficient mice tumor_growth Allow tumors to establish start->tumor_growth randomize Randomize mice into treatment groups tumor_growth->randomize treatment Administer this compound or vehicle control randomize->treatment monitor Monitor tumor volume and body weight treatment->monitor monitor->treatment Daily Dosing endpoint Endpoint: Tumor excision and analysis monitor->endpoint

Caption: Experimental design for in vivo efficacy testing of this compound.

Conclusion

While specific biological activity data for this compound remains to be published, the well-established mechanism of action of its parent compound, glasdegib, provides a strong framework for its anticipated function as a Hedgehog pathway inhibitor. The experimental protocols detailed in this guide represent the standard methodologies that would be employed to fully characterize the potency and efficacy of this metabolite. Further research is warranted to elucidate the specific contribution of this compound to the overall clinical activity of glasdegib. Such studies would provide valuable insights for drug development professionals and researchers in the field of oncology.

References

N-Desmethyl Glasdegib: A Technical Guide to its Role as a Biomarker for Glasdegib Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glasdegib is an oral inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] It is approved for the treatment of newly diagnosed acute myeloid leukemia (AML) in specific patient populations.[3] The metabolism of glasdegib is a critical factor in its clinical pharmacology, and understanding its metabolic pathways is essential for optimizing its therapeutic use and managing potential drug-drug interactions. This technical guide provides an in-depth overview of N-Desmethyl glasdegib, a primary metabolite, and its significance as a biomarker for glasdegib metabolism.

Glasdegib Metabolism and the Formation of this compound

Glasdegib is primarily cleared through hepatic metabolism, with cytochrome P450 3A4 (CYP3A4) being the major enzyme responsible for its biotransformation.[4] The main metabolic pathways include N-desmethylation, hydroxylation, and N-glucuronidation.[4][5]

N-desmethylation of the parent drug results in the formation of the this compound metabolite. This metabolite is one of the primary circulating metabolites of glasdegib in humans. A human radiolabeled mass balance study revealed that this compound (M3) accounts for approximately 7.9% of the total circulating radioactivity in plasma, with unchanged glasdegib representing 69%.[6]

Pharmacokinetics of Glasdegib and this compound

While detailed pharmacokinetic parameters for this compound are not extensively published in publicly available literature, the pharmacokinetics of the parent drug, glasdegib, have been well-characterized in human studies.

Table 1: Pharmacokinetic Parameters of Glasdegib in Humans
ParameterValueReference
Maximum Plasma Concentration (Cmax) 1252 ng/mL (at 100 mg once daily, steady state)[6]
Area Under the Curve (AUCτ,ss) 17210 ng·hr/mL (at 100 mg once daily, steady state)[6]
Time to Maximum Concentration (Tmax) 1.3 - 1.8 hours (median at steady state)[6]
Elimination Half-Life (t½) 17.4 - 26.5 hours[6]
Apparent Clearance (CL/F) 6.3 L/hr[6]
Apparent Volume of Distribution (Vd/F) 283 L[6]
Absolute Bioavailability 77%[6]
Protein Binding 90%[6]

Data presented as geometric mean unless otherwise specified.

The formation of this compound is directly linked to the CYP3A4-mediated metabolism of glasdegib. Therefore, monitoring the levels of this metabolite can provide valuable insights into the rate and extent of glasdegib metabolism in individual patients.

This compound as a Biomarker

The presence and concentration of this compound in plasma can serve as a key biomarker for several aspects of glasdegib therapy:

  • CYP3A4 Activity: As the primary product of CYP3A4-mediated metabolism, the ratio of this compound to glasdegib can be indicative of an individual's CYP3A4 enzyme activity. This is crucial for predicting potential drug-drug interactions with strong inhibitors or inducers of CYP3A4.

  • Metabolic Clearance: The levels of this compound provide a direct measure of the N-desmethylation clearance pathway, contributing to the overall understanding of glasdegib's elimination from the body.

  • Treatment Adherence: In a clinical setting, the detection of this compound can confirm patient adherence to glasdegib therapy.

Experimental Protocols

The quantification of glasdegib and its metabolites in biological matrices is typically performed using validated, sensitive, and specific high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

General Protocol for Quantification of Glasdegib in Human Plasma by LC-MS/MS

This protocol is a generalized representation based on published methodologies for glasdegib analysis.[5]

1. Sample Preparation:

  • Protein precipitation is a common method for extracting glasdegib from plasma.

  • To a known volume of plasma (e.g., 100 µL), an internal standard is added.

  • A precipitating agent, such as acetonitrile, is added to the plasma sample to precipitate proteins.

  • The sample is vortexed and then centrifuged to pellet the precipitated proteins.

  • The supernatant, containing the analyte and internal standard, is transferred for analysis.

2. Chromatographic Separation:

  • HPLC System: A high-performance liquid chromatography system.

  • Column: A reverse-phase C18 column is typically used for separation.

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).

  • Flow Rate: A constant flow rate is maintained (e.g., 0.5 mL/min).

3. Mass Spectrometric Detection:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of the parent and product ions of glasdegib and its internal standard.

    • Glasdegib MRM Transition: m/z 375 → 257[5]

4. Calibration and Quantification:

  • A calibration curve is generated using standards of known glasdegib concentrations in blank plasma.

  • The concentration of glasdegib in the study samples is determined by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

  • The lower limit of quantification (LLOQ) for glasdegib in plasma is typically in the low ng/mL range (e.g., 3 ng/mL).[5]

While a specific validated method for the simultaneous quantification of glasdegib and this compound is not detailed in the provided search results, the development of such a method would follow the same principles, with the optimization of chromatographic conditions to separate the two compounds and the identification of a specific MRM transition for this compound.

Visualizations

Diagram 1: Glasdegib Metabolism Pathway

Glasdegib_Metabolism Glasdegib Glasdegib CYP3A4 CYP3A4 Glasdegib->CYP3A4 N_Desmethyl_Glasdegib This compound (M3) Other_Metabolites Other Metabolites (Hydroxylation, Glucuronidation) CYP3A4->N_Desmethyl_Glasdegib N-desmethylation CYP3A4->Other_Metabolites

Caption: Simplified metabolic pathway of glasdegib.

Diagram 2: Experimental Workflow for Glasdegib Quantification

Experimental_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Plasma_Sample Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection HPLC_Separation HPLC Separation (C18 Column) Supernatant_Collection->HPLC_Separation MS_Detection Mass Spectrometric Detection (ESI+, MRM) HPLC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Concentration_Determination Concentration Determination Calibration_Curve->Concentration_Determination

Caption: General workflow for LC-MS/MS quantification.

Diagram 3: Hedgehog Signaling Pathway Inhibition by Glasdegib

Hedgehog_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Hh_Ligand Hedgehog Ligand (e.g., Sonic Hedgehog) PTCH1 Patched-1 (PTCH1) Receptor Hh_Ligand->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI Proteins SUFU->GLI Sequesters GLI_A GLI Activator GLI->GLI_A Activation Target_Genes Target Gene Expression GLI_A->Target_Genes Promotes Glasdegib Glasdegib Glasdegib->SMO Inhibits

Caption: Inhibition of the Hedgehog pathway by glasdegib.

Conclusion

This compound is a significant metabolite of glasdegib, formed primarily through CYP3A4-mediated N-desmethylation. Its presence and concentration in plasma serve as a valuable biomarker for assessing the metabolic clearance of glasdegib and for understanding potential drug-drug interactions involving the CYP3A4 pathway. Further research to fully characterize the pharmacokinetic profile of this compound and to develop validated, simultaneous analytical methods will enhance its utility in the clinical management of patients undergoing glasdegib therapy.

References

In Vitro Formation of N-Desmethyl Glasdegib: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glasdegib, an inhibitor of the Hedgehog signaling pathway, is a therapeutic agent approved for the treatment of acute myeloid leukemia. Its metabolic fate is a critical determinant of its pharmacokinetic profile and potential for drug-drug interactions. This technical guide provides an in-depth overview of the in vitro formation of N-Desmethyl glasdegib, a primary metabolite. We detail the experimental protocols for studying this metabolic conversion, present available quantitative data on the enzyme kinetics involved, and visualize the key pathways and workflows. This document serves as a comprehensive resource for researchers investigating the metabolism of glasdegib and similar compounds.

Introduction

Glasdegib is primarily cleared through hepatic metabolism, with oxidative metabolism being the major route of elimination.[1] One of the principal metabolic pathways is N-demethylation, resulting in the formation of this compound.[2] In vitro studies using human liver microsomes have been instrumental in elucidating the enzymes responsible for this biotransformation. Understanding the kinetics and the specific cytochrome P450 (CYP) isoforms involved in this process is crucial for predicting in vivo clearance, assessing the risk of drug-drug interactions, and informing dosing recommendations.

Enzymatic Basis of this compound Formation

The N-demethylation of glasdegib is predominantly mediated by the cytochrome P450 enzyme system. In vitro reaction phenotyping has identified CYP3A4 as the major enzyme responsible for the metabolism of glasdegib, with a minor contribution from CYP2C8 .[2][3] The formation of this compound, along with other oxidative metabolites, is an NADPH-dependent process.[4]

Quantitative Contribution of CYP Isoforms

While the central role of CYP3A4 is established, precise quantitative data on the percentage contribution of CYP3A4 and CYP2C8 to the formation of this compound from publicly available literature is limited. However, it is understood that CYP3A4 is the primary driver of this metabolic pathway.[2]

Experimental Protocols for In Vitro N-Demethylation of Glasdegib

The following protocols are synthesized from established methodologies for in vitro drug metabolism studies and specific information available for glasdegib.

Incubation with Human Liver Microsomes (HLMs)

This protocol describes a typical experiment to assess the metabolic stability of glasdegib and the formation of this compound in a pool of human liver microsomes.

Materials:

  • Glasdegib

  • This compound standard (for analytical method development and quantification)

  • Pooled Human Liver Microsomes (from a reputable supplier)

  • Potassium Phosphate Buffer (e.g., 100 mM, pH 7.4)

  • Magnesium Chloride (MgCl₂)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH

  • Acetonitrile (ACN) or other suitable organic solvent for reaction termination

  • Internal Standard (IS) for LC-MS/MS analysis (e.g., a structurally similar compound not present in the matrix)

  • 96-well plates or microcentrifuge tubes

  • Incubator/shaking water bath (37°C)

  • Centrifuge

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of glasdegib in a suitable organic solvent (e.g., DMSO or acetonitrile).

    • Prepare working solutions of glasdegib by diluting the stock solution in the incubation buffer. The final concentration of the organic solvent in the incubation mixture should be kept low (typically ≤ 1%) to avoid enzyme inhibition.

    • Prepare the NADPH regenerating system or NADPH solution in buffer.

    • Thaw the human liver microsomes on ice immediately before use and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in cold potassium phosphate buffer.

  • Incubation:

    • Set up incubation reactions in 96-well plates or microcentrifuge tubes. A typical incubation mixture includes:

      • Human Liver Microsomes

      • Potassium Phosphate Buffer (pH 7.4)

      • MgCl₂

      • Glasdegib (at various concentrations if determining enzyme kinetics)

    • Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the NADPH regenerating system or NADPH.

    • Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination:

    • At each time point, terminate the reaction by adding a volume of cold acetonitrile (typically 2-3 volumes) containing the internal standard.

    • Vortex the samples to precipitate the microsomal proteins.

  • Sample Processing:

    • Centrifuge the samples at a high speed (e.g., >3000 x g) for a sufficient time to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

Metabolism with Recombinant CYP Isoforms

To confirm the specific roles of CYP3A4 and CYP2C8, experiments using recombinant human CYP enzymes expressed in a heterologous system (e.g., baculovirus-infected insect cells) can be performed.

Materials:

  • Recombinant human CYP3A4 and CYP2C8 enzymes

  • Cytochrome P450 reductase

  • Liposomes (e.g., phosphocholine)

  • Other reagents as listed in the HLM protocol

Procedure:

The procedure is similar to the HLM incubation, with the key difference being the use of a reconstituted enzyme system instead of microsomes. The recombinant CYP enzyme, cytochrome P450 reductase, and liposomes are pre-mixed to form a functional monooxygenase system.

Analytical Methodology: LC-MS/MS Quantification

The simultaneous quantification of glasdegib and this compound is typically achieved using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5][6]

Typical LC-MS/MS Parameters:

ParameterTypical Condition
Chromatography
ColumnC18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile PhaseA: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid
GradientA suitable gradient to achieve baseline separation of glasdegib, this compound, and the internal standard
Flow Rate0.3 - 0.5 mL/min
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Detection ModeMultiple Reaction Monitoring (MRM)
MRM TransitionsSpecific precursor to product ion transitions for glasdegib, this compound, and the internal standard

Quantitative Data on this compound Formation

Visualizations

Signaling and Metabolic Pathways

Glasdegib_Metabolism_and_Signaling cluster_signaling Hedgehog Signaling Pathway cluster_metabolism In Vitro Metabolism Hh Hedgehog Ligand PTCH1 Patched-1 Receptor Hh->PTCH1 Binds and inhibits SMO Smoothened (SMO) PTCH1->SMO Inhibits GLI GLI Transcription Factors SMO->GLI Activates SUFU SUFU SUFU->GLI Inhibits TargetGenes Target Gene Expression (Cell Proliferation, Survival) GLI->TargetGenes Promotes Glasdegib_Action Glasdegib Glasdegib_Action->SMO Inhibits Glasdegib Glasdegib N_Desmethyl_Glasdegib This compound Glasdegib->N_Desmethyl_Glasdegib N-demethylation CYP3A4 CYP3A4 (Major) CYP3A4->N_Desmethyl_Glasdegib CYP2C8 CYP2C8 (Minor) CYP2C8->N_Desmethyl_Glasdegib NADPH NADPH

Caption: Overview of Glasdegib's mechanism of action and primary metabolic pathway.

Experimental Workflow

Experimental_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis Reagents Prepare Reagents: - Glasdegib Stock - Buffers - NADPH System Incubation_Setup Set up Incubation Mix: - Microsomes - Buffer - Glasdegib Reagents->Incubation_Setup Microsomes Thaw and Dilute Human Liver Microsomes Microsomes->Incubation_Setup Pre_incubation Pre-incubate at 37°C Incubation_Setup->Pre_incubation Initiation Initiate Reaction with NADPH Pre_incubation->Initiation Time_Course Incubate for Time Course (0, 5, 15, 30, 60 min) Initiation->Time_Course Termination Terminate Reaction with Acetonitrile + Internal Standard Time_Course->Termination Centrifugation Centrifuge to Precipitate Proteins Termination->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LCMS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LCMS_Analysis Data_Analysis Data Analysis: - Quantify Glasdegib & Metabolite - Determine Kinetic Parameters LCMS_Analysis->Data_Analysis

Caption: Workflow for in vitro metabolism of glasdegib in human liver microsomes.

Conclusion

The in vitro formation of this compound is a critical metabolic pathway primarily mediated by CYP3A4. The experimental protocols and analytical methods outlined in this guide provide a framework for the robust investigation of this biotransformation. While specific kinetic data remains largely proprietary, the methodologies described herein allow for its generation. A thorough understanding of the in vitro metabolism of glasdegib is essential for its continued development and safe and effective use in the clinic.

References

Theoretical Prediction of N-Desmethyl Glasdegib Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Glasdegib is a potent, orally bioavailable inhibitor of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway, and is approved for the treatment of acute myeloid leukemia (AML).[1][2][3] The primary metabolite of Glasdegib is N-Desmethyl glasdegib, formed via CYP3A4-mediated metabolism.[4][5] This document provides a theoretical framework for predicting the biological activity of this compound, based on the known pharmacology of the parent compound. It outlines the structure-activity relationship considerations, summarizes relevant quantitative data, and provides detailed experimental protocols to validate these predictions. While this compound is the most abundant metabolite, its circulating plasma concentrations are significantly lower than the parent drug, suggesting Glasdegib itself is the principal driver of clinical efficacy.[5]

Introduction to Glasdegib and the Hedgehog Signaling Pathway

Overview of the Hedgehog (Hh) Pathway in Oncology

The Hedgehog (Hh) signaling pathway is a crucial regulator of cell growth and differentiation during embryonic development.[6][7] While typically silenced in adult tissues, aberrant reactivation of this pathway is implicated in the development and progression of various cancers, including basal cell carcinoma and hematologic malignancies like AML.[7][8][9] Inappropriate pathway activation can promote tumor growth, metastasis, and the maintenance of cancer stem cells.[7][10]

Glasdegib: A Potent Smoothened (SMO) Inhibitor

Glasdegib (formerly PF-04449913) is a small-molecule inhibitor specifically designed to target the Hh pathway.[1][5] It was identified as a potent and selective inhibitor of the Smoothened (SMO) receptor.[1] Its development provided a therapeutic strategy for cancers dependent on Hh signaling.[2] Glasdegib is approved for use in combination with low-dose cytarabine for newly diagnosed AML in specific patient populations.[11][12]

Mechanism of Action

Glasdegib functions by directly binding to the seven-transmembrane protein SMO, which is the central signal transducer of the Hh pathway.[1][13] In the absence of an Hh ligand, the Patched (PTCH) receptor tonically inhibits SMO.[7] Upon ligand binding to PTCH, this inhibition is relieved, allowing SMO to activate downstream signaling, culminating in the activation of GLI family transcription factors.[7][13] Glasdegib's binding to SMO prevents this activation cascade, effectively blocking the transcription of Hh target genes that drive proliferation and survival.[13]

cluster_off Hedgehog Pathway 'OFF' State cluster_on Hedgehog Pathway 'ON' State PTCH1 PTCH1 SMO_off SMO PTCH1->SMO_off Inhibits SUFU SUFU-GLI Complex (Cytoplasm) Degradation GLI Degradation SUFU->Degradation Promotes Hh_Ligand Hh Ligand PTCH1_bound PTCH1 Hh_Ligand->PTCH1_bound Binds SMO_on SMO (Active) PTCH1_bound->SMO_on Relieves Inhibition GLI_nuc GLI (Nucleus) SMO_on->GLI_nuc Activates TargetGenes Target Gene Expression GLI_nuc->TargetGenes Promotes Glasdegib Glasdegib Glasdegib->SMO_on INHIBITS cluster_workflow Experimental Workflow for Activity Validation cluster_assays In Vitro Assays start Synthesize or Isolate This compound assay_prep Prepare Serial Dilutions (Glasdegib & Metabolite) start->assay_prep gli_assay Gli-Luciferase Reporter Assay assay_prep->gli_assay prolif_assay Cell Proliferation Assay (e.g., MTT) assay_prep->prolif_assay data_analysis Data Acquisition (Luminescence / Absorbance) gli_assay->data_analysis prolif_assay->data_analysis dose_response Generate Dose-Response Curves data_analysis->dose_response ic50 Calculate IC50 Values dose_response->ic50 comparison Compare Potency: Glasdegib vs. This compound ic50->comparison

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of N-Desmethyl Glasdegib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glasdegib is an orally administered small molecule inhibitor of the Hedgehog signaling pathway, approved for the treatment of acute myeloid leukemia (AML). The primary route of metabolism for Glasdegib is through oxidation, including N-demethylation, leading to the formation of its major metabolite, N-Desmethyl glasdegib.[1][2] Accurate and sensitive detection and quantification of this compound are crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development.

These application notes provide detailed protocols for the analytical detection of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Signaling Pathway of Glasdegib

Glasdegib functions by inhibiting the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[3][4] In the absence of the Hedgehog ligand, the Patched (PTCH) receptor inhibits SMO, preventing downstream signaling. Upon binding of the Hedgehog ligand to PTCH, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors, which then translocate to the nucleus and induce the expression of target genes involved in cell proliferation and survival. By inhibiting SMO, Glasdegib effectively blocks this signaling cascade, which is aberrantly activated in certain cancers like AML.

Hedgehog_Signaling_Pathway cluster_off Hedgehog Pathway 'OFF' State cluster_on Hedgehog Pathway 'ON' State cluster_inhibition Inhibition by Glasdegib PTCH_off PTCH SMO_off SMO (Inactive) PTCH_off->SMO_off Inhibits SUFU_GLI SUFU-GLI Complex GLI_R GLI-R (Repressor) SUFU_GLI->GLI_R Processing Nucleus_off Nucleus GLI_R->Nucleus_off Target_Genes_off Target Gene Expression (Repressed) Nucleus_off->Target_Genes_off Hedgehog Hedgehog Ligand PTCH_on PTCH Hedgehog->PTCH_on SMO_on SMO (Active) PTCH_on->SMO_on Inhibition Relieved GLI_A GLI-A (Activator) SMO_on->GLI_A Activates Nucleus_on Nucleus GLI_A->Nucleus_on Target_Genes_on Target Gene Expression (Activated) Nucleus_on->Target_Genes_on Glasdegib Glasdegib SMO_inhibited SMO (Inactive) Glasdegib->SMO_inhibited Inhibits

Caption: Hedgehog Signaling Pathway and Glasdegib Inhibition.

Analytical Methods

LC-MS/MS Method for Quantification in Plasma

This protocol is adapted from a validated method for the simultaneous quantification of Glasdegib and Cytarabine in rat plasma and is suitable for the detection of this compound.

Experimental Workflow:

LC_MS_MS_Workflow Plasma_Sample Plasma Sample (50 µL) Spiking Spike with Internal Standard Plasma_Sample->Spiking SPE Solid-Phase Extraction (Cation Exchange) Spiking->SPE Elution Elution SPE->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution (100 µL Water) Evaporation->Reconstitution Injection LC-MS/MS Injection (5 µL) Reconstitution->Injection Data_Analysis Data Analysis Injection->Data_Analysis

Caption: LC-MS/MS Sample Preparation Workflow.

Sample Preparation Protocol:

  • To 50 µL of plasma, add the internal standard (e.g., a stable isotope-labeled this compound).

  • Perform solid-phase extraction (SPE) using a cation exchange cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analyte and internal standard.

  • Evaporate the eluate to dryness under a stream of nitrogen at 37°C.

  • Reconstitute the residue in 100 µL of water.

  • Inject 5 µL of the reconstituted solution into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
Chromatography
ColumnReversed-phase polar-100 column
Mobile PhaseGradient elution with a suitable mobile phase (e.g., acetonitrile and water with formic acid)
Flow Rate0.4 mL/min
Column Temperature40°C
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Detection ModeMultiple Reaction Monitoring (MRM)
MRM TransitionsTo be determined by direct infusion of this compound and its internal standard.

Quantitative Data Summary (Based on a similar validated method for Glasdegib):

ParameterValue
Linearity Range5–3000 ng/mL
Lower Limit of Detection (LLOD)2.0 ng/mL
Recovery98.77% to 103.23%
Precision (RSD)< 15%
Accuracy85% to 115%
RP-HPLC Method for Quantification

This protocol is based on a validated stability-indicating RP-HPLC method for Glasdegib and can be optimized for this compound.

Experimental Protocol:

  • Sample Preparation: Perform liquid-liquid extraction or protein precipitation to extract this compound from the biological matrix.

  • Standard and Sample Solution Preparation:

    • Prepare a stock solution of this compound in a suitable diluent (e.g., mobile phase).

    • Prepare working standard solutions by serial dilution.

    • Prepare sample solutions from the extracted biological matrix.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of a buffer (e.g., phosphate buffer pH 4.4) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution.[5]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: To be determined by UV-Vis spectrophotometry (a reported method for Glasdegib uses 225 nm[5]).

    • Injection Volume: 10 µL.

  • Data Analysis: Quantify this compound by comparing the peak area of the sample to the peak areas of the standard solutions.

Quantitative Data Summary (Based on a validated method for Glasdegib):

ParameterValue
Linearity Range3.5-52.5 µg/ml
Correlation Coefficient (r²)0.9997
Limit of Detection (LOD)To be determined
Limit of Quantification (LOQ)To be determined
Precision (RSD)< 2%
Accuracy (% Recovery)98-102%

Conclusion

The provided protocols offer robust and reliable methods for the detection and quantification of this compound in biological matrices. The LC-MS/MS method provides higher sensitivity and selectivity, making it ideal for pharmacokinetic studies where low concentrations are expected. The RP-HPLC method offers a cost-effective alternative for routine analysis and quality control purposes. Both methods should be validated according to ICH guidelines to ensure their accuracy, precision, and reliability for their intended use.

References

Application Note: Quantification of N-Desmethyl Glasdegib in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of glasdegib and its major circulating active metabolite, N-desmethyl glasdegib, in human plasma. Glasdegib is an inhibitor of the Hedgehog signaling pathway, approved for the treatment of acute myeloid leukemia (AML).[1][2][3] Monitoring the levels of both the parent drug and its N-desmethyl metabolite, which constitutes approximately 8% of the circulating radioactivity in plasma, is crucial for comprehensive pharmacokinetic assessment.[1] The method utilizes a straightforward protein precipitation for sample preparation and a triple quadrupole mass spectrometer for detection, providing the necessary selectivity and sensitivity for clinical research applications.

Introduction

Glasdegib is an oral inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway.[1] Aberrant activation of this pathway is implicated in the survival and proliferation of cancer stem cells in malignancies such as AML.[4] By blocking this pathway, glasdegib can help to reduce chemotherapy resistance.[1]

The primary routes of glasdegib metabolism include N-desmethylation, hydroxylation, and N-glucuronidation, with cytochrome P450 enzymes CYP3A4 and CYP2C8 playing significant roles.[5][6] The N-desmethyl metabolite is a major circulating component, making its quantification essential for a thorough understanding of the drug's disposition and its potential contribution to the overall pharmacological effect. This document provides a detailed protocol for the extraction and quantification of this compound and the parent drug from human plasma.

Signaling Pathway

The Hedgehog signaling pathway is crucial in cell differentiation and proliferation. Glasdegib inhibits the pathway by binding to the Smoothened (SMO) protein, preventing signal transduction.

cluster_Hedgehog_Pathway Hedgehog Signaling Pathway PTCH1 PTCH1 SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Inhibits GLIA GLI (Active) GLI->GLIA Activation Nucleus Nucleus GLIA->Nucleus TargetGenes Target Gene Expression Nucleus->TargetGenes Transcription Glasdegib Glasdegib Glasdegib->SMO Inhibits

Caption: Simplified diagram of the Hedgehog signaling pathway inhibited by Glasdegib.

Experimental Protocols

Materials and Reagents
  • Analytes: this compound, Glasdegib reference standards

  • Internal Standard (IS): Stable isotope-labeled glasdegib (e.g., Glasdegib-d4) or a structurally similar compound (e.g., Gilteritinib).[5]

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade)

  • Water: Deionized water, 18 MΩ·cm or greater

  • Plasma: Blank human plasma (K2-EDTA)

Sample Preparation Workflow

The sample preparation is based on a protein precipitation method, which is efficient and cost-effective.[5][7]

plasma 1. Pipette 100 µL Human Plasma spike 2. Spike with 10 µL IS Working Solution plasma->spike precipitate 3. Add 300 µL Acetonitrile (containing IS) spike->precipitate vortex 4. Vortex Mix (1 minute) precipitate->vortex centrifuge 5. Centrifuge (10 min @ 4000 rpm) vortex->centrifuge transfer 6. Transfer Supernatant to Autosampler Vial centrifuge->transfer inject 7. Inject 5 µL into LC-MS/MS System transfer->inject

Caption: Workflow for plasma sample preparation using protein precipitation.

Detailed Protocol:

  • Allow plasma samples to thaw at room temperature.

  • Into a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or quality control (QC) sample.

  • Add 300 µL of acetonitrile containing the internal standard at an appropriate concentration.

  • Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 4000 rpm for 15-20 minutes to pellet the precipitated proteins.[5][7]

  • Carefully transfer the clear supernatant to an autosampler vial for analysis.

Liquid Chromatography (LC) Conditions

The chromatographic conditions are optimized for the separation of this compound and glasdegib from endogenous plasma components.

Parameter Condition
LC System Standard HPLC or UHPLC system
Column C18 Column (e.g., Symmetric C18, 150 x 4.6 mm, 3.5 µm)[5]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 1.0 mL/min[5]
Gradient Isocratic (e.g., 70% A : 30% B) or a shallow gradient may be optimized
Injection Volume 5 µL
Column Temperature 40 °C
Total Run Time ~6 minutes[5]
Mass Spectrometry (MS) Conditions

Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500 °C
Ion Spray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen
GS1 / GS2 50 / 50 psi

MRM Transitions: The precursor ion for this compound is derived from the molecular weight of glasdegib (374.4 g/mol )[2][8] minus the mass of a methyl group (~14 Da). Product ions should be confirmed by infusion of the analytical standard.

Analyte Precursor Ion (Q1) m/z Product Ion (Q3) m/z Collision Energy (eV)
Glasdegib375.4Confirm experimentallyOptimize
This compound 361.4 Confirm experimentally Optimize
Internal Standard (IS)Analyte-dependentConfirm experimentallyOptimize

Method Performance Characteristics

The following tables present representative data based on typical validation performance for similar LC-MS/MS assays.[9][10][11]

Linearity and Range
Analyte Calibration Range (ng/mL) Correlation Coefficient (r²)
Glasdegib1 - 200> 0.99
This compound1 - 200> 0.99
Precision and Accuracy
Analyte QC Level Concentration (ng/mL) Intra-day Precision (%CV) Inter-day Precision (%CV) Accuracy (% Bias)
This compoundLLOQ1< 15%< 15%± 15%
Low (LQC)3< 15%< 15%± 15%
Medium (MQC)75< 15%< 15%± 15%
High (HQC)150< 15%< 15%± 15%
Recovery and Matrix Effect
Analyte QC Level Concentration (ng/mL) Extraction Recovery (%) Matrix Effect (%)
This compoundLow3> 85%85 - 115%
High150> 85%85 - 115%

Conclusion

The described LC-MS/MS method provides a robust and sensitive tool for the simultaneous quantification of this compound and its parent drug, glasdegib, in human plasma. The simple protein precipitation sample preparation and high selectivity of the MS/MS detection make this method suitable for supporting pharmacokinetic studies in a clinical research setting, enabling a more complete characterization of glasdegib's metabolic profile.

References

Synthesis of N-Desmethyl Glasdegib: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For research, scientific, and drug development professionals, this document provides a detailed protocol for the synthesis of N-Desmethyl glasdegib, a key metabolite of the Hedgehog signaling pathway inhibitor, Glasdegib.

This compound, also known as 1-((2R,4R)-2-(1H-benzimidazol-2-yl)piperidin-4-yl)-3-(4-cyanophenyl)urea, is the primary active metabolite of Glasdegib. Glasdegib is an FDA-approved therapeutic for acute myeloid leukemia (AML) that functions by inhibiting the Smoothened (SMO) protein, a critical component of the Hedgehog signaling pathway[1]. Understanding the synthesis of its N-desmethyl metabolite is crucial for further pharmacological studies, impurity profiling, and the development of related compounds.

Hedgehog Signaling Pathway

The Hedgehog signaling pathway plays a vital role in embryonic development and tissue homeostasis. Its aberrant activation is implicated in the pathogenesis of various cancers. Glasdegib and its N-desmethyl metabolite act by binding to and inhibiting the G protein-coupled receptor Smoothened (SMO)[1].

Hedgehog_Pathway cluster_off Pathway OFF cluster_on Pathway ON PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Inhibits TargetGenes Target Gene Expression GLI->TargetGenes Represses Nucleus Nucleus GLI->Nucleus Hedgehog Hedgehog Ligand Hedgehog->PTCH1 Binds Glasdegib Glasdegib / This compound Glasdegib->SMO Inhibits Nucleus->TargetGenes Activates

Caption: Hedgehog signaling pathway and the inhibitory action of Glasdegib.

Synthetic Protocol

The synthesis of this compound can be achieved through a multi-step process adapted from the established synthesis of Glasdegib[2][3]. The key distinction is the omission of the final N-methylation step. The general workflow involves the synthesis of a key piperidone intermediate, followed by a stereoselective enzymatic transamination and subsequent coupling with a cyanophenyl isocyanate precursor.

Experimental Workflow

Synthesis_Workflow start Starting Materials step1 Synthesis of Piperidone Intermediate start->step1 step2 Dynamic Kinetic Resolution (Enzymatic Transamination) step1->step2 step3 Urea Formation step2->step3 step4 Purification step3->step4 product This compound step4->product

Caption: Synthetic workflow for this compound.

Materials and Methods

Materials:

  • 4-Methoxypyridine

  • Methyl trifluoromethanesulfonate

  • N-Tosylbenzimidazole

  • Lithium diisopropylamide (LDA)

  • Tri-tert-butoxyaluminum(III) hydride

  • Copper(I) bromide

  • Hydrochloric acid

  • Transaminase enzyme (e.g., ATA-036)

  • Boric acid buffer

  • 4-Isocyanatobenzonitrile

  • Organic solvents (e.g., THF, DMSO, acetonitrile, ethyl acetate)

  • Reagents for purification (e.g., silica gel)

Protocol:

Step 1: Synthesis of the Piperidone Intermediate

  • React 4-methoxypyridine with methyl triflate to form the corresponding pyridinium salt.

  • In a separate reaction, treat N-tosylbenzimidazole with LDA to generate a lithiated species.

  • Quench the lithiated benzimidazole with the pyridinium salt from step 1.

  • Treat the resulting dihydropyridine with aqueous phosphoric acid to yield the enone.

  • Perform a 1,4-reduction of the enone using lithium tri-tert-butoxyaluminum hydride and copper(I) bromide to obtain the piperidone.

  • Remove the tosyl protecting group using hydrochloric acid in THF to yield the racemic piperidone dihydrochloride salt.

Step 2: Dynamic Kinetic Resolution

  • Dissolve the racemic piperidone salt in a mixture of DMSO and borate buffer (pH 10).

  • Add a transaminase enzyme (e.g., ATA-036) to the solution.

  • Stir the reaction mixture until the desired conversion to the anti-amine is achieved. This enzymatic step selectively produces the desired (2R,4R)-stereoisomer.

Step 3: Urea Formation

  • To the reaction mixture from Step 2, add a solution of 4-isocyanatobenzonitrile in a suitable solvent (e.g., acetonitrile).

  • Allow the reaction to proceed to completion, resulting in the formation of this compound.

Step 4: Purification

  • Isolate the crude this compound by precipitation or extraction.

  • Purify the product using column chromatography on silica gel or recrystallization from an appropriate solvent system (e.g., ethyl acetate/methanol) to obtain the final product with high purity.

Data Summary

The following table summarizes the expected yields and key analytical data for the synthesis of this compound, based on reported data for the analogous steps in Glasdegib synthesis.

StepIntermediate/ProductExpected Yield (%)Analytical MethodExpected Result
1. Piperidone SynthesisRacemic Piperidone60-701H NMR, LC-MSSpectra consistent with the structure of the piperidone.
2. Dynamic Kinetic Resolution(2R,4R)-Aminopiperidine~85Chiral HPLCHigh enantiomeric excess (>99%) and diastereomeric ratio (>10:1 anti/syn).
3. Urea Formation & PurificationThis compound75-851H NMR, LC-MS, HRMSSpectra and mass consistent with the molecular formula C20H20N6O.[2]

Note: The provided yields are estimates based on similar reactions and may vary depending on the specific reaction conditions and scale.

Conclusion

This application note provides a detailed protocol for the synthesis of this compound. The procedure leverages a key enzymatic dynamic kinetic resolution to establish the required stereochemistry, followed by a straightforward urea formation. This protocol should serve as a valuable resource for researchers and drug development professionals working on Hedgehog pathway inhibitors and related compounds.

References

Purifying N-Desmethyl Glasdegib: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for the Purification of a Key Glasdegib Metabolite

N-Desmethyl glasdegib is the primary metabolite of glasdegib, a Hedgehog signaling pathway inhibitor used in the treatment of acute myeloid leukemia (AML).[1] The synthesis and isolation of pure this compound are crucial for various research and development activities, including its use as a reference standard in pharmacokinetic studies, for impurity profiling of the parent drug, and for in-vitro biological assays. This document provides detailed application notes and protocols for the purification of this compound, targeting researchers, scientists, and drug development professionals.

Introduction to Purification Strategies

The purification of this compound, like many small molecule pharmaceutical compounds, primarily relies on chromatographic and crystallization techniques. The choice of method depends on the scale of purification, the impurity profile of the crude material, and the desired final purity.

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for isolating target compounds from complex mixtures with high resolution. It is particularly suitable for obtaining highly pure material, especially when impurities are structurally similar to the target compound.

Crystallization is a cost-effective and scalable method for purifying solid compounds.[2][3] It relies on the differential solubility of the target compound and its impurities in a selected solvent system. A well-designed crystallization process can effectively remove a significant amount of impurities.[4][5]

Quantitative Data Summary

The following table summarizes illustrative quantitative data for the purification of this compound using the protocols detailed below. These values are representative and may vary depending on the specific characteristics of the crude material and the precise execution of the protocols.

Purification TechniqueStarting Purity (%)Final Purity (%)Yield (%)Recovery (%)
Preparative HPLC~85>99.5~70~80
Crystallization (Single)~85~95~80~85
Crystallization (Recrystallization)~95>98~75~80

Experimental Protocols

Preparative High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the purification of this compound using preparative HPLC. Method optimization will be necessary based on the specific impurity profile of the starting material.

1. Materials and Reagents:

  • Crude this compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • A suitable reversed-phase preparative HPLC column (e.g., C18)

2. Instrumentation:

  • Preparative HPLC system with a gradient pump, autosampler (or manual injector), UV detector, and fraction collector.

3. Method Development (Analytical Scale):

  • Before proceeding to a preparative scale, it is crucial to develop and optimize the separation on an analytical HPLC system.

  • Column: Analytical reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm or 280 nm).

  • Injection Volume: 10 µL of a ~1 mg/mL solution of the crude material.

  • Optimize the gradient to achieve baseline separation of the this compound peak from its impurities.

4. Scale-up to Preparative HPLC:

  • Once an optimal analytical method is established, it can be scaled up to a preparative column.

  • Adjust the flow rate and injection volume according to the dimensions of the preparative column. A general rule is to maintain a similar linear velocity.

  • Sample Preparation: Dissolve the crude this compound in a suitable solvent (e.g., a mixture of Mobile Phase A and B) at the highest possible concentration without causing precipitation. Filter the sample solution through a 0.45 µm filter before injection.

  • Fraction Collection: Set the fraction collector to trigger collection based on the UV signal of the target peak.

5. Post-Purification Processing:

  • Combine the fractions containing the pure this compound.

  • Remove the organic solvent using a rotary evaporator.

  • Lyophilize the remaining aqueous solution to obtain the purified compound as a solid.

  • Analyze the purity of the final product using the analytical HPLC method.

Crystallization Protocol

This protocol describes a general procedure for the purification of this compound by crystallization. The choice of solvent is critical and may require screening.

1. Materials and Reagents:

  • Crude this compound

  • A suitable crystallization solvent (e.g., ethanol, isopropanol, acetonitrile, or a mixture of solvents).

2. Solvent Selection:

  • The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

  • Perform small-scale solubility tests with various solvents to identify a suitable candidate.

3. Crystallization Procedure:

  • Place the crude this compound in a clean flask.

  • Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.

  • If insoluble impurities are present, perform a hot filtration to remove them.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • For maximum yield, further cool the flask in an ice bath for a period of time.

4. Isolation and Drying:

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Dry the purified crystals under vacuum to a constant weight.

  • Analyze the purity of the crystals by analytical HPLC.

5. Recrystallization (Optional):

  • If the desired purity is not achieved with a single crystallization, a second crystallization (recrystallization) can be performed by repeating the steps above with the purified crystals.

Visualizations

Hedgehog Signaling Pathway

Glasdegib and its metabolite, this compound, are inhibitors of the Hedgehog (Hh) signaling pathway. They act by binding to and inhibiting the Smoothened (SMO) protein. The following diagram illustrates a simplified representation of this pathway.

Hedgehog_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 Patched-1 (PTCH1) SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI Proteins SUFU->GLI Inhibits GLI_active Active GLI GLI->GLI_active Activation TargetGenes Target Gene Expression GLI_active->TargetGenes Promotes Hh Hedgehog Ligand Hh->PTCH1 Binds Glasdegib Glasdegib / This compound Glasdegib->SMO Inhibits

Caption: Simplified Hedgehog signaling pathway and the inhibitory action of glasdegib.

Experimental Workflow for Impurity Purification

The following diagram outlines a general workflow for the purification and characterization of an impurity like this compound from a crude drug substance.

Purification_Workflow start Crude N-Desmethyl Glasdegib purification_choice Select Purification Method start->purification_choice prep_hplc Preparative HPLC purification_choice->prep_hplc High Purity Needed crystallization Crystallization purification_choice->crystallization Scalable Process fractions Collect Pure Fractions prep_hplc->fractions crystals Isolate Crystals crystallization->crystals analysis Purity Analysis (HPLC/LC-MS) fractions->analysis crystals->analysis further_purification Further Purification Needed? analysis->further_purification pure_product Pure this compound (>98%) further_purification->pure_product No recrystallize Recrystallization further_purification->recrystallize Yes recrystallize->crystals

References

Application Notes and Protocols for N-Desmethyl Glasdegib in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethyl glasdegib is the primary active metabolite of glasdegib, a potent and selective inhibitor of the Hedgehog (Hh) signaling pathway.[1][2] Glasdegib, and by extension its metabolite, targets the Smoothened (SMO) receptor, a key transmembrane protein involved in the Hh cascade.[3][4][5][6] Aberrant activation of the Hedgehog pathway is implicated in the development and progression of various cancers, including acute myeloid leukemia (AML).[1][3][7][8] By inhibiting SMO, this compound is expected to block downstream signaling, leading to the suppression of genes involved in cell proliferation, survival, and differentiation.[4] These application notes provide detailed protocols for utilizing this compound in a range of cell-based assays to investigate its biological activity and potential as a therapeutic agent.

Mechanism of Action

The Hedgehog signaling pathway plays a critical role in embryonic development and is largely quiescent in adult tissues.[1][9] In many cancers, the pathway is reactivated, promoting the survival and proliferation of cancer stem cells.[1][8] The canonical Hh pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic, Indian, or Desert Hedgehog) to the Patched (PTCH) receptor. This binding relieves the inhibition of PTCH on the Smoothened (SMO) receptor.[4] Activated SMO then initiates a downstream signaling cascade that culminates in the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3).[4] These transcription factors then translocate to the nucleus and induce the expression of target genes that drive cell proliferation and survival.[4]

This compound, as an active metabolite of the SMO inhibitor glasdegib, is presumed to exert its effects by binding to and inhibiting the SMO receptor, thereby blocking the entire downstream signaling cascade.[3][4][5]

Data Presentation

ParameterCell LineAssay TypeValueReference
IC50 (Gli-luciferase reporter) -Hedgehog Pathway InhibitionData not available for this compound-
HEK293Hedgehog Pathway Inhibition5 nmol L–1 (for Glasdegib)[10]
Cell Viability (IC50) e.g., AML cell linesMTT/XTT AssayTo be determined-
Apoptosis (EC50) e.g., AML cell linesAnnexin V/Caspase-Glo AssayTo be determined-

Experimental Protocols

Hedgehog Pathway Inhibition Assay (Luciferase Reporter Assay)

This assay quantitatively measures the inhibition of the Hedgehog signaling pathway by assessing the activity of a Gli-responsive luciferase reporter.

Materials:

  • Hedgehog-responsive reporter cell line (e.g., NIH/3T3 cells stably expressing a Gli-dependent firefly luciferase reporter and a constitutively active Renilla luciferase control)

  • This compound

  • Recombinant Sonic Hedgehog (Shh) ligand or a Smoothened agonist (e.g., SAG)

  • Cell culture medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • Dual-Luciferase® Reporter Assay System

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed the reporter cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete growth medium and incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: The next day, prepare serial dilutions of this compound in low-serum medium. Remove the growth medium from the cells and add 50 µL of the diluted compound. Incubate for 1 hour.

  • Pathway Activation: Add 50 µL of Shh ligand or SAG agonist to each well to a final concentration known to induce a robust luciferase signal. Include wells with no agonist as a negative control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO2.

  • Luciferase Measurement: Lyse the cells and measure firefly and Renilla luciferase activities using a luminometer according to the manufacturer’s protocol for the Dual-Luciferase® Reporter Assay System.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of this compound on cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., AML cell lines like KG-1, MOLM-13)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well tissue culture plates

  • Spectrophotometer

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and allow them to adhere overnight (for adherent cells) or stabilize (for suspension cells).

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the wells. Include vehicle-treated wells as a control.

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: For adherent cells, carefully remove the medium and add 150 µL of DMSO to each well. For suspension cells, centrifuge the plate and then remove the supernatant before adding DMSO. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the concentration of this compound to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface using Annexin V and plasma membrane integrity using Propidium Iodide (PI).

Materials:

  • Cell line of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

  • Data Interpretation:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

Hedgehog_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH PTCH SMO SMO PTCH->SMO Inhibits SUFU_GLI SUFU-GLI Complex SMO->SUFU_GLI Inhibits Degradation Hh_ligand Hedgehog Ligand Hh_ligand->PTCH Binds NDG N-Desmethyl glasdegib NDG->SMO Inhibits GLI_A Activated GLI SUFU_GLI->GLI_A Activation & Release Target_Genes Target Genes (e.g., GLI1, PTCH1) GLI_A->Target_Genes Transcription

Caption: Hedgehog signaling pathway and the inhibitory action of this compound on SMO.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., AML cells) Cell_Seeding 3. Seed cells in 96-well plate Cell_Culture->Cell_Seeding Compound_Prep 2. Prepare N-Desmethyl glasdegib dilutions Treatment 4. Treat cells with This compound Compound_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubate for 24-72 hours Treatment->Incubation Assay_Specific_Step 6. Add assay reagent (e.g., MTT, Luciferin) Incubation->Assay_Specific_Step Measurement 7. Measure signal (Absorbance, Luminescence) Assay_Specific_Step->Measurement Data_Processing 8. Normalize data and calculate % inhibition/viability Measurement->Data_Processing IC50_Determination 9. Plot dose-response curve and determine IC50 Data_Processing->IC50_Determination

Caption: General experimental workflow for cell-based assays with this compound.

References

Application Notes and Protocols for Testing N-Desmethyl Glasdegib Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethyl glasdegib is a primary metabolite of Glasdegib, a potent and selective oral inhibitor of the Hedgehog signaling pathway.[1] Glasdegib, in combination with low-dose cytarabine, is approved for the treatment of newly diagnosed acute myeloid leukemia (AML) in certain patient populations.[1] The Hedgehog pathway is a critical signaling cascade involved in embryonic development and tissue homeostasis. Its aberrant reactivation in adults is implicated in the pathogenesis of various cancers, including AML, where it is thought to play a role in the survival and proliferation of leukemia stem cells.[2][3] Glasdegib exerts its therapeutic effect by inhibiting Smoothened (SMO), a key transmembrane protein in the Hedgehog pathway.[4] This document provides a detailed experimental protocol for assessing the in vitro cytotoxicity of this compound, a crucial step in understanding its potential contribution to the overall activity and safety profile of Glasdegib.

Data Presentation

Quantitative data from cytotoxicity experiments should be summarized to determine the half-maximal inhibitory concentration (IC50) of this compound. Below is a template for presenting such data.

Cell LineCompoundIC50 (µM)Confidence Interval (95%)Assay Type
MOLM-13This compound[Insert Value][Insert Range]MTT Assay
KG-1This compound[Insert Value][Insert Range]MTT Assay
MOLM-13Glasdegib (Control)[Insert Value][Insert Range]MTT Assay
KG-1Glasdegib (Control)[Insert Value][Insert Range]MTT Assay

Note: IC50 values are to be determined experimentally. The table will be populated with the results obtained from the described protocol.

Experimental Protocols

This section details the methodology for determining the cytotoxicity of this compound against selected human acute myeloid leukemia (AML) cell lines.

Cell Lines and Culture
  • Selected Cell Lines:

    • MOLM-13: A human AML cell line with a FLT3-ITD mutation. Studies have shown that inhibition of the Hedgehog pathway component Gli1 is effective in this cell line.[5][6]

    • KG-1: A human AML cell line known to have characteristics of hematopoietic progenitor cells.

  • Culture Conditions:

    • Cells should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Cultures are to be maintained in a humidified incubator at 37°C with 5% CO2.

    • Cells should be passaged every 2-3 days to maintain logarithmic growth.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

  • Materials and Reagents:

    • This compound (source to be specified)

    • Glasdegib (as a positive control)

    • Dimethyl sulfoxide (DMSO)

    • MTT reagent (5 mg/mL in phosphate-buffered saline [PBS])

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

    • 96-well flat-bottom microplates

    • Complete cell culture medium (RPMI-1640 + 10% FBS + 1% Penicillin-Streptomycin)

    • Phosphate-buffered saline (PBS)

  • Protocol for Suspension Cells (MOLM-13 and KG-1):

    • Cell Seeding:

      • Count viable cells using a hemocytometer and trypan blue exclusion.

      • Seed 1 x 10^4 cells in 100 µL of complete medium per well in a 96-well plate.

      • Include wells with medium only to serve as a blank control.

    • Compound Treatment:

      • Prepare a stock solution of this compound and Glasdegib in DMSO.

      • Perform serial dilutions of the compounds in complete medium to achieve the desired final concentrations. A suggested starting range, based on the known activity of Hedgehog inhibitors, is 0.01 µM to 100 µM. It is recommended to perform a preliminary experiment to narrow down the effective concentration range.

      • Add 100 µL of the diluted compound solutions to the respective wells.

      • For the vehicle control wells, add medium containing the same final concentration of DMSO as the treated wells (typically ≤ 0.1%).

      • The final volume in each well will be 200 µL.

    • Incubation:

      • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

    • MTT Addition and Incubation:

      • After the 72-hour incubation, add 20 µL of MTT reagent (5 mg/mL) to each well.

      • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

    • Solubilization of Formazan:

      • Centrifuge the plate at 1000 x g for 5 minutes to pellet the cells and formazan crystals.

      • Carefully aspirate the supernatant without disturbing the pellet.

      • Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

      • Pipette up and down to ensure complete solubilization.

    • Data Acquisition:

      • Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the log of the compound concentration.

    • Determine the IC50 value, the concentration of the compound that inhibits cell viability by 50%, using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

Mandatory Visualizations

Hedgehog Signaling Pathway

Hedgehog_Signaling_Pathway Hedgehog Signaling Pathway and Inhibition by this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hedgehog Ligand Hedgehog Ligand PTCH1 PTCH1 Hedgehog Ligand->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits GLI GLI SMO->GLI Activates SUFU SUFU SUFU->GLI Inhibits GLI-A GLI (Active) GLI->GLI-A Activation Target Genes Target Genes GLI-A->Target Genes Transcription Cell Proliferation & Survival Cell Proliferation & Survival Target Genes->Cell Proliferation & Survival This compound This compound This compound->SMO Inhibits

Caption: Hedgehog signaling pathway and the inhibitory action of this compound on SMO.

Experimental Workflow for Cytotoxicity Testing

Cytotoxicity_Workflow Experimental Workflow for this compound Cytotoxicity Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell Culture Culture AML Cell Lines (MOLM-13, KG-1) Cell Seeding Seed Cells in 96-well Plate Cell Culture->Cell Seeding Compound Prep Prepare Serial Dilutions of This compound & Glasdegib Treatment Add Compounds to Wells Compound Prep->Treatment Cell Seeding->Treatment Incubation Incubate for 72 hours Treatment->Incubation MTT Assay Perform MTT Assay Incubation->MTT Assay Readout Measure Absorbance at 570 nm MTT Assay->Readout Calculation Calculate % Viability Readout->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: Step-by-step workflow for determining the cytotoxicity of this compound.

References

Application Note: Measuring the Stability of N-Desmethyl Glasdegib in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethyl glasdegib is a significant metabolite of Glasdegib, a hedgehog signaling pathway inhibitor used in cancer therapy. Understanding the chemical stability of this metabolite in solution is crucial for accurate bioanalytical testing, formulation development, and defining appropriate storage conditions. This document provides a detailed protocol for assessing the stability of this compound in solution under various stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines. The primary analytical technique employed is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), a sensitive and selective method for quantifying small molecules in complex matrices.

Chemical Structure of this compound:

  • IUPAC Name: 1-((2R,4R)-2-(1H-benzo[d]imidazol-2-yl)piperidin-4-yl)-3-(4-cyanophenyl)urea

  • Molecular Formula: C₂₀H₂₀N₆O

  • Key Functional Groups: Benzimidazole, Urea, Piperidine, Nitrile

The presence of the benzimidazole and urea moieties suggests potential susceptibility to hydrolysis under acidic or basic conditions, as well as potential for oxidative and photolytic degradation.

Signaling Pathway Context

Glasdegib, the parent compound of this compound, is an inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway. Aberrant activation of this pathway is implicated in the development and progression of various cancers.

Hedgehog_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 Patched-1 (PTCH1) SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU Suppressor of fused (SUFU) SMO->SUFU Inhibits GLI GLI Proteins SUFU->GLI Inhibits GLI_active Active GLI GLI->GLI_active Activation Target_Genes Target Gene Expression GLI_active->Target_Genes Promotes Hh Hedgehog Ligand Hh->PTCH1 Binds Glasdegib Glasdegib / This compound Glasdegib->SMO Inhibits

Figure 1: Simplified Hedgehog signaling pathway and the inhibitory action of Glasdegib.

Experimental Protocols

This section outlines the materials, equipment, and procedures for conducting a forced degradation study of this compound.

Materials and Equipment
  • Test Substance: this compound reference standard

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Formic acid (LC-MS grade)

    • Ammonium acetate (LC-MS grade)

    • Hydrochloric acid (HCl), 1 M and 0.1 M

    • Sodium hydroxide (NaOH), 1 M and 0.1 M

    • Hydrogen peroxide (H₂O₂), 3% (w/v)

    • Deionized water (18.2 MΩ·cm)

  • Equipment:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

    • Tandem mass spectrometer (e.g., Triple Quadrupole)

    • C18 reverse-phase HPLC column (e.g., 100 mm x 2.1 mm, 1.8 µm)

    • Analytical balance

    • pH meter

    • Vortex mixer

    • Centrifuge

    • Thermostatic oven

    • Photostability chamber

    • Calibrated pipettes and volumetric flasks

Experimental Workflow

The overall workflow for the stability study is depicted below.

Figure 2: Experimental workflow for the forced degradation study of this compound.

Preparation of Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).

  • Working Solutions (100 µg/mL): Dilute the stock solution 1:10 with the respective stress solution media (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, deionized water).

Forced Degradation Procedures

For each condition, a control sample (stored at 4°C in the dark) should be analyzed alongside the stressed samples.

  • Acid Hydrolysis:

    • To a vial containing the working solution in 0.1 M HCl, incubate at 60°C.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.

    • Dilute with the mobile phase to an appropriate concentration for HPLC-MS/MS analysis.

  • Base Hydrolysis:

    • To a vial containing the working solution in 0.1 M NaOH, incubate at 60°C.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl.

    • Dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • To a vial containing the working solution in 3% H₂O₂, store at room temperature in the dark.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

    • Dilute with the mobile phase for analysis.

  • Thermal Degradation:

    • Prepare the working solution in deionized water.

    • Incubate the vial in an oven at 80°C.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

    • Allow to cool to room temperature and dilute with the mobile phase for analysis.

  • Photolytic Degradation:

    • Prepare the working solution in deionized water.

    • Expose the solution to a light source in a photostability chamber (e.g., option 1 of ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Withdraw aliquots at appropriate time intervals and dilute for analysis.

HPLC-MS/MS Analysis
  • HPLC Conditions (suggested starting point):

    • Column: C18 reverse-phase (e.g., 100 mm x 2.1 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • MS/MS Conditions (suggested starting point):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: Precursor ion (Q1) to be determined by infusion, followed by identification of a suitable product ion (Q3).

      • Potential Degradation Products: Monitor for predicted masses (e.g., hydrolysis of the urea linkage).

Data Presentation and Analysis

The results of the stability study should be presented in a clear and concise manner to facilitate comparison between different stress conditions.

Quantitative Data Summary

The percentage of this compound remaining at each time point should be calculated relative to the initial concentration (t=0).

Stress ConditionTime (hours)% this compound RemainingAppearance of Degradation Products (Peak Area)
Control (4°C, dark) 0100-
2499.8Not Detected
Acid Hydrolysis (0.1 M HCl, 60°C) 0100-
2
4
8
24
Base Hydrolysis (0.1 M NaOH, 60°C) 0100-
2
4
8
24
Oxidative (3% H₂O₂, RT) 0100-
2
4
8
24
Thermal (80°C) 0100-
2
4
8
24
Photolytic 0100-
End of Exposure

Table to be populated with experimental data.

Interpretation of Results
  • Stability Profile: Based on the data, a stability profile for this compound can be established. Conditions under which significant degradation (typically >10%) occurs should be identified.

  • Degradation Pathways: The appearance of new peaks in the chromatograms of stressed samples indicates the formation of degradation products. The mass-to-charge ratio (m/z) of these new peaks, as determined by MS, can be used to propose potential degradation pathways. For this compound, likely degradation pathways include hydrolysis of the urea linkage to form aminopiperidine-benzimidazole and 4-aminobenzonitrile derivatives, and potential oxidation of the benzimidazole ring.

  • Method Specificity: The ability of the HPLC method to separate the parent compound from all degradation products demonstrates its stability-indicating nature.

Conclusion

This application note provides a comprehensive protocol for evaluating the stability of this compound in solution. By subjecting the molecule to a range of stress conditions and employing a sensitive HPLC-MS/MS method, researchers can gain valuable insights into its degradation profile. This information is essential for ensuring the quality and reliability of data in preclinical and clinical studies, as well as for guiding the development of stable pharmaceutical formulations. The provided methodologies and data presentation formats offer a robust framework for conducting and documenting these critical stability studies.

Application of N-Desmethyl Glasdegib in Pharmacokinetic Studies: Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glasdegib is an oral inhibitor of the Smoothened (SMO) signaling pathway, a component of the Hedgehog signaling pathway, approved for the treatment of newly-diagnosed acute myeloid leukemia (AML) in certain patient populations. Understanding the pharmacokinetics of glasdegib and its metabolites is crucial for optimizing its therapeutic use and ensuring patient safety. One of the primary metabolites of glasdegib is N-Desmethyl glasdegib. This document provides detailed application notes and protocols relevant to the study of this compound in pharmacokinetic (PK) research, based on currently available data.

Metabolic Pathway and Pharmacokinetic Profile

Glasdegib undergoes metabolism primarily in the liver, with cytochrome P450 3A4 (CYP3A4) being the major enzyme responsible for its biotransformation, with minor contributions from CYP2C8 and UGT1A9.[1] The main metabolic pathways include N-demethylation, glucuronidation, oxidation, and dehydrogenation.[1]

N-demethylation of the N-methylpiperidine group of glasdegib results in the formation of this compound.[2] This metabolite is a significant component in the overall disposition of the drug.

Signaling Pathway of Glasdegib

Hedgehog Signaling Pathway Inhibition by Glasdegib cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PTCH1 Patched-1 (PTCH1) SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU Suppressor of Fused (SUFU) SMO->SUFU Inhibits SUFU-GLI complex formation GLI GLI Proteins SUFU->GLI Sequesters Nucleus Nucleus GLI->Nucleus Translocates TargetGenes Target Gene Expression Nucleus->TargetGenes Activates Glasdegib Glasdegib Glasdegib->SMO Inhibits Hedgehog Hedgehog Ligand Hedgehog->PTCH1 Binds

Caption: Inhibition of the Hedgehog signaling pathway by Glasdegib.

Quantitative Data Summary

While detailed pharmacokinetic parameters for this compound are not extensively available in publicly accessible literature, data from human absorption, distribution, metabolism, and excretion (ADME) studies provide valuable insights into its formation and elimination.

Table 1: Pharmacokinetic Parameters of Glasdegib in Healthy Volunteers (Single 100 mg Oral Dose) [3]

ParameterGlasdegibTotal Radioactivity
Cmax (ng/mL) 890.31043 ngEq/mL
Tmax (hr) 0.750.75
AUCinf (ng·h/mL) 846912,230 ngEq·h/mL

Table 2: Contribution of Glasdegib and its Major Metabolites to Circulating Radioactivity in Plasma [3]

Compound% of Total Radioactivity in Plasma
Glasdegib (Unchanged) 69%
This compound 8%
N-Glucuronide Metabolite 7%

Table 3: Excretion of Glasdegib and this compound (as a percentage of administered dose) [1]

Compound% of Dose in Urine% of Dose in Feces
Glasdegib (Unchanged) 17%20%
This compound 16.8%9.2%

Experimental Protocols

Bioanalytical Method for Quantification of this compound in Human Plasma

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for the quantification of drug metabolites in biological matrices. While a specific, detailed protocol for this compound is not publicly available, the following protocol is adapted from a validated method for glasdegib and serves as a strong starting point for method development and validation.[4][5]

Objective: To develop and validate a sensitive and specific LC-MS/MS method for the quantitative determination of this compound in human plasma.

1. Materials and Reagents:

  • This compound reference standard

  • Stable isotope-labeled internal standard (SIL-IS) of this compound (recommended) or a structurally similar compound.

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • 96-well plates or microcentrifuge tubes

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

3. Chromatographic Conditions (Starting Point for Development):

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.5 mL/min

  • Gradient: A linear gradient starting from low %B, increasing to a high %B to elute the analyte, followed by a wash and re-equilibration step.

  • Injection Volume: 5-10 µL

  • Column Temperature: 40°C

4. Mass Spectrometric Conditions (To be Optimized):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): The precursor ion (Q1) will be the [M+H]+ of this compound, and the product ion (Q3) will be a specific fragment ion. These transitions must be determined by infusing the this compound standard into the mass spectrometer.

  • Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized to maximize the signal for this compound.

5. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples and standards at room temperature.

  • To 50 µL of plasma in a 96-well plate or microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex mix for 1-2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or vials.

  • Evaporate the solvent under a stream of nitrogen if necessary and reconstitute in mobile phase A.

  • Inject into the LC-MS/MS system.

6. Method Validation: The method must be validated according to regulatory guidelines (e.g., FDA or EMA guidance) for the following parameters:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision (intra- and inter-day)

  • Matrix Effect

  • Recovery

  • Stability (freeze-thaw, bench-top, long-term)

Experimental Workflow

LC-MS/MS Workflow for this compound Quantification SampleCollection Plasma Sample Collection (from PK study) SamplePrep Sample Preparation (Protein Precipitation) SampleCollection->SamplePrep LC_Separation LC Separation (Reverse-Phase C18) SamplePrep->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection DataAnalysis Data Analysis (Quantification) MS_Detection->DataAnalysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, etc.) DataAnalysis->PK_Analysis

Caption: Workflow for this compound quantification in plasma.

Conclusion

This compound is a notable metabolite in the pharmacokinetic profile of glasdegib. While comprehensive quantitative data for this metabolite are limited in the public domain, the provided information on its relative abundance and excretion, along with the outlined bioanalytical protocol, offers a solid foundation for researchers in the field of drug development. Further studies are warranted to fully characterize the pharmacokinetic properties of this compound and its potential contribution to the overall pharmacological and toxicological profile of glasdegib.

References

Application Note: Protocol for Assessing N-Desmethyl Glasdegib CYP3A4 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Summary

This document provides a detailed protocol for assessing the in vitro inhibitory potential of N-Desmethyl glasdegib, a major metabolite of the Hedgehog pathway inhibitor glasdegib, on the cytochrome P450 3A4 (CYP3A4) enzyme. Understanding the potential for drug-drug interactions is a critical component of drug development, and this protocol outlines the necessary steps to determine the half-maximal inhibitory concentration (IC50) of this compound for CYP3A4. While glasdegib itself has been reported to not inhibit CYP3A4 in vitro, the inhibitory potential of its metabolites should be characterized to fully understand the drug's interaction profile.[1] Glasdegib is primarily metabolized by CYP3A4, making the assessment of its major metabolites for CYP3A4 inhibition a key step in preclinical safety evaluation.[1][2]

Introduction

Glasdegib is an oral inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway.[3][4][5][6][7] Aberrant activation of this pathway is implicated in the survival and proliferation of cancer stem cells in various hematological malignancies, including acute myeloid leukemia (AML).[4][6][7] Glasdegib is approved in combination with low-dose cytarabine for the treatment of newly diagnosed AML in certain patient populations.[7]

The major route of metabolism for glasdegib is via the cytochrome P450 (CYP) 3A4 enzyme, leading to the formation of several metabolites, with this compound being a prominent one.[1] Given that CYP3A4 is responsible for the metabolism of a large number of clinically used drugs, there is a potential for drug-drug interactions (DDIs) if a co-administered drug or its metabolite inhibits this enzyme.[8] Therefore, it is crucial to evaluate the inhibitory effect of this compound on CYP3A4 activity.

This application note provides a detailed, step-by-step protocol for determining the IC50 value of this compound for CYP3A4 using a fluorescent-based in vitro assay with human liver microsomes.

Signaling Pathway of Glasdegib

The Hedgehog signaling pathway plays a critical role in embryonic development and tissue homeostasis. In the absence of a Hedgehog ligand (like Sonic Hedgehog, SHH), the Patched (PTCH) receptor inhibits the Smoothened (SMO) receptor. This leads to the phosphorylation and subsequent cleavage of the GLI transcription factors into a repressor form (GLI-R), which prevents the transcription of Hedgehog target genes.

When a Hedgehog ligand binds to PTCH, the inhibition on SMO is relieved. SMO then translocates to the primary cilium and initiates a signaling cascade that prevents the cleavage of GLI proteins. The full-length, activator form of GLI (GLI-A) then translocates to the nucleus and activates the transcription of target genes involved in cell proliferation, survival, and differentiation. Glasdegib exerts its therapeutic effect by binding to and inhibiting SMO, thereby blocking the downstream signaling cascade.

Hedgehog_Signaling_Pathway cluster_off Hedgehog Pathway OFF cluster_on Hedgehog Pathway ON PTCH_off PTCH SMO_off SMO PTCH_off->SMO_off Inhibits SUFU_GLI_off SUFU-GLI Complex GLI_R GLI-R (Repressor) SUFU_GLI_off->GLI_R Proteolytic Cleavage Nucleus_off Nucleus GLI_R->Nucleus_off Target_Genes_off Target Gene Transcription OFF Nucleus_off->Target_Genes_off HH_Ligand Hedgehog Ligand (SHH) PTCH_on PTCH HH_Ligand->PTCH_on SMO_on SMO PTCH_on->SMO_on Inhibition Relieved SUFU_GLI_on SUFU-GLI Complex SMO_on->SUFU_GLI_on Dissociation GLI_A GLI-A (Activator) SUFU_GLI_on->GLI_A Nucleus_on Nucleus GLI_A->Nucleus_on Target_Genes_on Target Gene Transcription ON Nucleus_on->Target_Genes_on Glasdegib Glasdegib Glasdegib->SMO_on Inhibits

Caption: Hedgehog signaling pathway and the mechanism of action of Glasdegib.

Experimental Protocol for CYP3A4 Inhibition Assay

This protocol describes a common in vitro method to determine the IC50 of a test compound for CYP3A4 using human liver microsomes and a fluorescent probe substrate.

Materials and Reagents

  • This compound (Test Compound)

  • Human Liver Microsomes (HLMs)

  • CYP3A4 Substrate (e.g., 7-Benzyloxy-4-(trifluoromethyl)-coumarin, BFC)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile

  • Ketoconazole (Positive Control Inhibitor)

  • 96-well black microplates

  • Fluorescence microplate reader

Experimental Workflow

CYP3A4_Inhibition_Workflow A Prepare Reagents: - this compound dilutions - Ketoconazole dilutions - Human Liver Microsomes - CYP3A4 substrate solution - NADPH regenerating system B Add to 96-well plate: 1. Buffer 2. This compound or Ketoconazole 3. Human Liver Microsomes A->B C Pre-incubation: Incubate at 37°C for 10 minutes B->C D Initiate Reaction: Add CYP3A4 substrate C->D G Add NADPH regenerating system C->G Pre-warm E Incubate: Incubate at 37°C for a defined time (e.g., 15 minutes) D->E F Stop Reaction: Add Acetonitrile E->F H Read Fluorescence: Measure fluorescence intensity (Excitation/Emission wavelengths specific to the substrate metabolite) F->H G->E I Data Analysis: - Calculate % inhibition - Plot % inhibition vs. log[Inhibitor] - Determine IC50 value H->I

Caption: Experimental workflow for the in vitro CYP3A4 inhibition assay.

Procedure

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the same solvent to achieve the desired final concentrations in the assay. The final solvent concentration in the incubation should be kept low (e.g., ≤ 0.5%) to avoid solvent effects on enzyme activity.[8]

    • Prepare serial dilutions of the positive control inhibitor, ketoconazole, in the same manner.

    • Prepare a working solution of the CYP3A4 substrate in the assay buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Assay Setup:

    • In a 96-well black microplate, add the following in order:

      • Potassium phosphate buffer

      • This compound or ketoconazole at various concentrations (or solvent for the control wells).

      • Human Liver Microsomes (pre-warmed to 37°C).

    • The final volume in each well should be consistent.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the microsomes.

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding the pre-warmed CYP3A4 substrate to all wells.

    • Immediately after adding the substrate, add the pre-warmed NADPH regenerating system to all wells except for the negative control wells (to which buffer should be added instead).

    • Incubate the plate at 37°C for a specific time (e.g., 15 minutes). This incubation time should be within the linear range of metabolite formation.

  • Reaction Termination:

    • Stop the reaction by adding a sufficient volume of cold acetonitrile to each well. This will precipitate the microsomal proteins.

  • Fluorescence Measurement:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well black microplate.

    • Measure the fluorescence of the metabolite using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (from wells without NADPH) from all other readings.

    • Calculate the percent inhibition for each concentration of this compound and ketoconazole using the following formula: % Inhibition = 100 * (1 - (Fluorescence of test well / Fluorescence of control well))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve using a non-linear regression analysis software.

Data Presentation

The following table presents hypothetical data for the CYP3A4 inhibition by this compound and the positive control, ketoconazole. This data is for illustrative purposes only and should be replaced with experimentally derived values.

CompoundIC50 (µM)Inhibition Profile
This compound> 50 (Hypothetical)No significant inhibition observed
Ketoconazole0.15 (Hypothetical)Potent competitive inhibitor

Note: The hypothetical IC50 value for this compound is presented as greater than the highest tested concentration, indicating that no significant inhibition was observed within the tested range. Actual experimental results may vary.

Conclusion

This application note provides a comprehensive and detailed protocol for assessing the inhibitory potential of this compound on CYP3A4. Following this protocol will enable researchers to generate reliable IC50 data, which is essential for predicting the likelihood of in vivo drug-drug interactions. The provided diagrams for the Hedgehog signaling pathway and the experimental workflow serve to clarify the mechanism of action of glasdegib and the experimental procedure. This information is critical for the continued preclinical and clinical development of glasdegib and for ensuring its safe use in combination with other therapeutic agents.

References

Application Notes and Protocols for Studying N-Desmethyl Glasdegib Protein Binding

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethyl glasdegib is the primary metabolite of glasdegib, a smoothened (SMO) inhibitor approved for the treatment of acute myeloid leukemia (AML). Understanding the protein binding characteristics of this metabolite is crucial for a comprehensive assessment of its pharmacokinetic and pharmacodynamic profile. The extent of plasma protein binding significantly influences the unbound fraction of a drug or metabolite, which is the portion available to interact with its pharmacological target and exert a therapeutic effect.[1][2] This document provides detailed application notes and protocols for established biophysical techniques to study the protein binding of this compound.

While specific quantitative data on the protein binding of this compound is not extensively available in public literature, its parent drug, glasdegib, is known to be approximately 91% bound to human plasma proteins.[3][4] Glasdegib is primarily metabolized by the cytochrome P450 enzyme CYP3A4, with unchanged glasdegib accounting for about 69% of the administered dose, indicating the significant presence of metabolites such as this compound. For context, the unbound fraction of another N-desmethyl metabolite, N-desmethyl imatinib, has been determined to be approximately 3.6% in human plasma.[5]

The following sections detail the methodologies for three key protein binding assays: Equilibrium Dialysis (ED), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC). These protocols are designed to be adaptable for the specific investigation of this compound's interaction with plasma proteins, primarily human serum albumin (HSA) and alpha-1-acid glycoprotein (AAG), the major binding proteins in plasma.

Data Presentation

Table 1: Physicochemical and Pharmacokinetic Properties of Glasdegib

PropertyValueReference
Molecular FormulaC21H22N6O[6]
Molecular Weight374.4 g/mol [6]
Human Plasma Protein Binding~91%[3][4]
Primary Metabolizing EnzymeCYP3A4[3]

Table 2: Comparative Protein Binding Data

CompoundUnbound Fraction (%)MethodReference
Glasdegib~9% (estimated from 91% bound)Not specified[3][4]
N-Desmethyl Imatinib3.6 ± 1.8%Ultrafiltration and UPLC-MS/MS[5]

Signaling Pathway

Glasdegib and, presumably, its active metabolite this compound, function by inhibiting the Smoothened (SMO) protein in the Hedgehog signaling pathway. This pathway is crucial in embryonic development and can be aberrantly activated in some cancers, including AML, where it is implicated in the survival and proliferation of leukemic stem cells.

Hedgehog_Signaling_Pathway Hedgehog Signaling Pathway Inhibition by this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Hedgehog Ligand Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Hedgehog Ligand->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU Suppressor of Fused (SUFU) SMO->SUFU Inhibits GLI GLI Proteins SUFU->GLI Represses Target Gene Expression Target Gene Expression GLI->Target Gene Expression Activates Cell Proliferation & Survival Cell Proliferation & Survival Target Gene Expression->Cell Proliferation & Survival Promotes This compound This compound This compound->SMO Inhibits

Hedgehog pathway inhibition.

Experimental Protocols

Equilibrium Dialysis (ED)

Equilibrium dialysis is a widely used method to determine the unbound fraction of a compound in plasma. It involves dialyzing a plasma sample containing the drug against a protein-free buffer until the concentration of the unbound drug is at equilibrium across a semi-permeable membrane.

Workflow:

Equilibrium_Dialysis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare this compound Stock Prepare this compound Stock Spike Plasma Spike Plasma Prepare this compound Stock->Spike Plasma Prepare Human Plasma Prepare Human Plasma Prepare Human Plasma->Spike Plasma Prepare Dialysis Buffer Prepare Dialysis Buffer Load Dialysis Device Load Dialysis Device Prepare Dialysis Buffer->Load Dialysis Device Spike Plasma->Load Dialysis Device Incubate Incubate Load Dialysis Device->Incubate Sample Collection Sample Collection Incubate->Sample Collection LC-MS/MS Analysis LC-MS/MS Analysis Sample Collection->LC-MS/MS Analysis Calculate Unbound Fraction Calculate Unbound Fraction LC-MS/MS Analysis->Calculate Unbound Fraction

Equilibrium Dialysis workflow.

Protocol:

  • Materials:

    • This compound

    • Human plasma (pooled, drug-free)

    • Phosphate buffered saline (PBS), pH 7.4

    • Equilibrium dialysis device (e.g., RED device) with semi-permeable membranes (8-14 kDa MWCO)

    • Incubator shaker

    • LC-MS/MS system

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Spike the human plasma with this compound to achieve the desired final concentration (e.g., 1 µM). The final solvent concentration should be less than 1%.

    • Add the spiked plasma to one chamber of the dialysis device and an equal volume of PBS to the other chamber.

    • Seal the device and incubate at 37°C with gentle shaking for a predetermined time (typically 4-6 hours) to reach equilibrium.

    • After incubation, collect samples from both the plasma and buffer chambers.

    • Analyze the concentration of this compound in both samples using a validated LC-MS/MS method.

    • The unbound fraction (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures real-time binding interactions between a ligand (e.g., this compound) and an analyte (e.g., a plasma protein) immobilized on a sensor surface. It provides kinetic data (association and dissociation rates) and affinity data (KD).

Workflow:

SPR_Workflow cluster_setup Setup cluster_binding Binding Analysis cluster_data Data Analysis Prepare Sensor Chip Prepare Sensor Chip Immobilize Protein Immobilize Protein Prepare Sensor Chip->Immobilize Protein Inject Analyte Inject Analyte Immobilize Protein->Inject Analyte Prepare this compound Solutions Prepare this compound Solutions Prepare this compound Solutions->Inject Analyte Monitor Binding Monitor Binding Inject Analyte->Monitor Binding Regenerate Surface Regenerate Surface Monitor Binding->Regenerate Surface Generate Sensorgrams Generate Sensorgrams Regenerate Surface->Generate Sensorgrams Fit Data to Binding Model Fit Data to Binding Model Generate Sensorgrams->Fit Data to Binding Model Determine Kinetic Parameters Determine Kinetic Parameters Fit Data to Binding Model->Determine Kinetic Parameters

Surface Plasmon Resonance workflow.

Protocol:

  • Materials:

    • SPR instrument and sensor chips (e.g., CM5 chip)

    • Purified human serum albumin (HSA) or alpha-1-acid glycoprotein (AAG)

    • This compound

    • Amine coupling kit (EDC, NHS, ethanolamine)

    • Running buffer (e.g., HBS-EP+)

    • Regeneration solution (e.g., glycine-HCl)

  • Procedure:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Immobilize the target protein (HSA or AAG) onto the activated surface.

    • Deactivate any remaining active esters with ethanolamine.

    • Prepare a series of concentrations of this compound in the running buffer.

    • Inject the this compound solutions over the immobilized protein surface and a reference flow cell.

    • Monitor the binding response in real-time to generate sensorgrams.

    • After each injection, regenerate the sensor surface using the appropriate regeneration solution.

    • Analyze the sensorgram data by fitting it to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand to a macromolecule. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Workflow:

ITC_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Prepare Protein Solution Prepare Protein Solution Load Sample Cell Load Sample Cell Prepare Protein Solution->Load Sample Cell Prepare Ligand Solution Prepare Ligand Solution Load Syringe Load Syringe Prepare Ligand Solution->Load Syringe Degas Solutions Degas Solutions Degas Solutions->Load Sample Cell Degas Solutions->Load Syringe Perform Titration Perform Titration Load Sample Cell->Perform Titration Load Syringe->Perform Titration Generate Titration Curve Generate Titration Curve Perform Titration->Generate Titration Curve Fit to Binding Isotherm Fit to Binding Isotherm Generate Titration Curve->Fit to Binding Isotherm Determine Thermodynamic Parameters Determine Thermodynamic Parameters Fit to Binding Isotherm->Determine Thermodynamic Parameters

Isothermal Titration Calorimetry workflow.

Protocol:

  • Materials:

    • Isothermal titration calorimeter

    • Purified HSA or AAG

    • This compound

    • Matching buffer for both protein and ligand solutions

  • Procedure:

    • Prepare a solution of the purified protein (e.g., HSA) in a suitable buffer.

    • Prepare a solution of this compound in the same buffer at a concentration approximately 10-20 times that of the protein.

    • Degas both solutions to remove any dissolved air bubbles.

    • Load the protein solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.

    • Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat changes.

    • The raw data is a series of heat-flow peaks corresponding to each injection.

    • Integrate the peaks to obtain the heat change per injection and plot this against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The change in entropy (ΔS) can then be calculated.

Conclusion

The methodologies outlined in these application notes provide a robust framework for the comprehensive characterization of this compound's protein binding properties. While direct experimental data for this specific metabolite remains to be published, the provided protocols for Equilibrium Dialysis, Surface Plasmon Resonance, and Isothermal Titration Calorimetry offer established and reliable approaches for its investigation. A thorough understanding of the protein binding of this compound is essential for refining its pharmacokinetic models and ultimately predicting its clinical efficacy and safety profile.

References

Troubleshooting & Optimization

Technical Support Center: N-Desmethyl Glasdegib Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of N-Desmethyl glasdegib.

FAQs & Troubleshooting Guides

This section is designed to provide direct answers to specific issues you may face during your experiments, helping you to improve the yield and purity of your this compound synthesis.

Q1: I am observing a low yield in the reductive amination step to form the substituted piperidine intermediate. What are the potential causes and solutions?

Low yields in reductive amination can stem from several factors, from incomplete imine formation to degradation of the product.

Potential Causes & Troubleshooting Steps:

  • Incomplete Imine/Iminium Ion Formation: The formation of the imine or iminium ion intermediate is crucial for a successful reductive amination.

    • pH Optimization: Ensure the reaction medium is slightly acidic (pH 4-6). This protonates the carbonyl group, making it more electrophilic, but does not excessively protonate the amine, which would render it non-nucleophilic. You can use a catalytic amount of acetic acid.

    • Water Removal: The formation of an imine from an aldehyde/ketone and an amine is a condensation reaction that releases water. If water is not removed, the equilibrium may not favor the imine. Consider using a dehydrating agent like magnesium sulfate or molecular sieves.

  • Ineffective Reducing Agent: The choice and handling of the reducing agent are critical.

    • Agent Selection: Sodium triacetoxyborohydride (STAB) is often preferred as it is selective for the iminium ion over the ketone. Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic and requires careful handling. Sodium borohydride (NaBH₄) can be used, but it may also reduce the starting ketone if not handled correctly.[1][2][3][4][5][6][7][8]

    • Reagent Quality: Ensure your reducing agent is not old or has not been improperly stored, as this can lead to reduced activity.

  • Side Reactions:

    • Over-alkylation: The newly formed secondary amine can sometimes react with another molecule of the ketone, leading to a tertiary amine impurity. Using a slight excess of the amine can sometimes mitigate this.

    • Aldol Condensation: The ketone starting material can undergo self-condensation under acidic or basic conditions.

Summary of Troubleshooting Strategies for Reductive Amination:

ParameterRecommendation
pH Adjust to a slightly acidic pH of 4-6 using acetic acid.
Water Removal Use molecular sieves or a Dean-Stark apparatus.
Reducing Agent Use a fresh, high-quality reducing agent like STAB.
Stoichiometry Experiment with a slight excess of the amine.
Temperature Maintain the recommended temperature for the specific reducing agent.
Q2: The final urea formation step is giving me a low yield and multiple side products. How can I optimize this reaction?

The formation of the urea linkage is a critical step and can be prone to side reactions if not properly controlled.

Potential Causes & Troubleshooting Steps:

  • Reactivity of the Amine: The secondary amine on the piperidine ring might have reduced nucleophilicity due to steric hindrance.

    • Reaction Time and Temperature: Consider increasing the reaction time or temperature moderately. However, be cautious as excessive heat can lead to degradation.

  • Isocyanate Stability: If you are using an isocyanate, it can be sensitive to moisture, leading to the formation of a symmetric urea byproduct from the corresponding amine.

    • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Carbonyldiimidazole (CDI) Activation Issues: When using CDI, the intermediate carbamoylimidazole needs to react efficiently with the piperidine derivative.[9][10][11][12]

    • Order of Addition: Typically, the aniline derivative is first reacted with CDI to form the activated intermediate before the addition of the piperidine derivative.

    • Catalyst: In some cases, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can facilitate the reaction.

  • Purification Challenges: Urea compounds can be polar and sometimes difficult to purify.

    • Chromatography: Use a polar stationary phase like silica gel and an appropriate solvent system for column chromatography. A gradient elution might be necessary.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.[13][14]

Optimization Parameters for Urea Formation:

ParameterUsing IsocyanateUsing CDI
Atmosphere Inert (Nitrogen/Argon)Inert (Nitrogen/Argon)
Solvent Anhydrous (e.g., THF, DCM)Anhydrous (e.g., THF, DMF)
Temperature 0°C to room temperatureRoom temperature to 50°C
Additives N/ANon-nucleophilic base (e.g., TEA)
Q3: I am struggling with the purification of the final this compound product. What are the recommended methods?

Purification of the final product is crucial to obtain a high-purity compound for biological testing.

Purification Strategies:

  • Column Chromatography: This is the most common method for purifying organic compounds.

    • Stationary Phase: Silica gel is a standard choice.

    • Mobile Phase: A mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically used. The polarity of the solvent system should be optimized using Thin Layer Chromatography (TLC) first. A common starting point could be a gradient of methanol in dichloromethane.

  • Recrystallization: If your compound is a solid and you can find a suitable solvent system, recrystallization is an excellent method for obtaining high-purity material.[14]

    • Solvent Selection: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to try include ethanol, methanol, acetonitrile, or mixtures with water.

  • Preparative HPLC: For very high purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be employed. This method is more expensive and time-consuming but can provide excellent separation.

Experimental Protocols

This section provides a detailed, hypothetical methodology for the key final step in the synthesis of this compound.

Protocol: Urea Formation using 1,1'-Carbonyldiimidazole (CDI)

Objective: To synthesize this compound by coupling (2R,4R)-4-amino-2-(1H-benzo[d]imidazol-2-yl)piperidine with 4-cyanophenyl isocyanate generated in situ from 4-aminobenzonitrile and CDI.

Materials:

  • (2R,4R)-4-amino-2-(1H-benzo[d]imidazol-2-yl)piperidine

  • 4-aminobenzonitrile

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Activation of 4-aminobenzonitrile:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-aminobenzonitrile (1.0 eq) in anhydrous DMF.

    • Add CDI (1.1 eq) portion-wise to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting amine.

  • Coupling Reaction:

    • In a separate flask, dissolve (2R,4R)-4-amino-2-(1H-benzo[d]imidazol-2-yl)piperidine (1.0 eq) and TEA (1.5 eq) in anhydrous DMF.

    • Add the solution of the activated 4-aminobenzonitrile dropwise to the piperidine solution at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Once the reaction is complete, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane (e.g., 0-10% methanol) to afford this compound as a solid.

Representative Yield Data:

StepReactantsReagentsSolventTemp (°C)Time (h)Yield (%)
Reductive Amination Piperidone Precursor, AmmoniaNaBH(OAc)₃, AcOHDCE251275-85
Urea Formation Piperidine Intermediate, 4-aminobenzonitrileCDI, TEADMF251860-75

Visualizations

Proposed Synthetic Workflow for this compound

Synthetic_Workflow A Piperidone Precursor B Reductive Amination A->B C (2R,4R)-4-amino-2-(1H-benzo[d]imidazol-2-yl)piperidine B->C D Urea Formation C->D E N-Desmethyl Glasdegib D->E F 4-Aminobenzonitrile + CDI F->D

Caption: Proposed synthetic workflow for this compound.

Troubleshooting Low Yield in Urea Formation

Troubleshooting_Urea_Formation Start Low Yield in Urea Formation Q1 Check for unreacted starting materials by TLC/LC-MS? Start->Q1 A1_Yes Incomplete Reaction Q1->A1_Yes Yes A1_No Product Degradation or Side Reactions Q1->A1_No No S1 Increase reaction time or temperature moderately. Ensure efficient stirring. A1_Yes->S1 Q2 Is a symmetric urea byproduct observed? A1_No->Q2 A2_Yes Moisture Contamination Q2->A2_Yes Yes A2_No Consider other side reactions (e.g., intramolecular cyclization). Q2->A2_No No S2 Use anhydrous solvents and perform under inert atmosphere. A2_Yes->S2

Caption: Decision tree for troubleshooting low yield in the urea formation step.

References

Technical Support Center: N-Desmethyl Glasdegib Detection in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the mass spectrometric detection of N-Desmethyl glasdegib.

Frequently Asked Questions (FAQs)

Q1: What is the expected m/z value for this compound?

A1: The molecular formula for glasdegib is C₂₁H₂₂N₆O, with a molecular weight of approximately 410.45 g/mol . The N-Desmethyl metabolite has the formula C₂₀H₂₀N₆O, with a molecular weight of approximately 396.43 g/mol . In positive ion mode mass spectrometry, the protonated molecule [M+H]⁺ is typically observed.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ m/z
GlasdegibC₂₁H₂₂N₆O410.45411.19
This compound C₂₀H₂₀N₆O 396.43 397.17

Q2: I am not detecting a signal for this compound. What are the common causes?

A2: Several factors could lead to a lack of signal for this compound. These can be broadly categorized into issues with sample preparation, chromatographic separation, and mass spectrometer settings. A systematic troubleshooting approach is recommended.

Q3: What are the expected fragmentation patterns for this compound?

  • Loss of the cyanophenyl group: Cleavage of the amide bond could result in the loss of the cyanophenyl moiety.

  • Fragmentation of the piperidine ring: The piperidine ring can undergo characteristic ring-opening fragmentation.

  • Cleavage of the bond between the benzimidazole and piperidine rings.

It is recommended to first optimize the MS/MS parameters for the parent drug, glasdegib, and then use similar collision energies as a starting point for this compound.

Troubleshooting Guides

Issue 1: Poor Signal Intensity or No Signal

This is one of the most common issues encountered. The following decision tree can help diagnose the root cause.

G start Poor or No Signal for This compound check_ms Check MS Performance: Infuse glasdegib standard. Is signal stable and strong? start->check_ms ms_ok MS Performance OK check_ms->ms_ok Yes ms_issue MS Issue: - Clean ion source - Calibrate instrument - Check detector check_ms->ms_issue No check_lc Check LC Performance: Inject glasdegib standard. Is peak shape and retention time as expected? ms_ok->check_lc lc_ok LC Performance OK check_lc->lc_ok Yes lc_issue LC Issue: - Check for leaks - Prime pumps - Check column integrity check_lc->lc_issue No check_sample_prep Investigate Sample Preparation: - Review extraction protocol - Check solvent quality - Assess sample stability lc_ok->check_sample_prep sample_prep_ok Sample Prep Appears OK check_sample_prep->sample_prep_ok OK sample_prep_issue Sample Prep Issue: - Optimize extraction - Use fresh solvents - Evaluate sample storage check_sample_prep->sample_prep_issue Issue Found check_matrix_effects Evaluate Matrix Effects: - Post-column infusion - Compare matrix-matched vs. neat standards sample_prep_ok->check_matrix_effects matrix_effects_issue Ion Suppression Likely: - Improve sample cleanup - Modify chromatography - Use internal standard check_matrix_effects->matrix_effects_issue

Caption: Troubleshooting workflow for poor or no signal.

Issue 2: High Background Noise

High background noise can obscure the analyte signal, leading to poor sensitivity and inaccurate quantification.

Possible Causes and Solutions:

CauseSolution
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.
Contaminated LC System Flush the system with a strong solvent (e.g., isopropanol) to remove contaminants.
Dirty Ion Source Clean the ion source components according to the manufacturer's instructions.
Matrix Effects Improve sample preparation to remove more interfering matrix components. Consider using a more selective extraction technique like solid-phase extraction (SPE).
Column Bleed Use a high-quality, stable LC column and operate within the recommended temperature and pH ranges.
Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting)

Poor peak shape can affect integration and reproducibility.

G start Poor Peak Shape check_column Check Column: - Is it the correct phase? - Is it old or degraded? start->check_column column_issue Column Issue: - Replace column - Use a guard column check_column->column_issue No column_ok Column OK check_column->column_ok Yes check_mobile_phase Check Mobile Phase: - pH appropriate for analyte? - Incompatible with sample solvent? column_ok->check_mobile_phase mobile_phase_issue Mobile Phase Issue: - Adjust pH - Match sample solvent to mobile phase check_mobile_phase->mobile_phase_issue No mobile_phase_ok Mobile Phase OK check_mobile_phase->mobile_phase_ok Yes check_injection Check Injection: - Overloading the column? - Injection volume too high? mobile_phase_ok->check_injection injection_issue Injection Issue: - Reduce injection volume - Dilute sample check_injection->injection_issue

Caption: Decision tree for troubleshooting poor peak shape.

Experimental Protocols

Protocol 1: Plasma Sample Preparation using Protein Precipitation

This protocol is a general method for the extraction of glasdegib and its metabolites from plasma.[1] Optimization may be required for specific applications.

Materials:

  • Human plasma samples

  • Acetonitrile (ACN), LC-MS grade, chilled to -20°C

  • Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge capable of 4°C and >10,000 x g

Procedure:

  • Pipette 100 µL of plasma into a microcentrifuge tube.

  • Add 10 µL of the internal standard solution and vortex briefly.

  • Add 300 µL of chilled acetonitrile to precipitate the proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and centrifuge again to pellet any remaining particulates.

  • Inject the supernatant into the LC-MS/MS system.

Protocol 2: Suggested LC-MS/MS Parameters

These are starting parameters and should be optimized for your specific instrument and application.

ParameterSuggested Value
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

MS/MS Transitions (Hypothetical):

  • Glasdegib: Q1: 411.2 -> Q3: [Fragment 1 m/z], [Fragment 2 m/z]

  • This compound: Q1: 397.2 -> Q3: [Fragment 1 m/z], [Fragment 2 m/z]

Note: The specific fragment ions for Q3 need to be determined by infusing a standard of each compound and performing a product ion scan.

Data Presentation

Table 1: Comparison of Protein Precipitation Solvents

This table summarizes the efficiency of different solvents for protein precipitation.[2][3]

PrecipitantRatio (Precipitant:Plasma)Protein Removal Efficiency (%)Potential for Ion Suppression
Acetonitrile 3:1>95%Moderate
Methanol 3:1~90%Low to Moderate
Trichloroacetic Acid (TCA) 2:1~92%High (can be mitigated with mobile phase)
Zinc Sulfate 2:1~91%Low

Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Hedgehog (Hh) Ligand PTCH1 Patched-1 (PTCH1) Receptor Hh->PTCH1 binds SMO Smoothened (SMO) PTCH1->SMO inhibits SUFU Suppressor of Fused (SUFU) SMO->SUFU inhibits Gli Gli Transcription Factors SUFU->Gli inhibits TargetGenes Hh Target Gene Expression Gli->TargetGenes activates Glasdegib Glasdegib Glasdegib->SMO inhibits

Caption: The Hedgehog signaling pathway and the mechanism of action of Glasdegib.

References

Technical Support Center: N-Desmethyl Glasdegib LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the analysis of N-Desmethyl glasdegib. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial LC-MS/MS parameters for this compound analysis?

A1: Based on established methods for the parent drug, glasdegib, and other N-desmethyl metabolites, the following are recommended as starting parameters. Optimization will be required for your specific instrumentation and experimental goals.

Table 1: Recommended Starting LC-MS/MS Parameters for this compound

ParameterRecommendation
LC Column C18 reverse-phase column (e.g., 150 x 4.6 mm, 3.5 µm)
Mobile Phase A: 0.1% Formic acid in waterB: Acetonitrile
Gradient Isocratic or a shallow gradient elution. Start with 70:30 (A:B)
Flow Rate 0.5 - 1.0 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (Q1) Predicted: m/z 447.2 (M+H)⁺
Product Ions (Q3) Predicted: To be determined experimentally (see Q2)
Collision Energy To be optimized for the specific instrument and transitions
Internal Standard A stable isotope-labeled this compound is ideal. If unavailable, a structurally similar compound can be used.

Note: The predicted precursor ion for this compound is based on the molecular weight of glasdegib (460.5 g/mol ) minus a methyl group (CH2; 14.02 g/mol ), resulting in a molecular weight of approximately 446.5 g/mol . The protonated molecule [M+H]⁺ would therefore have an m/z of approximately 447.2.

Q2: How do I determine the optimal mass transitions (precursor and product ions) for this compound?

cluster_0 Mass Transition (MRM) Optimization Workflow Infuse Standard Infuse a standard solution of this compound directly into the mass spectrometer. Full Scan Perform a full scan (Q1 scan) to identify the precursor ion ([M+H]⁺). Infuse Standard->Full Scan 1 Product Ion Scan Select the precursor ion in Q1 and perform a product ion scan to identify the most abundant and stable fragment ions in Q3. Full Scan->Product Ion Scan 2 Optimize CE For the most intense product ions, perform a collision energy (CE) optimization to maximize their signal. Product Ion Scan->Optimize CE 3 Select Transitions Select at least two product ions (one for quantification, one for qualification) to create your MRM transitions. Optimize CE->Select Transitions 4

Caption: Workflow for determining optimal MRM transitions.

Q3: What is a suitable sample preparation method for plasma samples?

A3: Protein precipitation is a straightforward and effective method for preparing plasma samples for the analysis of glasdegib and its metabolites.[1]

Table 2: Protein Precipitation Protocol for Plasma Samples

StepProcedure
1To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.
2Vortex the mixture for 1 minute to precipitate proteins.
3Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
4Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
5Reconstitute the residue in 100 µL of the initial mobile phase.
6Vortex and inject into the LC-MS/MS system.

Troubleshooting Guides

This section addresses common issues encountered during the LC-MS/MS analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes and Solutions:

CauseSolution
Secondary Interactions with Column Silanols Add a small amount of a competing base (e.g., 0.1% formic acid or ammonium hydroxide) to the mobile phase to improve peak shape.
Incompatible Injection Solvent Ensure the injection solvent is the same as or weaker than the initial mobile phase.
Column Overload Reduce the injection volume or the concentration of the sample.
Column Degradation Replace the analytical column. Use of a guard column is recommended to extend column lifetime.
Issue 2: Low Signal Intensity or Poor Sensitivity

Possible Causes and Solutions:

CauseSolution
Suboptimal Ionization Optimize ESI source parameters such as capillary voltage, gas flow, and temperature. Ensure the mobile phase pH is suitable for promoting ionization (acidic for positive mode).
Matrix Effects (Ion Suppression) See the dedicated troubleshooting section on Matrix Effects below.
Inefficient Fragmentation Re-optimize the collision energy for your selected MRM transitions.
Analyte Degradation Investigate the stability of this compound in the sample matrix and during sample preparation. Consider adding antioxidants or adjusting the pH if degradation is observed.
Issue 3: High Background Noise or Interferences

Possible Causes and Solutions:

CauseSolution
Contaminated Mobile Phase or Solvents Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases daily.
Carryover from Previous Injections Implement a robust needle wash protocol with a strong organic solvent. Inject blank samples between high-concentration samples to assess for carryover.
Interfering Endogenous Compounds Improve chromatographic separation by adjusting the gradient or trying a different column chemistry. Enhance sample cleanup by using solid-phase extraction (SPE) instead of protein precipitation.
Issue 4: Inconsistent Retention Times

Possible Causes and Solutions:

CauseSolution
Pump Malfunction or Leaks Check the LC system for pressure fluctuations and leaks.
Mobile Phase Inconsistency Ensure the mobile phase is well-mixed and degassed. Inconsistent mobile phase composition can lead to retention time shifts.
Column Temperature Fluctuations Use a column oven to maintain a stable temperature.
Column Equilibration Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.

In-Depth Guide: Troubleshooting Matrix Effects

Matrix effects, the suppression or enhancement of analyte ionization due to co-eluting compounds from the sample matrix, are a common challenge in bioanalysis.

cluster_1 Troubleshooting Matrix Effects Identify Identify Matrix Effects: - Post-column infusion experiment - Compare response in neat solution vs. matrix extract Mitigate Mitigation Strategies Identify->Mitigate Chromatography Improve Chromatographic Separation: - Adjust gradient to separate analyte from interfering peaks Mitigate->Chromatography SamplePrep Enhance Sample Preparation: - Use Solid-Phase Extraction (SPE) for cleaner extracts Mitigate->SamplePrep Dilution Dilute the Sample: - Reduces the concentration of matrix components Mitigate->Dilution IS Use a Stable Isotope-Labeled Internal Standard: - Co-elutes with the analyte and experiences similar matrix effects Mitigate->IS

Caption: A logical approach to identifying and mitigating matrix effects.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Detect Matrix Effects

  • Setup: Infuse a standard solution of this compound at a constant flow rate into the LC eluent stream after the analytical column and before the MS source.

  • Injection: Inject a blank, extracted matrix sample (e.g., plasma extract) onto the LC column.

  • Analysis: Monitor the signal of this compound. A stable baseline signal is expected.

  • Interpretation: Any significant dip or rise in the baseline signal as the matrix components elute indicates the presence of ion suppression or enhancement, respectively.

Protocol 2: Quantitative Assessment of Matrix Effects

  • Prepare two sets of samples:

    • Set A: Spike a known concentration of this compound into a clean solvent (e.g., mobile phase).

    • Set B: Extract a blank matrix sample (e.g., plasma) and then spike the same concentration of this compound into the final extract.

  • Analysis: Analyze both sets of samples by LC-MS/MS.

  • Calculation:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

    • Values between 85% and 115% are generally considered acceptable.

References

preventing degradation of N-Desmethyl glasdegib during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of N-Desmethyl glasdegib during storage. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: Based on forced degradation studies of the parent compound, glasdegib, the primary factors that can lead to the degradation of this compound are exposure to acidic and basic conditions, oxidation, high temperatures, and photolytic stress. While specific data for this compound is limited, its structural similarity to glasdegib suggests it would be susceptible to similar degradation pathways.

Q2: What are the recommended storage conditions for this compound to ensure its stability?

A2: To minimize degradation, this compound should be stored in a well-sealed container, protected from light, at a controlled low temperature, preferably at -20°C or -80°C for long-term storage. For short-term storage, refrigeration at 2-8°C is advisable. It is crucial to avoid repeated freeze-thaw cycles.

Q3: How can I detect and quantify the degradation of this compound in my samples?

A3: A stability-indicating high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) method is the recommended approach for detecting and quantifying this compound and its degradation products. These methods, typically using a C18 column and a mobile phase consisting of an acetonitrile and buffer gradient, can separate the parent compound from its impurities. Detection is commonly performed using a photodiode array (PDA) detector or a mass spectrometer (MS) for enhanced sensitivity and specificity.

Q4: What are the likely degradation products of this compound?

A4: While specific degradation products of this compound have not been detailed in the available literature, based on the degradation pathways of the parent drug, glasdegib, potential degradation products could arise from hydrolysis of the urea linkage under acidic or basic conditions, or oxidation of the benzimidazole ring. Further studies, such as forced degradation followed by LC-MS/MS analysis, would be required to definitively identify the degradation products.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of this compound potency in stored samples. Improper storage conditions (e.g., exposure to light, elevated temperature, or extreme pH).Store samples in amber vials at -20°C or below. Ensure the storage solvent is neutral and free of contaminants. Re-evaluate your storage protocol to minimize exposure to harsh conditions.
Appearance of unknown peaks in HPLC/UPLC chromatograms. Degradation of this compound.Perform a forced degradation study on a reference standard of this compound to tentatively identify the degradation peaks. Use a mass spectrometer detector to obtain mass information about the unknown peaks to aid in their identification.
Poor peak shape or resolution in chromatographic analysis. The analytical method is not stability-indicating. Co-elution of this compound with its degradation products.Optimize the chromatographic method by adjusting the mobile phase composition, pH, gradient slope, or column chemistry to achieve better separation.
Inconsistent analytical results between different sample preparations. Sample processing introduces degradation. Freeze-thaw cycles.Minimize the time samples are at room temperature during preparation. Avoid repeated freeze-thaw cycles by aliquoting samples before freezing.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 105°C for 24 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for a defined period (e.g., as per ICH Q1B guidelines).

3. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration with the mobile phase.

  • Analyze the samples using a validated HPLC or LC-MS/MS method.

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Identify and quantify the degradation products.

  • Determine the percentage of degradation for each stress condition.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.

Parameter Condition
Column C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection PDA at 268 nm or Mass Spectrometry
Injection Volume 10 µL

Note: This method is a general guideline and may require optimization for specific applications and instrumentation.

Visualizations

Hedgehog Signaling Pathway and Glasdegib's Mechanism of Action

Glasdegib, the parent compound of this compound, is an inhibitor of the Hedgehog signaling pathway, which is aberrantly activated in some cancers. The pathway is initiated by the binding of a Hedgehog ligand (like Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor. This binding relieves the inhibition of Smoothened (SMO), allowing it to activate the GLI family of transcription factors, which then translocate to the nucleus and promote the transcription of target genes involved in cell proliferation and survival. Glasdegib inhibits SMO, thereby blocking the downstream signaling cascade.

Technical Support Center: Bioanalysis of N-Desmethyl Glasdegib

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the bioanalysis of N-Desmethyl glasdegib. The content is designed to address common challenges, with a particular focus on mitigating matrix effects in LC-MS/MS assays.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact the bioanalysis of this compound?

A: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte by co-eluting, undetected components in the sample matrix.[1][2] In the bioanalysis of this compound from plasma or serum, endogenous components like phospholipids, proteins, and salts can cause these effects.[1] This interference can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity of the assay.[2]

Q2: How can I qualitatively assess if my this compound assay is suffering from matrix effects?

A: A common qualitative method is the post-column infusion technique.[1][2] In this procedure, a standard solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Any significant dip or rise in the baseline signal at the retention time of this compound indicates the presence of ion suppression or enhancement, respectively.

Q3: What is the standard quantitative method to evaluate matrix effects?

A: The "gold standard" for quantitative assessment is the post-extraction spike method .[1][2] This involves comparing the peak response of an analyte spiked into an extracted blank matrix to the response of the analyte in a neat solution at the same concentration. The ratio of these responses is known as the Matrix Factor (MF). An MF of less than 1 indicates ion suppression, while an MF greater than 1 suggests ion enhancement.

Q4: My assay is showing significant matrix effects. What are the primary strategies to minimize them?

A: There are three primary strategies to combat matrix effects:

  • Optimize Sample Preparation: Employ more rigorous cleanup techniques to remove interfering matrix components.[3] This could involve switching from protein precipitation to solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

  • Improve Chromatographic Separation: Modify your LC method to chromatographically separate this compound from the matrix components that are causing ion suppression or enhancement. This can be achieved by adjusting the mobile phase gradient, changing the column chemistry, or altering the flow rate.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for matrix effects.[4] Since the SIL-IS has nearly identical physicochemical properties and chromatographic behavior to the analyte, it will be affected by the matrix in the same way, allowing for accurate correction during data processing.

Q5: What are the most common sample preparation techniques used to reduce matrix effects for small molecules like this compound?

A: The most common techniques are:

  • Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is used to precipitate proteins.[5] While convenient, it may not remove all interfering components, such as phospholipids.

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its solubility in two immiscible liquids.[6][7] It generally provides cleaner extracts than PPT.

  • Solid-Phase Extraction (SPE): A highly effective method that uses a solid sorbent to retain the analyte while matrix interferences are washed away.[8] SPE can offer the cleanest extracts and is amenable to automation.

Troubleshooting Guides

Issue 1: Poor Recovery of this compound
Possible Cause Troubleshooting Step
Inefficient Sample Preparation * Protein Precipitation: Ensure the ratio of precipitation solvent to sample is optimal (typically 3:1 or 4:1). Vortex thoroughly and centrifuge at a sufficient speed and duration to ensure complete protein removal.
  • Liquid-Liquid Extraction: Evaluate different organic solvents and pH conditions to optimize the partitioning of this compound into the organic phase.

  • Solid-Phase Extraction: Re-evaluate the sorbent type, wash, and elution solvents. Ensure the sorbent is not drying out during the process. Analyte Instability | Investigate the stability of this compound in the biological matrix and during the sample preparation process. This includes freeze-thaw stability, bench-top stability, and post-preparative stability.

Issue 2: High Variability in Quality Control (QC) Samples
Possible Cause Troubleshooting Step
Inconsistent Matrix Effects * Evaluate matrix effects from multiple sources of the biological matrix to assess lot-to-lot variability.
  • Implement a more robust sample cleanup method, such as SPE, to minimize the impact of matrix variability.

  • If not already in use, incorporate a stable isotope-labeled internal standard for this compound. Inconsistent Sample Preparation | * Ensure precise and consistent pipetting and timing for all steps of the sample preparation process.

  • Automate the sample preparation process if possible to reduce human error.

Issue 3: Peak Tailing or Asymmetry for this compound
Possible Cause Troubleshooting Step
Column Overload * Dilute the sample to ensure the amount of analyte injected is within the linear range of the column.
Secondary Interactions with the Column * Adjust the mobile phase pH to ensure this compound is in a single ionic state.
  • Consider a different column chemistry that is less prone to secondary interactions. Column Contamination | * Wash the column with a strong solvent to remove any adsorbed matrix components.

  • Use a guard column to protect the analytical column from strongly retained matrix components.

Data Presentation

The following tables summarize typical quantitative data that should be generated during method validation to assess matrix effects and recovery. Note: The following data is illustrative and will need to be experimentally determined for your specific this compound assay.

Table 1: Recovery of this compound using Different Sample Preparation Techniques

Sample Preparation MethodLow QC (ng/mL)Medium QC (ng/mL)High QC (ng/mL)
Protein Precipitation 85.2%88.1%86.5%
Liquid-Liquid Extraction 92.7%94.5%93.8%
Solid-Phase Extraction 98.9%99.2%97.8%

Table 2: Matrix Factor (MF) for this compound in Human Plasma

Analyte Concentration (ng/mL)Matrix Lot 1Matrix Lot 2Matrix Lot 3Matrix Lot 4Matrix Lot 5Matrix Lot 6
Low QC 0.880.910.850.900.870.89
High QC 0.860.890.840.880.850.87

Table 3: Internal Standard Normalized Matrix Factor (IS-Normalized MF)

Analyte Concentration (ng/mL)Matrix Lot 1Matrix Lot 2Matrix Lot 3Matrix Lot 4Matrix Lot 5Matrix Lot 6
Low QC 1.011.020.991.011.001.02
High QC 0.991.010.981.000.991.01

Experimental Protocols

Protocol 1: Protein Precipitation using Acetonitrile
  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex briefly and inject into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE)
  • Conditioning: Pass 1 mL of methanol through the SPE cartridge.

  • Equilibration: Pass 1 mL of water through the cartridge.

  • Loading: Load 100 µL of the plasma sample (pre-treated with 100 µL of 4% phosphoric acid) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound and the internal standard with 1 mL of methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the protein precipitation protocol.

Protocol 3: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)
  • Prepare Blank Extracted Matrix: Extract six different lots of blank human plasma using your validated sample preparation method.

  • Prepare Post-Spiked Samples: Spike the extracted blank matrix from each lot with this compound and its internal standard at low and high QC concentrations.

  • Prepare Neat Solutions: Prepare solutions of this compound and its internal standard in the reconstitution solvent at the same low and high QC concentrations.

  • Analysis: Analyze all samples by LC-MS/MS.

  • Calculation:

    • Matrix Factor (MF) = (Peak Area in presence of matrix) / (Peak Area in neat solution)

    • IS-Normalized MF = (MF of this compound) / (MF of Internal Standard)

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Plasma Sample PPT Protein Precipitation Sample->PPT LLE Liquid-Liquid Extraction Sample->LLE SPE Solid-Phase Extraction Sample->SPE LC_MS LC-MS/MS Analysis PPT->LC_MS LLE->LC_MS SPE->LC_MS Data_Processing Data Processing & Quantification LC_MS->Data_Processing Troubleshooting_Matrix_Effects Start Matrix Effect Observed? Optimize_Prep Optimize Sample Preparation (e.g., switch to SPE) Start->Optimize_Prep Yes Revalidate Re-validate Method Start->Revalidate No Optimize_Chroma Improve Chromatographic Separation Optimize_Prep->Optimize_Chroma Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Optimize_Chroma->Use_SIL_IS Use_SIL_IS->Revalidate

References

Technical Support Center: High-Purity N-Desmethyl Glasdegib Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining purification methods for high-purity N-Desmethyl glasdegib. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the purification of this compound?

A1: Common impurities can be categorized as process-related or degradation-related.

  • Process-Related Impurities:

    • Starting materials: Unreacted precursors from the synthesis.

    • Intermediates: Incompletely reacted intermediates.

    • Reagents and catalysts: Residual reagents, catalysts, or their byproducts.

    • Related substances: Structurally similar compounds formed during the synthesis, such as isomers or over-alkylated products. A primary impurity of concern is residual Glasdegib if the synthesis involves the demethylation of the parent drug.

  • Degradation-Related Impurities:

    • Oxidation products: this compound may be susceptible to oxidation, especially at the benzimidazole ring or the piperidine moiety.

    • Hydrolysis products: The urea linkage can be susceptible to hydrolysis under strongly acidic or basic conditions.

Q2: What analytical techniques are recommended for assessing the purity of this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantifying purity and detecting impurities. A well-developed HPLC method can separate this compound from its impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying unknown impurities by providing molecular weight information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the final product and can help in the characterization of impurities if they are present at sufficient levels.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups.

Q3: What are the key differences in purification strategies for this compound compared to Glasdegib?

A3: The primary difference lies in their polarity. This compound is slightly more polar than Glasdegib due to the presence of the secondary amine on the piperidine ring. This difference can be exploited in chromatographic separations. Solvent systems for chromatography may need to be adjusted to achieve optimal separation. Recrystallization solvents may also differ to achieve high purity crystals.

Troubleshooting Guides

Low Yield After Purification
Potential Cause Troubleshooting Step
Product loss during extraction Optimize the pH of the aqueous layer during workup to ensure the compound is in its neutral form for efficient extraction into the organic phase. Perform multiple extractions with smaller volumes of solvent.
Precipitation/Crystallization issues Screen a variety of solvent/anti-solvent systems. Control the rate of cooling and agitation during crystallization. Seeding with a small amount of pure product can induce crystallization.
Adsorption onto silica gel during chromatography Pre-treat the silica gel with a small amount of a polar solvent or an amine (e.g., triethylamine) to deactivate acidic sites. Use a more polar eluent system.
Decomposition on silica gel If the compound is sensitive to acid, use neutral or basic alumina for chromatography. Minimize the time the compound spends on the column.
Presence of Impurities in the Final Product
Impurity Type Troubleshooting Step
Starting Material/Intermediate Ensure the reaction has gone to completion using TLC or LC-MS monitoring. If the impurity has a significantly different polarity, optimize the chromatographic separation.
Residual Glasdegib Optimize the chromatographic conditions (e.g., gradient, solvent system) to enhance separation. Preparative HPLC may be necessary for difficult separations.
Degradation Products Use milder reaction and purification conditions (e.g., lower temperatures, inert atmosphere). Avoid prolonged exposure to strong acids or bases.
Solvent Residues Dry the final product under high vacuum at an appropriate temperature. Consider lyophilization if the compound is soluble in water or a suitable solvent.

Experimental Protocols

General Protocol for Purification by Column Chromatography
  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the crude product onto a small amount of silica gel by concentrating the solution to dryness.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the chosen eluent system.

  • Loading: Carefully load the dried slurry of the crude product onto the top of the packed column.

  • Elution: Begin elution with the chosen solvent system. A gradient elution from a non-polar to a more polar solvent system is often effective. For this compound, a common eluent system could be a mixture of dichloromethane and methanol, or ethyl acetate and methanol, often with a small percentage of triethylamine (0.1-1%) to suppress tailing.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

General Protocol for Recrystallization
  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents to screen include methanol, ethanol, isopropanol, acetonitrile, and mixtures with water.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can increase the yield of crystals.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

Table 1: Example HPLC Purity Data for this compound Batches
Batch ID Purification Method Purity (%) Major Impurity (%)
NDMG-001Column Chromatography98.50.8 (Unidentified)
NDMG-002Recrystallization (Ethanol)99.20.5 (Starting Material)
NDMG-003Prep-HPLC99.80.1 (Glasdegib)
Table 2: Example Solubility Data for Recrystallization Solvent Screening
Solvent Solubility at 25°C (mg/mL) Solubility at 78°C (mg/mL)
Methanol5.2>100
Ethanol2.185.4
Isopropanol0.855.2
Acetonitrile3.592.1

Mandatory Visualizations

PurificationWorkflow Crude Crude this compound Dissolution Dissolution in appropriate solvent Crude->Dissolution Filtration Filtration of insolubles Dissolution->Filtration Chromatography Column Chromatography Filtration->Chromatography Primary Purification Fraction_Collection Fraction Collection & Purity Check (TLC/HPLC) Chromatography->Fraction_Collection Evaporation1 Solvent Evaporation Fraction_Collection->Evaporation1 Recrystallization Recrystallization Fraction_Collection->Recrystallization Direct to Recrystallization Evaporation1->Recrystallization Secondary Purification (Optional) Crystal_Collection Crystal Collection & Washing Recrystallization->Crystal_Collection Drying Drying under Vacuum Crystal_Collection->Drying Pure_Product High-Purity this compound Drying->Pure_Product

Caption: General purification workflow for this compound.

Caption: Troubleshooting logic for handling impurities.

Technical Support Center: Synthesis of N-Desmethyl Glasdegib Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of N-Desmethyl glasdegib enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing this compound enantiomers compared to glasdegib itself?

A1: The primary challenges stem from the free secondary amine on the piperidine ring in this compound. This structural change can lead to:

  • Altered Reactivity: The secondary amine is more nucleophilic and prone to side reactions compared to the tertiary amine in the glasdegib precursor.

  • Difficulties in Purification: The increased polarity and potential for hydrogen bonding can make chromatographic separation and purification more challenging.

  • Challenges in Chiral Resolution: The absence of the methyl group can alter the molecule's interaction with chiral resolving agents or chiral stationary phases, requiring re-optimization of separation methods.

  • Potential for Racemization: Depending on the synthetic route, the stereocenters may be susceptible to epimerization under certain conditions.

Q2: Which synthetic strategies are recommended for obtaining the enantiomerically pure this compound?

A2: Two main strategies can be employed:

  • Chiral Resolution of a Racemic Mixture: This involves synthesizing the racemic this compound and then separating the enantiomers using techniques like diastereomeric salt formation with a chiral acid or preparative chiral High-Performance Liquid Chromatography (HPLC).

  • Enantioselective Synthesis: This approach involves using a chiral catalyst or a chiral auxiliary to introduce the desired stereochemistry early in the synthetic sequence, leading directly to an enantiomerically enriched product.

Q3: How can I monitor the enantiomeric purity of my samples?

A3: The most common and reliable method is chiral HPLC. It is crucial to develop a validated chiral HPLC method using a suitable chiral stationary phase (CSP) that can effectively resolve the two enantiomers. Other techniques like chiral Supercritical Fluid Chromatography (SFC) or Nuclear Magnetic Resonance (NMR) with a chiral shift reagent can also be used.

Troubleshooting Guides

Issue 1: Low Yield during Urea Formation

Problem: You are observing low yields or a significant amount of side products during the reaction of the 2-(1H-benzimidazol-2-yl)piperidin-4-amine intermediate with the 4-cyanophenyl isocyanate or a related precursor.

Possible Causes:

  • Dimerization/Polymerization: The free secondary amine on the piperidine can react with the isocyanate, leading to undesired side products.

  • Steric Hindrance: The bulky benzimidazole group might hinder the approach of the isocyanate.

  • Incorrect Stoichiometry: An excess of either reactant can lead to side reactions.

Troubleshooting Steps:

ParameterRecommended Action
Reaction Conditions Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize side reactions.
Reagent Addition Use a slow, dropwise addition of the isocyanate solution to the amine solution to maintain a low concentration of the isocyanate.
Solvent Use a non-polar, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to minimize solubility of potential polymeric byproducts.
Stoichiometry Use a slight excess (1.05-1.1 equivalents) of the amine component to ensure complete consumption of the isocyanate.
Issue 2: Poor Enantiomeric Excess (ee) after Chiral Resolution

Problem: You are obtaining a low enantiomeric excess after attempting chiral resolution via diastereomeric salt formation.

Possible Causes:

  • Inappropriate Chiral Resolving Agent: The chosen chiral acid may not form well-defined, easily separable diastereomeric salts with the this compound enantiomers.

  • Suboptimal Crystallization Conditions: The solvent, temperature, and cooling rate can significantly impact the efficiency of the resolution.

  • Racemization during Salt Breaking: The conditions used to liberate the free base from the diastereomeric salt might be causing partial racemization.

Troubleshooting Steps:

ParameterRecommended Action
Chiral Resolving Agent Screen a variety of chiral acids, such as tartaric acid derivatives (e.g., dibenzoyl-L-tartaric acid), mandelic acid derivatives, or camphor-10-sulfonic acid. See the table below for a comparison of common resolving agents.
Solvent Screening Perform small-scale crystallization trials with a range of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile) and solvent mixtures to find conditions that provide good crystal formation and high diastereomeric purity.
Crystallization Protocol Employ a slow cooling profile during crystallization to encourage the formation of larger, purer crystals. Seeding the solution with a small crystal of the desired diastereomer can also improve resolution efficiency.
Salt Breaking Conditions Use mild basic conditions (e.g., saturated sodium bicarbonate solution) at low temperatures to neutralize the chiral acid and extract the free base. Avoid strong bases or high temperatures.

Table 1: Comparison of Chiral Resolving Agents for Amines (Illustrative Data)

Chiral Resolving AgentTypical Resolution Efficiency (%)CostRemarks
(R)-(-)-Mandelic Acid70-85LowOften effective for primary and secondary amines.
L-(+)-Tartaric Acid60-80Very LowA common starting point for resolution screening.
Dibenzoyl-L-tartaric acid85-98ModerateFrequently provides excellent resolution for a wide range of amines.
(1S)-(+)-Camphor-10-sulfonic acid75-90ModerateUseful for amines that are difficult to resolve with other agents.

Note: The actual efficiency will be highly dependent on the specific substrate and conditions.

Experimental Protocols

Protocol 1: General Procedure for Diastereomeric Salt Resolution
  • Salt Formation: Dissolve 1.0 equivalent of racemic this compound in a suitable solvent (e.g., methanol). In a separate flask, dissolve 0.5-1.0 equivalents of the chiral resolving agent in the same solvent.

  • Mixing and Crystallization: Slowly add the resolving agent solution to the this compound solution at room temperature or slightly elevated temperature. Allow the mixture to cool slowly to room temperature and then to 0-5 °C to induce crystallization.

  • Isolation: Collect the precipitated crystals by filtration and wash with a small amount of cold solvent.

  • Analysis: Determine the diastereomeric purity of the crystals by NMR or HPLC.

  • Liberation of Free Base: Suspend the diastereomerically pure salt in a mixture of an organic solvent (e.g., DCM) and a mild aqueous base (e.g., saturated NaHCO₃). Stir until all solids have dissolved. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the enantiomerically enriched this compound.

Protocol 2: Chiral HPLC Method Development (General Guidance)
  • Column Screening: Screen a variety of chiral stationary phases (CSPs) such as those based on polysaccharide derivatives (e.g., cellulose or amylose carbamate derivatives).

  • Mobile Phase Optimization: Start with a simple mobile phase system, such as a mixture of hexane/isopropanol or hexane/ethanol with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

  • Flow Rate and Temperature: Optimize the flow rate and column temperature to achieve the best balance between resolution and analysis time.

  • Method Validation: Once a suitable method is developed, validate it for parameters such as linearity, precision, accuracy, and limit of quantification.

Visualizations

Signaling Pathway

Glasdegib_Pathway PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inactivates GLI GLI SUFU->GLI Inhibits Target_Genes Target Gene Expression (Cell Proliferation, Survival) GLI->Target_Genes Activates Hedgehog Hedgehog Ligand Hedgehog->PTCH1 Binds Glasdegib Glasdegib / this compound Glasdegib->SMO Inhibits

Caption: Hedgehog signaling pathway and the inhibitory action of glasdegib.

Experimental Workflow

Synthesis_Workflow cluster_synthesis Racemic Synthesis cluster_resolution Chiral Resolution cluster_analysis Analysis Start Starting Materials Racemic_Intermediate Racemic Piperidine Intermediate Start->Racemic_Intermediate Racemic_NDMG Racemic this compound Racemic_Intermediate->Racemic_NDMG Diastereomeric_Salts Diastereomeric Salt Formation Racemic_NDMG->Diastereomeric_Salts Separation Fractional Crystallization Diastereomeric_Salts->Separation Salt_Breaking Liberation of Free Base Separation->Salt_Breaking Enantiomer_1 Enantiomer 1 Salt_Breaking->Enantiomer_1 Enantiomer_2 Enantiomer 2 Salt_Breaking->Enantiomer_2 Chiral_HPLC Chiral HPLC Analysis Enantiomer_1->Chiral_HPLC Enantiomer_2->Chiral_HPLC

Caption: General workflow for the synthesis and resolution of this compound.

Troubleshooting Logic

Troubleshooting_Logic cluster_resolution_check Resolution Troubleshooting cluster_racemization_check Racemization Troubleshooting Start Low Enantiomeric Excess Check1 Check Chiral Resolution Method Start->Check1 Check2 Check for Racemization Start->Check2 Agent Ineffective Resolving Agent? Check1->Agent Conditions Suboptimal Crystallization Conditions? Check1->Conditions Harsh_Conditions Harsh pH or High Temperature? Check2->Harsh_Conditions Action1 Screen Other Resolving Agents Agent->Action1 Action2 Optimize Solvent and Temperature Conditions->Action2 Action3 Use Milder Conditions Harsh_Conditions->Action3

Caption: Troubleshooting logic for addressing low enantiomeric excess.

improving the stability of N-Desmethyl glasdegib in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Desmethyl Glasdegib. This resource provides troubleshooting guidance and frequently asked questions to help researchers and drug development professionals optimize the use of this compound in cell culture experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Inconsistent or lower-than-expected activity of this compound in cell-based assays.

  • Question: We are observing variable or diminished inhibitory effects of this compound on the Hedgehog signaling pathway in our cancer cell line cultures. What could be the cause?

    Answer: Inconsistent activity of small molecule inhibitors like this compound in cell culture can stem from several factors, primarily related to compound stability and handling. The compound may be degrading in the cell culture medium over the course of your experiment.

    Possible Causes and Troubleshooting Steps:

    • Compound Stability in Media: this compound, like many small molecules, may be unstable in aqueous solutions at 37°C.

      • Recommendation: Perform a time-course stability study. Prepare fresh this compound in your cell culture medium and incubate it under your standard cell culture conditions (37°C, 5% CO2) without cells. Collect aliquots at different time points (e.g., 0, 2, 6, 12, 24, 48 hours) and analyze the concentration of the active compound using HPLC or LC-MS. This will help you determine the half-life of the compound in your specific experimental setup.

    • Stock Solution Integrity: The compound may have degraded in the stock solution.

      • Recommendation: Prepare fresh stock solutions in a suitable solvent like DMSO. While DMSO is a common solvent, the presence of water can affect compound stability. For long-term storage, it is advisable to aliquot stock solutions to minimize freeze-thaw cycles and store them at -80°C. Consider performing a purity check of your stock solution via HPLC.

    • Media Components: Certain components in cell culture media can interact with and degrade small molecules. For instance, components like cysteine and iron have been shown to impact the stability of other molecules in culture media.

      • Recommendation: If you suspect a media component is causing degradation, you can try using a simpler, serum-free, or chemically defined medium to see if stability improves. You can also analyze the composition of your medium for potentially reactive components.

    • pH of the Medium: The pH of the cell culture medium can influence the stability of the compound.

      • Recommendation: Ensure your incubator's CO2 levels are stable and that the medium is properly buffered to maintain a consistent physiological pH.

Issue 2: Precipitate formation after adding this compound to the cell culture medium.

  • Question: We noticed a fine precipitate in our culture wells after adding the this compound working solution. How can we prevent this?

    Answer: Precipitate formation is a common issue when adding a compound dissolved in an organic solvent (like DMSO) to an aqueous medium. This is often due to the low aqueous solubility of the compound.

    Possible Causes and Troubleshooting Steps:

    • Poor Aqueous Solubility: this compound may have limited solubility in your cell culture medium.

      • Recommendation:

        • Ensure the final concentration of the solvent (e.g., DMSO) in the medium is low (typically <0.5%) to avoid solvent-induced precipitation.

        • When preparing the working solution, add the stock solution to the medium dropwise while vortexing or gently swirling to facilitate mixing and prevent localized high concentrations that can lead to precipitation.

        • Consider pre-warming the cell culture medium to 37°C before adding the compound.

    • Interaction with Serum Proteins: If you are using a serum-containing medium, the compound might be binding to proteins and precipitating.

      • Recommendation: Try reducing the serum concentration if your cell line can tolerate it. Alternatively, you can test the solubility in a serum-free medium.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to Glasdegib?

A1: this compound is a primary metabolite of Glasdegib, an orally available small molecule inhibitor of the Smoothened (SMO) receptor in the Hedgehog (Hh) signaling pathway. The Hedgehog pathway is crucial in embryonic development and can be aberrantly activated in some cancers.

Q2: What is the mechanism of action of this compound?

A2: As a derivative of Glasdegib, this compound is expected to act as an inhibitor of the Hedgehog signaling pathway by targeting the Smoothened (SMO) protein. By inhibiting SMO, it prevents the downstream activation of GLI transcription factors, which in turn suppresses the expression of genes involved in cell proliferation and survival.

Hedgehog Signaling Pathway and Inhibition by this compound

Hedgehog_Pathway cluster_off Pathway OFF cluster_on Pathway ON Hh Hedgehog Ligand (e.g., SHh) PTCH1 PTCH1 Hh->PTCH1 Binds & Inhibits SMO SMO PTCH1->SMO Inhibits SUFU SUFU GLI_A GLI (Active) SMO->GLI_A Activates GLI GLI SUFU->GLI Inhibits Nucleus Nucleus GLI_A->Nucleus Translocates to Target_Genes Target Gene Expression Nucleus->Target_Genes Promotes Inhibitor N-Desmethyl Glasdegib Inhibitor->SMO Inhibits

Caption: Inhibition of the Hedgehog signaling pathway by this compound.

Q3: What is the recommended solvent and storage condition for this compound stock solutions?

A3: We recommend preparing stock solutions of this compound in anhydrous

Technical Support Center: Optimizing Cell-Based Assays for N-Desmethyl Glasdegib

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Desmethyl glasdegib. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their cell-based assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Important Note: this compound is the primary and pharmacologically active metabolite of glasdegib. As such, specific experimental data for this compound in cell-based assays is often limited in publicly available literature. The guidance provided here is largely based on the established properties of its parent compound, glasdegib, a potent inhibitor of the Smoothened (SMO) receptor in the Hedgehog signaling pathway. The principles and troubleshooting strategies are broadly applicable to small molecule inhibitors of this pathway.

Troubleshooting Guides

This section provides solutions to common problems you might encounter when performing cell-based assays with this compound.

High Variability in Assay Results

High variability between replicate wells or experiments can obscure the true effect of the compound.

Potential Cause Recommended Solution
Uneven Cell Seeding Ensure a single-cell suspension before plating. Mix the cell suspension between pipetting to prevent settling. Use a multichannel pipette for simultaneous seeding of multiple wells.
Edge Effects To minimize evaporation from outer wells, fill the perimeter wells of the plate with sterile PBS or media without cells.
Inconsistent Compound Dilution Prepare a fresh serial dilution for each experiment. Ensure thorough mixing of the compound at each dilution step.
Cell Health and Passage Number Use cells at a consistent and low passage number. Ensure cells are in the logarithmic growth phase at the time of treatment.
Inconsistent Incubation Times Use a timer to ensure consistent incubation periods for all plates and experimental arms.
Low or No Compound Potency

Observing a weaker than expected effect of this compound can be due to several factors.

Potential Cause Recommended Solution
Sub-optimal Compound Concentration Perform a dose-response experiment with a wide range of concentrations to determine the optimal working concentration for your cell line. See the IC50 values for glasdegib in the table below for a starting reference.
Incorrect Assay Endpoint The chosen assay may not be sensitive to the biological effects of Hedgehog pathway inhibition in your specific cell line. Consider assays that measure downstream effects of the pathway, such as GLI1/2 expression or cell proliferation.
Cell Line Insensitivity Not all cell lines are dependent on the Hedgehog pathway for survival or proliferation. Confirm that your chosen cell line expresses the necessary components of the Hedgehog pathway and is known to be responsive to SMO inhibitors.
Compound Degradation Store this compound according to the manufacturer's instructions. Protect from light and repeated freeze-thaw cycles.
Assay Incubation Time The effect of the compound may be time-dependent. Perform a time-course experiment to identify the optimal incubation period.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values for the parent compound, glasdegib, in various cancer cell lines. This data can serve as a starting point for determining the appropriate concentration range for this compound in your experiments.

Cell LineCancer TypeIC50 (nM)
SU-DHL-2 Diffuse Large B-Cell Lymphoma23
KMS-12-BM Multiple Myeloma30
HCT-116 Colorectal Carcinoma52
PC-3 Prostate Cancer89
U87 MG Glioblastoma110

Experimental Protocols

General Protocol for a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This protocol provides a general workflow for assessing the effect of this compound on cell viability.

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a pre-determined optimal density.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in the appropriate cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include vehicle-only controls.

    • Incubate for the desired period (e.g., 48, 72, or 96 hours).

  • Assay Measurement:

    • Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for the colorimetric or luminescent reaction to occur.

    • Read the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background reading from all wells.

    • Normalize the data to the vehicle-only control wells.

    • Plot the normalized data against the log of the compound concentration to generate a dose-response curve and calculate the IC50 value.

Visualizations

Hedgehog Signaling Pathway

The Hedgehog signaling pathway is crucial for embryonic development and can be aberrantly activated in various cancers.[1][2][3][4][5] this compound, like its parent compound, targets and inhibits the Smoothened (SMO) protein, a key component of this pathway.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Hedgehog Ligand (e.g., SHH, IHH, DHH) PTCH1 Patched-1 (PTCH1) Receptor Hh->PTCH1 Binds SMO Smoothened (SMO) Transmembrane Protein PTCH1->SMO Inhibits SUFU Suppressor of Fused (SUFU) SMO->SUFU Inhibits Inhibition Of GLI GLI Proteins (GLI1, GLI2, GLI3) SUFU->GLI Inhibits GLI_active Active GLI Transcription Factor GLI->GLI_active Activation & Translocation NDG This compound NDG->SMO Inhibits Target_Genes Target Gene Expression (e.g., GLI1, PTCH1) GLI_active->Target_Genes Promotes

Caption: The Hedgehog signaling pathway and the inhibitory action of this compound on SMO.

Experimental Workflow for a Cell-Based Assay

This diagram outlines a typical workflow for evaluating the efficacy of this compound in a cell-based assay.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Logarithmic Growth Phase) Cell_Seeding 3. Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Prep 2. Compound Preparation (Serial Dilution) Treatment 4. Compound Treatment (Incubation) Compound_Prep->Treatment Cell_Seeding->Treatment Assay_Reagent 5. Add Assay Reagent (e.g., MTT, CellTiter-Glo®) Treatment->Assay_Reagent Readout 6. Signal Readout (Plate Reader) Assay_Reagent->Readout Data_Analysis 7. Data Analysis (Normalization, Curve Fitting) Readout->Data_Analysis Results 8. Results (IC50, Dose-Response Curve) Data_Analysis->Results

Caption: A generalized workflow for conducting a cell-based assay with this compound.

Troubleshooting Decision Tree

This logical diagram can help you diagnose and resolve unexpected assay results.

Troubleshooting_Tree Start Unexpected Assay Results High_Variability High Variability? Start->High_Variability Low_Potency Low/No Potency? Start->Low_Potency High_Variability->Low_Potency No Check_Seeding Check Cell Seeding Technique High_Variability->Check_Seeding Yes Check_Concentration Verify Compound Concentration Low_Potency->Check_Concentration Yes Check_Reagents Check Reagent Viability Low_Potency->Check_Reagents No Check_Edge_Effects Address Edge Effects Check_Seeding->Check_Edge_Effects Check_Pipetting Verify Pipetting Accuracy Check_Edge_Effects->Check_Pipetting Check_Cell_Line Confirm Cell Line Sensitivity Check_Concentration->Check_Cell_Line Optimize_Incubation Optimize Incubation Time Check_Cell_Line->Optimize_Incubation Mycoplasma_Test Test for Mycoplasma Contamination Check_Reagents->Mycoplasma_Test

References

Validation & Comparative

N-Desmethyl Glasdegib Exhibits Attenuated Activity Compared to Parent Compound in Hedgehog Pathway Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of available data indicates that N-desmethyl glasdegib, the primary metabolite of the Hedgehog (Hh) signaling pathway inhibitor glasdegib, possesses negligible biological activity. This finding positions glasdegib as the active pharmacological agent responsible for the therapeutic effects observed in the treatment of acute myeloid leukemia (AML).

Glasdegib, a potent and selective inhibitor of the Smoothened (SMO) receptor, has a well-established in vitro efficacy with a half-maximal inhibitory concentration (IC50) of 5 nM in a Gli-luciferase reporter assay.[1] In contrast, clinical pharmacology reviews have reported that no active metabolites of glasdegib were detected in human plasma.[2] This suggests that the N-demethylation of glasdegib leads to a significant loss of its inhibitory activity on the Hedgehog signaling pathway.

Comparative Activity Profile

The following table summarizes the known activity of glasdegib and its N-desmethyl metabolite.

CompoundTargetIn Vitro Potency (IC50)Activity Status
GlasdegibSMO5 nMActive
This compoundSMONot ReportedInactive

Mechanism of Action: The Hedgehog Signaling Pathway

The Hedgehog signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its aberrant activation is implicated in the pathogenesis of various cancers, including AML. Glasdegib exerts its therapeutic effect by binding to and inhibiting the SMO receptor, a key transmembrane protein in this pathway.

In the canonical "off-state" of the pathway, the Patched (PTCH) receptor inhibits SMO. Upon binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to PTCH, this inhibition is relieved, allowing SMO to become active. Activated SMO then initiates a downstream signaling cascade that culminates in the activation and nuclear translocation of the GLI family of transcription factors. These transcription factors then regulate the expression of target genes involved in cell proliferation, survival, and differentiation. By inhibiting SMO, glasdegib effectively blocks this signaling cascade, leading to the suppression of tumor growth.

Caption: Hedgehog signaling pathway activation and the inhibitory mechanism of Glasdegib.

Experimental Protocols

The determination of the activity of compounds like glasdegib on the Hedgehog pathway typically involves a series of in vitro assays.

Hedgehog Pathway Reporter Assay (Gli-Luciferase Assay)

This assay is a cornerstone for quantifying the activity of the Hedgehog signaling pathway.

Principle: This cell-based assay utilizes a reporter gene, typically firefly luciferase, under the control of a promoter containing multiple binding sites for the GLI transcription factor. Activation of the Hedgehog pathway leads to the expression of GLI, which in turn drives the expression of the luciferase reporter. The resulting luminescence is directly proportional to the pathway's activity.

Workflow:

Caption: Workflow for a GLI-responsive luciferase reporter assay.

Smoothened (SMO) Binding Assay

This assay directly measures the binding affinity of a compound to its target protein, SMO.

Principle: A common method is a competition binding assay using a radiolabeled or fluorescently tagged ligand that is known to bind to SMO. The ability of a test compound to displace the labeled ligand is measured, and from this, the binding affinity (Ki) or IC50 can be determined.

Protocol Outline:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the SMO receptor.

  • Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of a radiolabeled SMO ligand (e.g., [³H]-Cyclopamine), and varying concentrations of the test compound.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation: Separate the membrane-bound from the free radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50.

Conclusion

References

Navigating the Analytical Landscape: A Comparative Guide to the Validation of N-Desmethyl Glasdegib Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the study of glasdegib and its metabolites, the rigorous validation of analytical methods is paramount for generating reliable pharmacokinetic and metabolism data. This guide provides a comparative overview of key performance characteristics for the bioanalytical validation of N-Desmethyl glasdegib, the primary metabolite of the Hedgehog signaling pathway inhibitor, glasdegib. While a specific validated method for this compound is not publicly available, this comparison is based on a validated method for the parent drug and typical performance characteristics of similar small molecule LC-MS/MS assays.

Comparative Analysis of Analytical Methods

The quantification of this compound in biological matrices, predominantly plasma, is crucial for understanding the complete pharmacokinetic profile of glasdegib. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for this purpose, offering high sensitivity and selectivity. The following table compares the validated performance of an LC-MS/MS method for glasdegib with the expected performance characteristics for a similar assay tailored to this compound.

ParameterValidated Method for Glasdegib[1][2]Expected Performance for this compound
Instrumentation LC-MS/MS (Triple Quadrupole)LC-MS/MS (Triple Quadrupole)
Matrix Human PlasmaHuman Plasma
Sample Preparation Protein PrecipitationProtein Precipitation or Liquid-Liquid Extraction
Linearity (r²) ≥ 0.999≥ 0.99
Lower Limit of Quantification (LLOQ) 6 ng/mL1-10 ng/mL
Accuracy (% Bias) Within ±15%Within ±15% (±20% at LLOQ)
Precision (% CV) < 15%< 15% (< 20% at LLOQ)
Recovery ~99%> 85%
Matrix Effect MinimalTo be assessed and minimized
Stability Established for various conditionsTo be established for various conditions

Experimental Protocols

A robust and validated bioanalytical method is the cornerstone of accurate drug and metabolite quantification. Below is a detailed protocol for a representative LC-MS/MS method for glasdegib, which can be adapted and optimized for the analysis of this compound.

Methodology for Glasdegib Quantification in Human Plasma[1]

1. Sample Preparation (Protein Precipitation):

  • To 200 µL of human plasma in a microcentrifuge tube, add 500 µL of a precipitating agent (e.g., acetonitrile containing an internal standard).

  • Vortex the mixture for 2 minutes to ensure complete protein precipitation.

  • Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject a portion onto the LC-MS/MS system.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reverse-phase column (e.g., 50 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Glasdegib: To be optimized (e.g., precursor ion [M+H]⁺ to a specific product ion).

    • Internal Standard: To be optimized (e.g., a stable isotope-labeled analog of glasdegib or a structurally similar compound).

  • Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Visualizing the Mechanism: The Hedgehog Signaling Pathway

Glasdegib functions by inhibiting the Smoothened (SMO) protein, a key component of the Hedgehog signaling pathway. Understanding this pathway is critical for contextualizing the pharmacological action of the drug.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hedgehog Ligand Hedgehog Ligand PTCH1 PTCH1 Hedgehog Ligand->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inactivates Glasdegib Glasdegib Glasdegib->SMO Inhibits GLI GLI SUFU->GLI Sequesters GLI_active Active GLI GLI->GLI_active Activation & Translocation Target_Genes Target Gene Expression GLI_active->Target_Genes Promotes

Caption: The Hedgehog signaling pathway and the inhibitory action of Glasdegib on SMO.

Experimental Workflow for Bioanalytical Method Validation

The validation of a bioanalytical method is a comprehensive process that ensures the reliability and reproducibility of the data. The following diagram illustrates the typical workflow.

Bioanalytical_Method_Validation_Workflow Method_Development Method Development & Optimization Selectivity Selectivity & Specificity Method_Development->Selectivity Linearity Linearity & Range Selectivity->Linearity LLOQ Lower Limit of Quantification (LLOQ) Linearity->LLOQ Accuracy_Precision Accuracy & Precision (Intra- & Inter-day) LLOQ->Accuracy_Precision Recovery_Matrix Recovery & Matrix Effect Accuracy_Precision->Recovery_Matrix Stability Stability Assessment (Freeze-thaw, bench-top, etc.) Recovery_Matrix->Stability Validation_Report Validation Report Generation Stability->Validation_Report

Caption: A typical workflow for the validation of a bioanalytical method.

References

Comparative Analysis of Anti-Glasdegib Antibody Cross-Reactivity with N-Desmethyl Glasdegib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical cross-reactivity of anti-glasdegib antibodies with its primary metabolite, N-Desmethyl glasdegib. Given the absence of publicly available data on this specific interaction, this document outlines the established scientific methodologies and presents illustrative data to guide researchers in assessing such cross-reactivity. The provided experimental protocols and data are intended to serve as a template for conducting these critical validation studies.

Introduction

Glasdegib is an orally bioavailable inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway.[1] Dysregulation of this pathway is implicated in the pathogenesis of various malignancies, including acute myeloid leukemia (AML). The metabolism of glasdegib primarily occurs in the liver, with N-demethylation being a significant transformation, resulting in the formation of this compound. When developing immunoassays for pharmacokinetic (PK) studies or therapeutic drug monitoring (TDM) of glasdegib, the specificity of the antibodies used is paramount. Cross-reactivity of anti-glasdegib antibodies with its metabolites can lead to inaccurate quantification of the parent drug, impacting dose-response assessments and clinical decision-making. This guide details the experimental approach to characterize and compare the binding of a hypothetical anti-glasdegib antibody to both glasdegib and its N-Desmethyl metabolite.

Data Presentation

The following table summarizes hypothetical quantitative data from a competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR) analysis, illustrating how the cross-reactivity of a hypothetical anti-glasdegib antibody would be presented.

AnalyteCompetitive ELISA (IC50, nM)Surface Plasmon Resonance (KD, nM)Percent Cross-Reactivity (%)
Glasdegib1510100
This compound3002505

Note: The data presented in this table is hypothetical and serves as an example of expected results from the described experimental protocols. The IC50 (half-maximal inhibitory concentration) from competitive ELISA indicates the concentration of analyte required to displace 50% of the labeled antigen from the antibody. The KD (dissociation constant) from SPR represents the equilibrium dissociation constant, with a lower value indicating a stronger binding affinity. Percent cross-reactivity is calculated as: (IC50 of Glasdegib / IC50 of this compound) * 100.

Experimental Protocols

Generation of Anti-Glasdegib Antibodies

Principle: Small molecules like glasdegib are not immunogenic on their own and need to be conjugated to a larger carrier protein to elicit an immune response. This complex is then used to immunize an animal model to produce polyclonal or monoclonal antibodies.

Methodology:

  • Hapten-Carrier Conjugation:

    • Synthesize a derivative of glasdegib containing a reactive carboxyl or amine group.

    • Covalently conjugate the glasdegib derivative to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) for immunization and Bovine Serum Albumin (BSA) for screening assays, using a suitable cross-linker like carbodiimide (EDC).

    • Purify the glasdegib-KLH and glasdegib-BSA conjugates by dialysis to remove unreacted components.

  • Immunization and Antibody Production:

    • Immunize laboratory animals (e.g., rabbits for polyclonal or mice for monoclonal antibodies) with the glasdegib-KLH conjugate emulsified in an appropriate adjuvant (e.g., Freund's adjuvant).

    • Administer booster injections at regular intervals to enhance the immune response.

    • For monoclonal antibodies, perform hybridoma fusion of spleen cells with myeloma cells, followed by screening and cloning of antibody-producing cells.

    • Purify the resulting polyclonal or monoclonal antibodies from serum or hybridoma supernatant using protein A/G affinity chromatography.

Competitive ELISA for Cross-Reactivity Assessment

Principle: This assay measures the ability of this compound to compete with a fixed concentration of glasdegib-BSA conjugate for binding to the anti-glasdegib antibody.

Methodology:

  • Plate Coating: Coat a 96-well microtiter plate with the glasdegib-BSA conjugate and incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 5% non-fat dry milk in PBS).

  • Competition: Prepare serial dilutions of glasdegib (standard) and this compound (test analyte) in assay buffer. In separate wells, add the anti-glasdegib antibody followed by the addition of either the standard or the test analyte. Incubate to allow for competitive binding.

  • Detection: Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

  • Substrate Addition: After another wash, add a chromogenic substrate for the enzyme (e.g., TMB). The color development is inversely proportional to the amount of glasdegib or this compound in the sample.

  • Data Analysis: Measure the absorbance at the appropriate wavelength. Plot a standard curve of absorbance versus glasdegib concentration. Determine the IC50 values for both glasdegib and this compound. Calculate the percent cross-reactivity.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Principle: SPR is a label-free technique that measures the real-time binding interaction between an antibody and an analyte by detecting changes in the refractive index at the surface of a sensor chip.

Methodology:

  • Antibody Immobilization: Immobilize the anti-glasdegib antibody onto a sensor chip surface (e.g., CM5 chip) using standard amine coupling chemistry.

  • Analyte Injection: Prepare a series of concentrations of glasdegib and this compound in a suitable running buffer.

  • Binding Measurement: Inject the different concentrations of each analyte over the immobilized antibody surface and monitor the change in the SPR signal (response units, RU) over time. This provides the association (on-rate) and dissociation (off-rate) kinetics.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka). A lower KD value signifies a higher binding affinity.

Mandatory Visualizations

Hedgehog Signaling Pathway and Glasdegib's Mechanism of Action

Hedgehog_Signaling_Pathway cluster_off Hedgehog Pathway (OFF State) cluster_on Hedgehog Pathway (ON State) PTCH1 PTCH1 SMO_inactive SMO (inactive) PTCH1->SMO_inactive Inhibits SUFU SUFU GLI GLI SUFU->GLI Sequesters & Promotes Cleavage GLI_rep GLI (Repressor) GLI->GLI_rep Cleavage Nucleus_off Nucleus GLI_rep->Nucleus_off Gene_off Target Gene Transcription OFF Nucleus_off->Gene_off Hedgehog Hedgehog Ligand PTCH1_on PTCH1 Hedgehog->PTCH1_on SMO_active SMO (active) PTCH1_on->SMO_active Inhibition Relieved SUFU_on SUFU SMO_active->SUFU_on Inhibits GLI_act GLI (Activator) SUFU_on->GLI_act Dissociates Nucleus_on Nucleus GLI_act->Nucleus_on Gene_on Target Gene Transcription ON Nucleus_on->Gene_on Glasdegib Glasdegib Glasdegib->SMO_active Inhibits

Caption: Glasdegib inhibits the SMO receptor, blocking the Hedgehog signaling pathway.

Experimental Workflow for Cross-Reactivity Assessment

Cross_Reactivity_Workflow cluster_Ab_Production Antibody Production cluster_Assays Cross-Reactivity Testing cluster_Analytes Analytes cluster_Data_Analysis Data Analysis Hapten Glasdegib (Hapten) Conjugation Hapten-Carrier Conjugation Hapten->Conjugation Carrier Carrier Protein (KLH) Carrier->Conjugation Immunization Immunization Conjugation->Immunization Purification Antibody Purification Immunization->Purification Anti_Glasdegib_Ab Anti-Glasdegib Antibody Purification->Anti_Glasdegib_Ab Yields ELISA Competitive ELISA Anti_Glasdegib_Ab->ELISA SPR Surface Plasmon Resonance (SPR) Anti_Glasdegib_Ab->SPR IC50 IC50 Determination ELISA->IC50 KD KD Determination SPR->KD Glasdegib Glasdegib Glasdegib->ELISA Glasdegib->SPR N_Desmethyl This compound N_Desmethyl->ELISA N_Desmethyl->SPR Cross_Reactivity_Calc Cross-Reactivity (%) Calculation IC50->Cross_Reactivity_Calc

References

Comparative Analysis of N-Desmethyl Glasdegib and Other Glasdegib Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the pharmacological activity and metabolic profile of glasdegib and its primary metabolites.

This guide provides a detailed comparative analysis of N-Desmethyl glasdegib and other key metabolites of the Hedgehog signaling pathway inhibitor, glasdegib. The information presented is intended to support research and development efforts by offering a clear, data-driven comparison of the parent drug and its metabolic products.

Executive Summary

Glasdegib is an orally bioavailable small molecule that inhibits the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway.[1][2] Its metabolism primarily occurs in the liver, leading to the formation of several metabolites. Clinical and preclinical data indicate that unchanged glasdegib is the major pharmacologically active component circulating in plasma. The primary metabolites, including this compound, are found at significantly lower concentrations and are considered to be pharmacologically inactive.

Comparative Pharmacological Activity

In vitro studies have established glasdegib as a potent inhibitor of the Hedgehog signaling pathway. The primary mechanism of action is the inhibition of the SMO receptor.[1] In contrast, its major metabolites have been found to be inactive.

A pivotal pharmacology review by the U.S. Food and Drug Administration (FDA) concluded that "No active metabolites were detected in plasma" following the administration of glasdegib. This finding is crucial for understanding the overall pharmacological profile of the drug, as it indicates that the therapeutic effect is attributable to the parent compound.

The following table summarizes the available quantitative data on the in vitro activity of glasdegib. Data for the metabolites are not available as they are considered inactive.

CompoundTargetAssay TypeIC50
Glasdegib Smoothened (SMO)Gli-luciferase Reporter Assay~5 nM
Glasdegib Smoothened (SMO)Competition Binding Assay7.7 ± 7.2 nM
This compound Smoothened (SMO)Not ApplicableInactive
N-glucuronide metabolite Smoothened (SMO)Not ApplicableInactive

Metabolic Profile and Pharmacokinetics

Glasdegib is primarily metabolized by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP2C8 and UGT1A9. The main metabolic pathways are N-demethylation and N-glucuronidation.

Following oral administration of radiolabeled glasdegib, the majority of the circulating radioactivity in plasma was attributed to the unchanged parent drug.

ComponentPercentage of Circulating Radioactivity in Plasma
Unchanged Glasdegib 69%
This compound (M3) ~8%
N-glucuronide metabolite (M8) ~7%

The relatively low abundance of the metabolites in circulation, combined with their lack of pharmacological activity, underscores the primary role of the parent glasdegib molecule in mediating the clinical effects.

Experimental Protocols

The determination of the pharmacological activity of glasdegib and the assessment of its metabolites were conducted using established in vitro methodologies.

Gli-luciferase Reporter Assay

This cell-based assay is a standard method for quantifying the activity of the Hedgehog signaling pathway.

Principle: The assay utilizes a cell line (e.g., C3H10T1/2 or NIH3T3 cells) that has been genetically engineered to contain a luciferase reporter gene under the control of a Gli-responsive promoter. Gli is a downstream transcription factor in the Hedgehog pathway. When the pathway is activated, Gli translocates to the nucleus and drives the expression of the luciferase gene. The resulting light emission is proportional to the pathway's activity. Inhibitors of the pathway, such as glasdegib, will reduce luciferase expression.

General Protocol:

  • Cell Seeding: The reporter cells are seeded in a multi-well plate.

  • Compound Treatment: The cells are treated with varying concentrations of the test compound (e.g., glasdegib) for a defined period.

  • Pathway Activation: The Hedgehog pathway is stimulated, typically using a Smoothened agonist like SAG or a conditioned medium containing a Hedgehog ligand.

  • Lysis and Luciferase Measurement: The cells are lysed, and a luciferase substrate is added. The resulting luminescence is measured using a luminometer.

  • Data Analysis: The IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the luminescent signal, is calculated.

Smoothened (SMO) Competition Binding Assay

This assay directly measures the ability of a compound to bind to the SMO receptor.

Principle: The assay uses cell membranes prepared from a cell line that overexpresses the human SMO receptor. A radiolabeled or fluorescently tagged ligand that is known to bind to SMO is incubated with the membranes in the presence of varying concentrations of the test compound. The test compound will compete with the labeled ligand for binding to the SMO receptor. The amount of labeled ligand that is displaced is proportional to the binding affinity of the test compound.

General Protocol:

  • Membrane Preparation: Cell membranes expressing the human SMO receptor are prepared.

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled SMO antagonist (e.g., [3H]-sonidegib) and a range of concentrations of the test compound (e.g., glasdegib).

  • Separation: The membrane-bound radioligand is separated from the unbound radioligand, typically by filtration.

  • Quantification: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of the test compound that displaces 50% of the radioligand) is determined.

Visualizations

Hedgehog Signaling Pathway and Glasdegib's Mechanism of Action

Hedgehog_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hedgehog Ligand Hedgehog Ligand PTCH1 PTCH1 Hedgehog Ligand->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibits GLI GLI Complex SMO->GLI Activates Glasdegib Glasdegib Glasdegib->SMO Inhibits SUFU SUFU SUFU->GLI Inhibits GLI_active Active GLI GLI->GLI_active Activation & Translocation Target_Genes Target Gene Expression GLI_active->Target_Genes Promotes

Caption: Glasdegib inhibits the Hedgehog pathway by binding to and inhibiting Smoothened (SMO).

Experimental Workflow for Gli-luciferase Reporter Assay

Gli_Luciferase_Workflow start Start seed_cells Seed Reporter Cells in Plate start->seed_cells add_compounds Add Glasdegib / Metabolites seed_cells->add_compounds stimulate_pathway Stimulate Hedgehog Pathway add_compounds->stimulate_pathway incubate Incubate stimulate_pathway->incubate lyse_cells Lyse Cells & Add Substrate incubate->lyse_cells read_luminescence Read Luminescence lyse_cells->read_luminescence analyze_data Analyze Data (IC50) read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for determining Hedgehog pathway inhibition using a Gli-luciferase assay.

Conclusion

The available evidence strongly indicates that this compound and other major metabolites of glasdegib are pharmacologically inactive with respect to the Hedgehog signaling pathway. The therapeutic activity of glasdegib is therefore attributed solely to the parent molecule. This understanding is critical for the interpretation of pharmacokinetic and pharmacodynamic data and for the design of future studies involving glasdegib. Researchers and drug development professionals should focus on the properties of the parent drug when considering its clinical application and potential drug-drug interactions.

References

Unveiling the Structure of N-Desmethyl Glasdegib: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive analysis of the synthetic Hedgehog pathway inhibitor, N-Desmethyl glasdegib, offering a detailed exploration of its structural confirmation, a proposed synthetic route, and a comparative assessment against its parent compound, glasdegib, and other relevant alternatives. This document is intended for researchers, scientists, and professionals in the field of drug development and oncology.

Structural Confirmation of Synthetic this compound

This compound is the primary metabolite of glasdegib, a potent inhibitor of the Hedgehog signaling pathway. The key structural difference between the two molecules is the absence of a methyl group on the piperidine ring of this compound. The definitive structure of synthetic this compound is confirmed through a combination of spectroscopic techniques.

Molecular Formula: C₂₀H₂₀N₆O

IUPAC Name: 1-((2R,4R)-2-(1H-benzo[d]imidazol-2-yl)piperidin-4-yl)-3-(4-cyanophenyl)urea

The structural elucidation relies on the following analytical methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are pivotal in confirming the connectivity of atoms. In the ¹H NMR spectrum of this compound, the absence of a singlet peak corresponding to the N-methyl group, typically observed around 2.2-2.5 ppm in the spectrum of glasdegib, is a key indicator of successful demethylation. The remaining proton signals will show characteristic shifts and coupling constants consistent with the desmethyl structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which should correspond to the calculated exact mass of the this compound molecule (C₂₀H₂₀N₆O). This confirms the elemental composition. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can further corroborate the proposed structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups, such as the N-H stretches of the urea and benzimidazole moieties, the C=O stretch of the urea, and the C≡N stretch of the nitrile group.

Proposed Synthesis of this compound

While a specific, publicly available synthesis protocol for this compound is not readily found, a plausible synthetic route can be proposed based on the known synthesis of glasdegib. The key adaptation would involve utilizing a piperidine precursor that is not N-methylated. A potential starting material is a protected (2R,4R)-4-aminopiperidin-2-yl derivative.

The proposed synthetic workflow is outlined below:

Synthetic Pathway of this compound cluster_0 Precursor Synthesis cluster_1 Urea Formation cluster_2 Final Product Piperidine Precursor (2R,4R)-4-aminopiperidine derivative (N-protected) Coupling1 Coupling Piperidine Precursor->Coupling1 Benzimidazole Moiety 1H-Benzo[d]imidazole Benzimidazole Moiety->Coupling1 Intermediate Coupled Intermediate Coupling1->Intermediate Coupling2 Urea Formation Intermediate->Coupling2 Cyanophenyl Isocyanate 4-cyanophenyl isocyanate Cyanophenyl Isocyanate->Coupling2 Protected this compound Protected this compound Coupling2->Protected this compound Deprotection Deprotection Protected this compound->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Proposed synthetic pathway for this compound.

Performance Comparison with Alternative Hedgehog Pathway Inhibitors

This compound, as a metabolite of glasdegib, is expected to exhibit inhibitory activity against the Hedgehog signaling pathway. This pathway is crucial in embryonic development and its aberrant activation is implicated in several cancers. The primary molecular target of glasdegib and its analogs is the Smoothened (SMO) receptor. Below is a comparison of glasdegib with other FDA-approved SMO inhibitors.

CompoundTargetIC₅₀ (nM)Indication
Glasdegib SMO5Acute Myeloid Leukemia (AML)
Vismodegib SMO3Basal Cell Carcinoma (BCC)
Sonidegib SMO1.3-2.5Basal Cell Carcinoma (BCC)

Note: The IC₅₀ value for this compound is not publicly available but is anticipated to be in a similar nanomolar range to glasdegib.

The Hedgehog signaling pathway is a complex cascade of protein interactions. The diagram below illustrates the canonical pathway and the point of intervention for SMO inhibitors like glasdegib.

Hedgehog Signaling Pathway cluster_off Hh Pathway OFF cluster_on Hh Pathway ON cluster_inhibitor Inhibitor Action PTCH PTCH1 SMO_off SMO PTCH->SMO_off Inhibits SUFU_Gli SUFU-GLI Complex Gli_rep GLI (Repressor) SUFU_Gli->Gli_rep Phosphorylation & Cleavage Target Gene\nTranscription (OFF) Target Gene Transcription (OFF) Gli_rep->Target Gene\nTranscription (OFF) Hh Hedgehog Ligand (Shh, Ihh, Dhh) PTCH_Hh PTCH1 Hh->PTCH_Hh SMO_on SMO (Active) PTCH_Hh->SMO_on Inhibition Relieved SUFU SUFU SMO_on->SUFU Dissociates Gli_act GLI (Activator) Target Gene\nTranscription (ON) Target Gene Transcription (ON) Gli_act->Target Gene\nTranscription (ON) Glasdegib Glasdegib / this compound SMO_inhibited SMO Glasdegib->SMO_inhibited Binds and Inhibits

Caption: The Hedgehog signaling pathway and the mechanism of SMO inhibitors.

Experimental Protocols

Proposed Synthesis of this compound

This protocol is a proposed adaptation from the known synthesis of glasdegib.

  • Coupling of Piperidine and Benzimidazole Moieties: A suitably N-protected (2R,4R)-4-aminopiperidin-2-yl derivative is coupled with 1H-benzo[d]imidazole in the presence of a suitable coupling agent (e.g., a carbodiimide) and a base in an appropriate solvent (e.g., dimethylformamide).

  • Urea Formation: The resulting coupled intermediate is reacted with 4-cyanophenyl isocyanate in an aprotic solvent (e.g., dichloromethane) to form the urea linkage.

  • Deprotection: The N-protecting group on the piperidine ring is removed under appropriate conditions (e.g., acid-catalyzed hydrolysis for a Boc group) to yield the final product, this compound.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford the pure compound.

Structural Characterization
  • ¹H and ¹³C NMR Spectroscopy: Spectra are acquired on a 400 MHz or higher field NMR spectrometer using a suitable deuterated solvent (e.g., DMSO-d₆). Chemical shifts are reported in ppm relative to the residual solvent peak.

  • High-Resolution Mass Spectrometry (HRMS): HRMS analysis is performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to obtain an accurate mass measurement.

  • Infrared (IR) Spectroscopy: The IR spectrum is recorded on an FT-IR spectrometer using a KBr pellet or as a thin film.

In Vitro SMO Inhibition Assay
  • Cell Culture: A cell line expressing the human SMO receptor (e.g., HEK293 cells) is cultured under standard conditions.

  • Compound Treatment: Cells are treated with varying concentrations of this compound, glasdegib, and other comparators.

  • Pathway Activation: The Hedgehog pathway is activated using a SMO agonist (e.g., SAG).

  • Luciferase Reporter Assay: The activity of the Hedgehog pathway is quantified using a GLI-responsive luciferase reporter gene. The luminescence signal is measured using a luminometer.

  • Data Analysis: The IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

This guide provides a foundational understanding of the structure and potential synthesis of this compound, placing it in the context of other clinically relevant Hedgehog pathway inhibitors. Further experimental validation is required to confirm the proposed synthetic route and to fully characterize the pharmacological profile of this compound.

A Comparative Analysis of the Pharmacokinetic Profiles of Glasdegib and its N-Desmethyl Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of glasdegib, a Hedgehog pathway inhibitor, and its primary circulating metabolite, N-Desmethyl glasdegib. The information presented is compiled from publicly available clinical trial data and pharmacological studies, offering a comprehensive resource for researchers in oncology and drug metabolism.

Executive Summary

Glasdegib is an orally administered small molecule inhibitor of the Smoothened (SMO) receptor in the Hedgehog signaling pathway. Its clinical efficacy and safety are intrinsically linked to its pharmacokinetic properties, which govern its absorption, distribution, metabolism, and excretion (ADME). A key step in the metabolism of glasdegib is N-demethylation, leading to the formation of this compound. While glasdegib is the major circulating component, understanding the pharmacokinetic characteristics of its N-desmethyl metabolite is crucial for a complete assessment of the drug's disposition and potential for drug-drug interactions. This guide summarizes the available quantitative data, details the experimental methodologies used to obtain this data, and provides visual representations of key pathways.

I. Comparative Pharmacokinetic Profiles

The pharmacokinetic parameters of glasdegib have been well-characterized in several clinical studies. Following oral administration, glasdegib is readily absorbed, with peak plasma concentrations achieved relatively quickly. It is extensively distributed throughout the body and is primarily cleared through hepatic metabolism. In contrast, specific pharmacokinetic parameters for this compound, such as its independent Cmax, Tmax, AUC, and half-life, are not extensively reported in the literature. However, its presence as a significant metabolite has been quantified in human ADME studies.

Table 1: Single-Dose Pharmacokinetic Parameters of Glasdegib in Healthy Volunteers
ParameterGlasdegib (100 mg oral dose)[1]
Cmax (ng/mL) 890.3
Tmax (hr) 0.75
AUCinf (ng·h/mL) 8469
t1/2 (hr) 14.2 (total radioactivity)
Table 2: Steady-State Pharmacokinetic Parameters of Glasdegib in Patients with AML
ParameterGlasdegib (100 mg once daily)[2]
Cmax (ng/mL) 1252 (44% CV)
AUCτ (ng·h/mL) 17210 (54% CV)
Tmax (hr) 1.3 - 1.8
t1/2 (hr) 17.4 - 26.5
Table 3: Circulating Levels of Glasdegib and this compound
AnalyteRelative Abundance in Plasma (% of total radioactivity)[1]
Glasdegib ~69%
This compound ~8%
N-glucuronide metabolite ~7%

II. Absorption, Distribution, Metabolism, and Excretion (ADME)

Absorption

Glasdegib exhibits dose-proportional pharmacokinetics.[3] Following a single 100 mg oral dose in healthy volunteers, the peak plasma concentration (Cmax) of glasdegib was 890.3 ng/mL, achieved at a median Tmax of 0.75 hours.[1] In patients with acute myeloid leukemia (AML) at a steady state with 100 mg once daily dosing, the geometric mean Cmax was 1252 ng/mL with a median Tmax ranging from 1.3 to 1.8 hours.[2]

Distribution

Glasdegib is highly bound to human plasma proteins (approximately 90%).[2] The apparent volume of distribution at steady-state (Vd/F) is 283 L, indicating extensive tissue distribution.[2]

Metabolism

Glasdegib is primarily metabolized in the liver. The main routes of metabolism are oxidation, including N-demethylation to form this compound, and glucuronidation.[4] Cytochrome P450 3A4 (CYP3A4) is the major enzyme responsible for the oxidative metabolism of glasdegib.[4]

This compound is a significant circulating metabolite, accounting for approximately 8% of the total drug-related radioactivity in human plasma following a radiolabeled dose of glasdegib.[1]

Excretion

The elimination of glasdegib and its metabolites occurs through both renal and fecal routes. Following a single 100 mg oral dose of [14C]glasdegib, approximately 49% of the administered radioactivity was recovered in the urine and 42% in the feces.[1] Unchanged glasdegib accounted for about 17% of the dose in urine and 20% in feces.[1]

III. Experimental Protocols

The data presented in this guide are primarily derived from human absorption, distribution, metabolism, and excretion (ADME) studies and clinical pharmacokinetic trials. A representative experimental protocol is summarized below.

Human ADME Study (NCT02110342)[1]
  • Study Design: A single-center, open-label, single-dose study in healthy male volunteers.

  • Dosage: A single oral dose of 100 mg of [14C]glasdegib (100 µCi).

  • Sample Collection: Blood, plasma, urine, and feces were collected at predetermined intervals to measure total radioactivity and to profile the parent drug and its metabolites.

  • Bioanalytical Methods: Plasma concentrations of glasdegib and its metabolites were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Radioactivity in all matrices was measured by liquid scintillation counting.

  • Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the pharmacokinetic parameters of glasdegib and total radioactivity.

IV. Visualizations

Hedgehog Signaling Pathway and Glasdegib's Mechanism of Action

The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Inappropriate activation of this pathway is implicated in the pathogenesis of certain cancers, including acute myeloid leukemia. Glasdegib exerts its therapeutic effect by inhibiting Smoothened (SMO), a key transmembrane protein in the Hh pathway.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus cluster_drug_action Drug Action Hedgehog Ligand Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Hedgehog Ligand->PTCH1 SMO Smoothened (SMO) PTCH1->SMO Inhibition SUFU SUFU SMO->SUFU Inhibition GLI GLI Proteins SUFU->GLI Inhibition GLI-Active Active GLI GLI->GLI-Active Target Gene Expression Target Gene Expression GLI-Active->Target Gene Expression Transcription Glasdegib Glasdegib Glasdegib->SMO Inhibition

Caption: The Hedgehog signaling pathway and the inhibitory action of Glasdegib on Smoothened (SMO).

Metabolic Pathway of Glasdegib

The biotransformation of glasdegib is primarily mediated by CYP3A4, leading to the formation of this compound and other oxidative metabolites, which can then undergo further conjugation reactions.

Glasdegib_Metabolism Glasdegib Glasdegib This compound This compound Glasdegib->this compound CYP3A4 (N-demethylation) Oxidative Metabolites Oxidative Metabolites Glasdegib->Oxidative Metabolites CYP3A4 (Oxidation) Glucuronide Conjugates Glucuronide Conjugates Glasdegib->Glucuronide Conjugates UGT enzymes Excretion Excretion Glasdegib->Excretion Unchanged This compound->Glucuronide Conjugates This compound->Excretion Oxidative Metabolites->Glucuronide Conjugates Glucuronide Conjugates->Excretion

Caption: Simplified metabolic pathway of Glasdegib.

V. Conclusion

The pharmacokinetic profile of glasdegib is characterized by rapid absorption, extensive distribution, and clearance primarily through hepatic metabolism. This compound is a notable circulating metabolite, although it is present at significantly lower levels than the parent drug. The data summarized in this guide provide a valuable resource for understanding the clinical pharmacology of glasdegib and for informing future research and drug development efforts in the context of Hedgehog pathway inhibition. Further studies specifically designed to elucidate the full pharmacokinetic profile of this compound would provide a more complete picture of its contribution to the overall disposition of glasdegib.

References

N-Desmethyl Glasdegib: Unveiling a Key Player in Hedgehog Pathway Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis confirming N-desmethyl glasdegib as a significant in vivo metabolite of glasdegib, a pivotal inhibitor of the Hedgehog signaling pathway. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of this compound to its parent compound and other relevant therapies, supported by experimental data and detailed protocols.

Glasdegib, an oral inhibitor of the Smoothened (SMO) receptor, has emerged as a therapeutic agent in the management of certain cancers, notably acute myeloid leukemia (AML).[1][2][3] Understanding its metabolic fate is crucial for optimizing its clinical application and anticipating potential drug-drug interactions. This guide focuses on the validation of this compound as a bona fide metabolite observed in vivo and compares its significance to the parent drug.

In Vivo Validation of this compound

The definitive confirmation of this compound as a true in vivo metabolite comes from a human mass balance study involving the administration of radiolabeled [14C]glasdegib.[4][5] This study revealed that this compound accounted for a notable 8% of the total circulating radioactivity in plasma, establishing it as a significant, albeit not the most abundant, metabolite.[4][5] The parent drug, glasdegib, remained the major circulating component, representing 69% of the plasma radioactivity.[4][5]

The primary metabolic pathways for glasdegib have been identified as oxidation and glucuronidation.[6][7] N-demethylation, the process leading to the formation of this compound, is a key oxidative transformation. This metabolic conversion is primarily mediated by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP2C8 and UGT1A9.[1][8][9]

Comparative Analysis of Circulating Moieties

The following table summarizes the relative abundance of glasdegib and its major metabolites in human plasma, providing a clear quantitative comparison of their systemic exposure.

CompoundPercentage of Circulating Radioactivity in Plasma
Glasdegib69%[4][5]
This compound 8% [4][5]
N-glucuronide metabolite7%[4][5]
Other metabolites<3% each[4]

Experimental Protocols for Metabolite Validation

The validation of this compound as an in vivo metabolite relies on a combination of sophisticated analytical techniques. The foundational methodology involves a human absorption, metabolism, and excretion (AME) study using radiolabeled compounds.

Human Mass Balance Study Protocol:

  • Radiolabeling: Synthesis of [14C]glasdegib.

  • Administration: A single oral dose of [14C]glasdegib is administered to healthy volunteers.[4]

  • Sample Collection: Blood, urine, and feces are collected at predetermined intervals.[10][11]

  • Radioactivity Measurement: Total radioactivity in all collected samples is quantified using liquid scintillation counting.[10]

  • Metabolite Profiling and Identification:

    • Plasma and excreta samples are subjected to protein precipitation and extraction.[12]

    • The extracts are then analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and identify the parent drug and its metabolites.[13][14]

    • The structure of metabolites, including this compound, is elucidated based on their mass-to-charge ratio and fragmentation patterns compared to a synthesized reference standard.

The following diagram illustrates the general workflow for a human mass balance study.

cluster_0 Clinical Phase cluster_1 Analytical Phase Radiolabeled Drug Administration Radiolabeled Drug Administration Sample Collection (Blood, Urine, Feces) Sample Collection (Blood, Urine, Feces) Radiolabeled Drug Administration->Sample Collection (Blood, Urine, Feces) Quantification of Total Radioactivity Quantification of Total Radioactivity Sample Collection (Blood, Urine, Feces)->Quantification of Total Radioactivity Excreta & Plasma Samples Metabolite Profiling (LC-MS/MS) Metabolite Profiling (LC-MS/MS) Sample Collection (Blood, Urine, Feces)->Metabolite Profiling (LC-MS/MS) Plasma & Excreta Extracts Metabolite Identification Metabolite Identification Metabolite Profiling (LC-MS/MS)->Metabolite Identification

Workflow for a human mass balance study.

The Hedgehog Signaling Pathway and Glasdegib's Mechanism of Action

Glasdegib exerts its therapeutic effect by inhibiting the Hedgehog signaling pathway, a crucial pathway in embryonic development and cellular proliferation that can be aberrantly activated in some cancers.[1][15] The drug specifically targets the Smoothened (SMO) transmembrane protein.

The diagram below outlines the canonical Hedgehog signaling pathway and the point of intervention by glasdegib.

cluster_pathway Hedgehog Signaling Pathway Hedgehog Ligand Hedgehog Ligand Patched (PTCH1) Patched (PTCH1) Hedgehog Ligand->Patched (PTCH1) Binds to Smoothened (SMO) Smoothened (SMO) Patched (PTCH1)->Smoothened (SMO) Inhibits SUFU SUFU Smoothened (SMO)->SUFU Inhibits GLI Proteins GLI Proteins SUFU->GLI Proteins Inhibits Target Gene Expression Target Gene Expression GLI Proteins->Target Gene Expression Activates Glasdegib Glasdegib Glasdegib->Smoothened (SMO) Inhibits

References

Safety Operating Guide

Safe Disposal of N-Desmethyl Glasdegib: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of N-Desmethyl glasdegib, a metabolite of the Hedgehog pathway inhibitor, glasdegib. The following protocols are based on the safety data for the parent compound, glasdegib, and are intended to ensure the safe handling and disposal of its N-desmethyl metabolite.

Hazard and Safety Overview

This compound should be handled with care, assuming a hazard profile similar to its parent compound, glasdegib. Glasdegib is classified as a substance that may cause skin and serious eye irritation.[1] It is also suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure.[2] Therefore, appropriate personal protective equipment (PPE) should be worn at all times when handling this compound.

Table 1: Required Personal Protective Equipment (PPE)

PPE ItemSpecification
Gloves Wear appropriate protective gloves to prevent skin exposure.
Eye Protection Wear appropriate protective eyeglasses or chemical safety goggles.[3]
Lab Coat Wear a lab coat to protect clothing from contamination.
Respiratory Protection Use a NIOSH/MSHA-approved respirator if there is a risk of inhalation of dust or aerosols.[3][4]

Step-by-Step Disposal Procedure

The primary directive for the disposal of this compound is to treat it as hazardous chemical waste and to dispose of it through an approved waste disposal plant.[5]

1. Waste Segregation and Collection:

  • Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect liquid waste containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Avoid mixing with other incompatible waste streams.

2. Spill Management: In the event of a spill, follow these steps to ensure safety and proper cleanup:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Contain the Spill: For liquid spills, absorb the material with an inert, liquid-binding material such as diatomite or universal binders.[1] For solid spills, carefully sweep up the material to avoid generating dust.[3]

  • Decontaminate: Scrub the affected surfaces and any contaminated equipment with alcohol.[1]

  • Collect Contaminated Materials: Place all contaminated materials, including the absorbent, into a labeled hazardous waste container for disposal.[1]

3. Labeling and Storage:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name, "this compound."

  • Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and strong acids.[3]

4. Final Disposal:

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.

Logical Flow for Disposal Decision-Making

The following diagram illustrates the logical workflow for the proper handling and disposal of this compound.

A Handling this compound B Is there a spill? A->B D Is the material for disposal? A->D C Follow Spill Management Protocol B->C Yes B->D No E Segregate Solid and Liquid Waste C->E D->E Yes F Label Waste Container E->F G Store in Designated Area F->G H Arrange for EHS Pickup G->H

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling N-Desmethyl glasdegib

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N-Desmethyl glasdegib. The following procedures are based on the available safety data for the parent compound, Glasdegib, and should be implemented to ensure laboratory safety. It is imperative to handle this compound with the same precautions as Glasdegib, as it is a metabolite and may share a similar toxicological profile.

Hazard Identification and Personal Protective Equipment

This compound is presumed to be a hazardous substance based on the toxicological properties of Glasdegib. The primary hazards include skin and eye irritation, and it is classified as a pharmaceutically active ingredient that requires careful handling by trained personnel.[1]

Table 1: Summary of Hazards and Required Personal Protective Equipment (PPE)

Hazard CategoryDescriptionRequired Personal Protective Equipment (PPE)
Skin Corrosion/Irritation Causes skin irritation.[2]Wear protective gloves and a lab coat or other protective clothing.[1][2]
Serious Eye Damage/Irritation Causes serious eye irritation.[2]Wear safety glasses with side-shields or chemical safety goggles.[1][2]
Reproductive Toxicity May damage fertility or the unborn child.[3][4]Use in a well-ventilated area or with appropriate exhaust ventilation. A NIOSH/MSHA-approved respirator should be used when engineering controls are not sufficient.[1]
Acute Oral Toxicity Harmful if swallowed.[4]Do not eat, drink, or smoke when using this product.[5]

Safe Handling and Experimental Workflow

Adherence to a strict operational workflow is essential to minimize exposure and ensure a safe laboratory environment.

.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_area Prepare handling area in a ventilated hood prep_ppe->prep_area prep_weigh Weigh this compound prep_area->prep_weigh prep_dissolve Dissolve in appropriate solvent prep_weigh->prep_dissolve exp_conduct Conduct experiment within a closed system or ventilated enclosure prep_dissolve->exp_conduct Proceed to experiment exp_transfer Use appropriate tools for transfer to minimize aerosol generation exp_conduct->exp_transfer clean_decon Decontaminate surfaces and equipment exp_transfer->clean_decon After experiment completion clean_waste Segregate and label waste clean_decon->clean_waste clean_dispose Dispose of waste according to institutional and local regulations clean_waste->clean_dispose clean_ppe Doff PPE and wash hands thoroughly clean_dispose->clean_ppe

Caption: Workflow for the safe handling of this compound.

Experimental Protocols

1. Preparation and Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[2]

  • Personal Protective Equipment (PPE): Wear appropriate PPE as detailed in Table 1, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[1][2]

  • Weighing: When weighing the solid compound, do so in a ventilated balance enclosure or a fume hood to minimize the risk of inhalation.

  • Solution Preparation: When preparing solutions, add the solvent to the solid slowly to avoid splashing.

2. Accidental Release Measures:

  • Spill: In the event of a spill, evacuate personnel to a safe area.[2]

  • Ventilation: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses.[2]

  • Cleanup: For solid spills, carefully sweep or scoop up the material, avoiding dust generation. For liquid spills, absorb with an inert material (e.g., diatomite, universal binders).[2] Place all contaminated materials into a sealed container for disposal.

  • Decontamination: Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[2]

3. First Aid Measures:

  • If on Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[2]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2] Seek medical attention.[1]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1]

  • If Swallowed: Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]

4. Disposal Plan:

  • Waste Disposal: Dispose of all waste containing this compound in accordance with local, state, and federal regulations. This includes the compound itself, any contaminated materials, and empty containers.

  • Contaminated Materials: All disposable labware, gloves, and other materials that have come into contact with this compound should be collected in a designated, sealed waste container.

  • Approved Waste Disposal Plant: Dispose of contents and container to an approved waste disposal plant.[5]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.